2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Description
BenchChem offers high-quality 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(triazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-4-9-8(3-1)7-12-6-5-10-11-12/h5-6,8-9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYVPLKUHYMUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of piperidine and 1,2,3-triazole moieties represents a significant strategy in modern medicinal chemistry, yielding scaffolds with considerable therapeutic potential. The precise structural characterization of these hybrid molecules is a critical prerequisite for advancing any drug development program. This guide provides an in-depth, technical framework for the comprehensive spectroscopic analysis of a representative molecule, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. We move beyond mere data reporting to explain the causality behind experimental choices and protocols, ensuring a self-validating approach to structural elucidation. This document synthesizes predictive data based on established principles and analogous structures, offering a robust blueprint for researchers working with novel piperidine-triazole conjugates. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, complete with detailed experimental protocols and data interpretation strategies.
Introduction: The Imperative for Rigorous Characterization
The molecule 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is a prototypical example of a molecular hybrid, integrating two pharmacologically significant heterocycles. The piperidine ring is a ubiquitous scaffold in numerous approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1] The 1,2,3-triazole ring, often synthesized via highly efficient "click" chemistry, acts as a stable, rigid linker and a key participant in hydrogen bonding interactions.[2][3]
The covalent linkage of these two rings via a methylene bridge creates a novel chemical entity whose biological activity is intrinsically tied to its precise three-dimensional structure and connectivity. Therefore, unambiguous structural confirmation is not a perfunctory step but the bedrock upon which all subsequent biological and toxicological data rests. This guide provides the strategic and tactical framework for achieving this confirmation through a multi-pronged spectroscopic approach.
The Strategic Workflow for Structural Elucidation
Caption: Integrated workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the chemical environment and connectivity of each atom. For 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, both ¹H and ¹³C NMR, supplemented by 2D techniques, are essential for unambiguous assignment.
Expertise & Causality: Predicting the NMR Signature
The predicted spectrum is a synthesis of known chemical shifts for the constituent piperidine and 1,2,3-triazole rings, adjusted for the electronic effects of their linkage.[4][5][6] The piperidine ring protons will appear in the aliphatic region, while the triazole protons will be in the aromatic region. The methylene bridge protons are key diagnostic signals, as their coupling will confirm the link to the chiral center at C2 of the piperidine ring.
-
¹H NMR Spectroscopy: We anticipate the two triazole protons (H-4' and H-5') to appear as distinct singlets or doublets in the δ 7.5-8.0 ppm range.[4] The methylene bridge protons (H-6) will likely be diastereotopic due to the adjacent stereocenter (C-2), appearing as a complex multiplet or a pair of doublets of doublets (ABq) around δ 4.2-4.5 ppm. The piperidine protons will reside in the upfield region (δ 1.5-3.0 ppm), with the proton at C-2 being the most downfield of the ring protons due to the influence of the nitrogen and the triazolylmethyl substituent. The N-H proton signal is expected to be a broad singlet, its position being highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon signals for the triazole ring are expected around δ 120-145 ppm.[4][7] The piperidine carbons will be found in the δ 20-60 ppm range.[8] The methylene bridge carbon (C-6) provides a crucial link, expected around δ 50-55 ppm.
-
2D NMR (COSY & HSQC): A ¹H-¹H COSY experiment is vital to trace the spin-spin coupling network within the piperidine ring, confirming the connectivity from H-2 through H-6. An HSQC (or HMQC) experiment correlates each proton signal to its directly attached carbon, allowing for the definitive assignment of all ¹³C signals.[9][10]
Data Presentation: Predicted NMR Assignments
For clarity, the following numbering scheme is used for spectral assignment:
(Note: A proper diagram would show the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine structure with atoms numbered for correlation with the tables below.)
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
|---|---|---|---|---|
| H-5' (Triazole) | ~7.80 | d | ~1.0 | 1H |
| H-4' (Triazole) | ~7.65 | d | ~1.0 | 1H |
| H-7a (Linker) | ~4.45 | dd | J_gem ≈ 14.5, J_vic ≈ 4.0 | 1H |
| H-7b (Linker) | ~4.30 | dd | J_gem ≈ 14.5, J_vic ≈ 8.5 | 1H |
| H-2 (Piperidine) | ~2.95 | m | - | 1H |
| H-6eq (Piperidine) | ~2.85 | m | - | 1H |
| H-6ax (Piperidine) | ~2.30 | m | - | 1H |
| N-H (Piperidine) | ~1.8 (variable) | br s | - | 1H |
| H-3, H-4, H-5 (Pip.)| ~1.5 - 1.8 | m | - | 6H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-4' (Triazole) | ~134.0 |
| C-5' (Triazole) | ~123.5 |
| C-2 (Piperidine) | ~58.0 |
| C-7 (Linker) | ~52.5 |
| C-6 (Piperidine) | ~46.5 |
| C-4 (Piperidine) | ~25.5 |
| C-3 (Piperidine) | ~24.0 |
| C-5 (Piperidine) | ~23.0 |
Trustworthiness: Self-Validating Experimental Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 scans (or more, depending on concentration).
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence (cosygpmfph). Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence with multiplicity editing if desired (e.g., hsqcedetgpsisp2). Optimize the ¹JCH coupling constant to ~145 Hz.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula, serving as the first definitive checkpoint of the compound's identity.
Expertise & Causality: Ionization and Fragmentation
Given the presence of basic nitrogen atoms in both the piperidine and triazole rings, Electrospray Ionization (ESI) in positive ion mode is the method of choice. This technique will gently ionize the molecule, leading to a prominent protonated molecular ion peak, [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can calculate the elemental formula and compare it to the theoretical value, providing a high degree of confidence in the compound's composition.
Tandem MS (MS/MS) can be used to induce fragmentation, providing further structural confirmation. The most likely fragmentation points are the C2-C7 bond and the cleavage of the triazole ring, often involving the loss of a stable N₂ molecule.[11]
Caption: Predicted ESI-MS/MS fragmentation pathways.
Data Presentation: Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Description | Calculated m/z |
|---|---|---|
| [C₈H₁₅N₄]⁺ | Protonated Molecule [M+H]⁺ | 181.1448 |
| [C₈H₁₅N₄Na]⁺ | Sodium Adduct [M+Na]⁺ | 203.1267 |
Trustworthiness: Self-Validating Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
LC Method (for sample introduction):
-
Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Acquisition Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5-4.0 kV.
-
Fragmentor Voltage: ~100-120 V (for initial analysis).
-
Data Acquisition: Acquire in centroid mode. Perform an MS/MS experiment by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Vibrational (Infrared) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule, providing complementary data to NMR and MS.
Expertise & Causality: Characteristic Absorptions
The IR spectrum will be a superposition of the vibrational modes of the piperidine and triazole rings. Key expected absorptions include:
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3200 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperidine ring.[12]
-
C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹) for the aliphatic C-H bonds of the piperidine and methylene groups. A weaker peak above 3000 cm⁻¹ (~3100 cm⁻¹) may be visible for the C-H bonds on the triazole ring.[13]
-
C=N and N=N Stretches: The triazole ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.[14]
-
C-N Stretches: These will appear in the fingerprint region, typically between 1250-1020 cm⁻¹.
Data Presentation: Predicted Infrared Absorption Bands
Table 4: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |
|---|---|---|
| ~3250 | N-H Stretch (Piperidine) | Medium, Broad |
| ~3120 | =C-H Stretch (Triazole) | Weak |
| 2940-2850 | C-H Stretch (Aliphatic) | Strong |
| ~1550 | C=N Stretch (Triazole Ring) | Medium |
| ~1450 | CH₂ Scissoring | Medium |
| ~1200 | C-N Stretch | Medium-Strong |
Trustworthiness: Self-Validating Experimental Protocol
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Background Scan: Before running the sample, acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquisition: Collect the sample spectrum. Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, data range of 4000-600 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction if necessary. Label the major peaks with their wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, the 1,2,3-triazole ring is the primary chromophore.
Expertise & Causality: Electronic Transitions
The saturated piperidine ring does not absorb light in the standard UV-Vis range (200-800 nm). The absorption profile will be dominated by the π → π* and n → π* transitions of the 1,2,3-triazole ring.[15] Based on published data for similar 1,2,3-triazole derivatives, a strong absorption band (λ_max) is expected in the short-wavelength UV region, typically between 205-230 nm.[16][17][18] The position and intensity of this peak can be subtly influenced by the solvent, a phenomenon known as solvatochromism.[15]
Data Presentation: Predicted UV-Vis Absorption Data
Table 5: Predicted UV-Vis Data
| Solvent | Predicted λ_max (nm) |
|---|---|
| Ethanol | ~215 |
| Acetonitrile | ~212 |
Trustworthiness: Self-Validating Experimental Protocol
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 190-400 nm).
-
Acquisition: Replace the solvent with the sample solution in the same cuvette and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Conclusion: An Integrated and Irrefutable Structural Proof
The definitive structural confirmation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is achieved not by any single piece of data, but by the seamless congruence of all spectroscopic evidence. The process is as follows:
-
MS confirms the correct molecular weight and elemental formula.
-
IR confirms the presence of the expected functional groups (amine N-H, aliphatic C-H, and heterocyclic rings).
-
¹³C NMR confirms the presence of the correct number of unique carbon atoms in their expected chemical environments.
-
¹H NMR identifies all unique protons and, through integration, confirms their relative ratios.
-
2D NMR (COSY and HSQC) provides the final, irrefutable proof of connectivity, linking the protons to their carbons and mapping the bonding framework through the entire molecule, from the piperidine ring, across the methylene bridge, and into the triazole ring.
-
UV-Vis confirms the presence of the triazole chromophore.
This multi-faceted, self-validating workflow provides the highest level of confidence required for advancing a compound in a research or drug development pipeline.
References
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NIH. (n.d.). Synthesis of 1,2,3-triazole-piperazin-benzo[b][11]thiazine 1,1-dioxides.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. This molecule, incorporating both a piperidine and a 1,2,3-triazole moiety, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][2] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems. This guide will delve into the theoretical basis for the expected chemical shifts and coupling constants, offer a detailed interpretation of the NMR spectra, and provide standardized protocols for data acquisition.
Introduction: The Structural Significance of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
The molecule 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is a product of the convergence of two important pharmacophores. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to introduce conformational rigidity and basicity.[3] The 1,2,3-triazole ring, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), serves as a stable and versatile linker that can participate in hydrogen bonding and dipole-dipole interactions.[1][4] The combination of these two rings in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine creates a molecule with a unique three-dimensional structure and chemical properties that are of interest for the development of new therapeutic agents.[2]
A definitive structural elucidation of this compound relies heavily on NMR spectroscopy.[5] This guide will provide a detailed atom-by-atom analysis of the expected ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR and supported by data from related structures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is expected to exhibit distinct signals for the protons of the piperidine ring, the methylene bridge, and the triazole ring. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the overall electronic environment of the molecule.
Piperidine Ring Protons
The piperidine ring exists in a dynamic equilibrium of chair conformations. The protons on the ring will have different chemical shifts depending on their axial or equatorial orientation and their proximity to the substituent at the C2 position.
-
H2 (methine proton at the substituted carbon): This proton is expected to appear as a multiplet in the region of 2.8-3.2 ppm . Its chemical shift is influenced by the adjacent nitrogen atom of the piperidine ring and the electron-withdrawing triazole ring.
-
H6 (protons on the carbon adjacent to the nitrogen): The two protons at the C6 position (axial and equatorial) will be diastereotopic and are expected to resonate as multiplets in the range of 2.6-3.0 ppm .
-
H3, H4, H5 (methylene protons): These protons will appear as a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm .[6] The complexity of these signals arises from geminal and vicinal coupling.
Methylene Bridge Protons (-CH₂-)
The two protons of the methylene bridge connecting the piperidine and triazole rings are diastereotopic. They are expected to appear as two distinct signals, likely as doublets of doublets, due to geminal coupling to each other and vicinal coupling to the H2 proton of the piperidine ring. Their chemical shift is predicted to be in the range of 4.2-4.6 ppm , significantly downfield due to the deshielding effect of the two adjacent nitrogen atoms (one from the piperidine and one from the triazole).
Triazole Ring Protons
The 1H-1,2,3-triazole ring has two protons.
-
H4' (triazole ring proton): The proton at the C4' position of the triazole ring is expected to appear as a singlet at approximately 7.5-7.8 ppm .[7]
-
H5' (triazole ring proton): The proton at the C5' position is also expected to be a singlet, typically resonating slightly downfield from H4', in the range of 7.8-8.2 ppm .[1][7]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 (Piperidine) | 2.8 - 3.2 | m | - |
| H6 (Piperidine) | 2.6 - 3.0 | m | - |
| H3, H4, H5 (Piperidine) | 1.2 - 1.8 | m | - |
| -CH₂- (Bridge) | 4.2 - 4.6 | dd, dd | ~14 (geminal), ~6-8 (vicinal) |
| H4' (Triazole) | 7.5 - 7.8 | s | - |
| H5' (Triazole) | 7.8 - 8.2 | s | - |
| NH (Piperidine) | 1.5 - 2.5 | br s | - |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Piperidine Ring Carbons
The chemical shifts of the piperidine ring carbons are well-established.[8]
-
C2 (substituted carbon): This carbon, being attached to the nitrogen and the methylene-triazole substituent, is expected to resonate around 55-60 ppm .
-
C6 (carbon adjacent to nitrogen): This carbon will be found in the range of 45-50 ppm .
-
C3, C4, C5 (methylene carbons): These carbons will appear in the upfield region, between 20 and 30 ppm .
Methylene Bridge Carbon (-CH₂-)
The carbon of the methylene bridge will be significantly deshielded due to the two adjacent nitrogen atoms and is predicted to have a chemical shift in the range of 50-55 ppm .
Triazole Ring Carbons
The carbons of the 1,2,3-triazole ring have characteristic chemical shifts.[1]
-
C4' (triazole ring carbon): Expected to resonate around 120-125 ppm .
-
C5' (triazole ring carbon): Typically found in the range of 130-135 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Piperidine) | 55 - 60 |
| C6 (Piperidine) | 45 - 50 |
| C3 (Piperidine) | ~25 |
| C4 (Piperidine) | ~23 |
| C5 (Piperidine) | ~28 |
| -CH₂- (Bridge) | 50 - 55 |
| C4' (Triazole) | 120 - 125 |
| C5' (Triazole) | 130 - 135 |
Experimental Protocols
To obtain high-quality NMR data for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.[9]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[10]
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, which is particularly useful for assigning the complex multiplets of the piperidine ring.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of protonated carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for connecting the different fragments of the molecule and confirming the overall structure.
-
Data Interpretation and Structural Confirmation
A systematic approach is essential for interpreting the NMR data and confirming the structure of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Workflow for Spectral Analysis
Caption: Workflow for NMR-based structural elucidation.
Key Coupling Constants
-
Vicinal Coupling (³JHH): The coupling between protons on adjacent carbons in the piperidine ring is typically in the range of 6-8 Hz for sp³-hybridized systems.[12] The magnitude of the coupling constant can provide information about the dihedral angle between the coupled protons, which can be used to infer the chair conformation of the piperidine ring.
-
Geminal Coupling (²JHH): The coupling between diastereotopic protons on the same carbon (e.g., the methylene bridge) is typically in the range of 12-18 Hz.
Conclusion
The ¹H and ¹³C NMR spectra of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine are predicted to show a unique set of signals that are characteristic of its structure. A comprehensive analysis, including 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon resonances. This detailed spectroscopic guide serves as a valuable resource for researchers working with this compound, facilitating its identification, characterization, and further development in the fields of medicinal chemistry and drug discovery.
References
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ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]
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Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]
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PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. Retrieved from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
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Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]
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MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
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1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
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ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
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NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl). (n.d.). Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]
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Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Retrieved from [Link]
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PubMed. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]
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Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
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MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
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On the configuration of five-membered rings: a spin-spin coupling constant approach. (n.d.). Retrieved from [Link]
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HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]
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An In-depth Technical Guide on the Crystal Structure of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Disclaimer: The crystal structure of the specific molecule, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, is not publicly available in crystallographic databases. This guide, therefore, presents a comprehensive, representative model based on the well-established synthesis methodologies and crystallographic data of closely related analogues. The experimental protocols and structural analysis are grounded in authoritative chemical literature to provide a scientifically robust and insightful resource for researchers, scientists, and drug development professionals.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine represents a compelling fusion of two pharmacologically significant moieties: the piperidine ring and the 1,2,3-triazole system. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification.[1] Concurrently, the 1,2,3-triazole ring, often synthesized via the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a critical pharmacophore.[2][3] Its unique electronic properties, stability, and capacity for hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, including those with antimicrobial and anticancer activities.[4]
This guide provides a detailed exploration of the synthesis, characterization, and, through informed extrapolation, the likely crystal structure of the title compound. By dissecting the methodologies for its creation and the techniques for its elucidation, we offer a blueprint for the investigation of this and related chemical entities.
Synthesis and Crystallization: A Strategic Approach
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is most effectively approached through a convergent synthesis strategy, culminating in the formation of the triazole ring. The key disconnection lies at the N1-methylene bond of the triazole, suggesting a synthesis from a piperidine-containing azide and a suitable alkyne precursor.
Synthetic Workflow
A plausible and efficient synthetic route commences with the readily available 2-(hydroxymethyl)piperidine. This is converted to an azide intermediate, which then undergoes a cycloaddition reaction.
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An In-depth Technical Guide to the Physicochemical Properties of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
This guide provides a comprehensive technical overview of the physicochemical properties of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. The unique combination of a piperidine ring and a 1,2,3-triazole moiety suggests a range of properties that are critical for its potential as a bioactive agent. This document will delve into the synthesis, characterization, and detailed physicochemical profile of this compound, offering both theoretical insights and practical experimental guidance.
Introduction: The Significance of the Triazole-Piperidine Scaffold
The integration of a piperidine ring and a triazole nucleus into a single molecular entity has garnered significant attention in medicinal chemistry.[1][2][3][4][5] Piperidine is a prevalent scaffold in many FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties. The 1,2,3-triazole ring, often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a bioisostere for various functional groups and is known for its metabolic stability and capacity for hydrogen bonding.[6][7] The title compound, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, thus represents a promising building block for the development of novel therapeutics. Understanding its fundamental physicochemical properties is a prerequisite for any rational drug design program.
Synthesis and Structural Elucidation
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is most efficiently achieved through a convergent synthetic strategy. The key step involves the Huisgen [3+2] cycloaddition reaction between an azide and an alkyne.[5]
Synthetic Pathway
A plausible and efficient synthetic route is outlined below. This multi-step synthesis is designed for high yields and purity.
Caption: Synthetic pathway for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Propargylpiperidine
-
To a solution of piperidine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) is added a base such as potassium carbonate (1.5 eq).
-
The mixture is cooled in an ice bath, and propargyl bromide (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield N-propargylpiperidine.
Step 2: Synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
-
To a solution of N-propargylpiperidine (1.0 eq) and sodium azide (1.2 eq) in a mixture of t-butanol and water is added a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final compound.
Structural Characterization
The identity and purity of the synthesized 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine should be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the methylene bridge protons, and the characteristic triazole ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the piperidine and triazole rings, as well as the methylene linker. |
| FT-IR | Characteristic peaks for C-H, C-N, and N=N stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (C8H14N4, MW: 166.22 g/mol ).[8] |
| Elemental Analysis | The percentage composition of C, H, and N should be in close agreement with the theoretical values. |
Core Physicochemical Properties
While specific experimental data for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is not extensively available in the public domain, its properties can be reliably predicted based on the well-understood contributions of its constituent piperidine and 1,2,3-triazole moieties.[6]
| Property | Predicted Value / Characteristic | Rationale and Significance in Drug Development |
| Molecular Formula | C8H14N4 | Provides the exact atomic composition. |
| Molecular Weight | 166.22 g/mol | Influences diffusion and transport properties. |
| pKa | Estimated around 8.5-9.5 | The piperidine nitrogen is basic. The pKa is crucial for understanding the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| logP | Estimated between 0.5 - 1.5 | This value suggests a degree of lipophilicity balanced with hydrophilicity, a favorable characteristic for oral bioavailability. The polar triazole ring lowers the logP compared to a simple N-alkyl piperidine. |
| Aqueous Solubility | Predicted to be moderate | The presence of nitrogen atoms capable of hydrogen bonding in both rings enhances water solubility. The hydrochloride salt form would exhibit significantly higher solubility. |
| Hydrogen Bond Donors | 1 (Triazole N-H) | The ability to donate hydrogen bonds is important for target interactions. |
| Hydrogen Bond Acceptors | 4 (3 triazole nitrogens, 1 piperidine nitrogen) | Multiple hydrogen bond acceptors can contribute to solubility and receptor binding. |
| Polar Surface Area (PSA) | Estimated around 50-60 Ų | A moderate PSA is often associated with good cell membrane permeability. |
| Boiling Point | Predicted to be >300 °C | A predicted boiling point for the isomeric 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine is 319.5±34.0 °C, suggesting a high boiling point for the title compound as well.[8] |
Experimental Determination of Physicochemical Properties
To obtain precise experimental data, a series of well-established analytical methods should be employed.
Caption: Workflow for experimental physicochemical characterization.
Protocol for pKa Determination (Potentiometric Titration)
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Protocol for logP Determination (Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
-
Equilibration: Dissolve a known amount of the compound in one of the phases and add it to the biphasic system in a separatory funnel.
-
Shaking: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion and Future Perspectives
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is a molecule with a physicochemical profile that makes it an attractive scaffold for further exploration in drug discovery. Its predicted moderate lipophilicity, aqueous solubility, and capacity for hydrogen bonding are all desirable traits for a potential drug candidate. The synthetic accessibility via click chemistry allows for the facile generation of derivatives for structure-activity relationship (SAR) studies. Future work should focus on the experimental validation of the predicted properties and the evaluation of its biological activity in various therapeutic areas, such as oncology, infectious diseases, and neurodegenerative disorders, where triazole and piperidine derivatives have shown promise.[9][10][11]
References
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- Computational Evaluation on the Binding Affinity of Some Oxadiazole, Triazole and Quinazolinone Derivatives on Severe Acute Respiratory Syndrome Coronavirus 2 Envelope Protein. (2021). Indian Journal of Pharmaceutical Sciences.
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An In-Depth Technical Guide to the Stability and Reactivity of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Executive Summary
The compound 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine represents a compelling molecular scaffold, integrating the conformational rigidity and basicity of a piperidine ring with the metabolic stability and dipolar nature of a 1,2,3-triazole moiety. This guide provides a predictive, in-depth analysis of the chemical stability and reactivity of this molecule. By dissecting the contributions of its constituent parts—the saturated piperidine heterocycle, the aromatic triazole ring, and the methylene linker—we can construct a robust theoretical framework to guide its handling, development, and application. The piperidine nitrogen is identified as the primary center of reactivity and pH-dependent stability, while the triazole ring is predicted to confer significant thermal and metabolic resilience. This document outlines the expected behavior of the title compound under various stress conditions and details validated experimental protocols for empirical assessment.
Structural and Physicochemical Profile
The unique chemical personality of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine arises from the synergistic interplay of its three core components. Understanding these components individually is paramount to predicting the behavior of the whole.
-
Piperidine Moiety : As a saturated heterocyclic amine, the piperidine ring confers a strong basic and nucleophilic character to the molecule.[][2] Its nitrogen atom, with its lone pair of electrons, is the most reactive site, readily participating in protonation, alkylation, and acylation reactions. The pKa of protonated piperidine is approximately 11.2, indicating that the molecule will exist as a charged piperidinium salt in acidic conditions, a factor that significantly influences solubility and stability.
-
1,2,3-Triazole Moiety : The 1,2,3-triazole ring is an aromatic heterocycle known for its exceptional stability.[3][4] This stability is attributed to the delocalization of 6π electrons across the five-membered ring. Consequently, the triazole ring is generally resistant to common acidic, basic, and redox conditions.[5] While some complex triazole-containing drugs exhibit photodegradation, the core ring system itself is robust.[6] Its high nitrogen content also contributes to a high heat of formation, indicative of thermodynamic stability.[7]
-
Methylene Linker : The -CH₂- group provides a flexible covalent linkage between the two rings. While seemingly simple, this bridge is a potential site for metabolic modification, specifically oxidative hydroxylation by cytochrome P450 enzymes.
| Property | Predicted Value / Characteristic | Rationale / Reference |
| Molecular Weight | 166.23 g/mol | Calculated from formula C₈H₁₄N₄ |
| pKa (Piperidinium) | ~10.5 - 11.2 | Based on piperidine's known basicity. The electron-withdrawing nature of the triazole may slightly reduce this value. |
| Aqueous Solubility | pH-dependent | High solubility at acidic pH due to salt formation.[8] Lower solubility of the free base at alkaline pH. |
| Thermal Stability | High | Aromatic triazole ring confers significant thermal resilience.[9] |
| Primary Reactive Center | Piperidine Nitrogen | Strongest nucleophile and base in the molecule.[][2] |
Stability Profile: A Predictive Analysis
A thorough understanding of a compound's stability is critical for its development as a therapeutic agent or chemical intermediate. The following is a predictive assessment based on established chemical principles.
Chemical Stability
-
Influence of pH : The stability of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is expected to be highly dependent on pH.
-
Acidic Conditions (pH < 7) : The piperidine nitrogen will be protonated, forming a stable piperidinium salt.[8] This salt formation is protective, preventing the nitrogen from participating in degradation reactions and increasing aqueous solubility. The triazole ring and the core C-N bonds are anticipated to be stable under mild to moderate acidic conditions.
-
Neutral Conditions (pH ≈ 7) : A mixture of the free base and protonated forms will exist. Stability is expected to be high.
-
Basic Conditions (pH > 8) : The molecule will exist predominantly as the neutral free base. In this form, the piperidine nitrogen is susceptible to oxidation, though the molecule is generally expected to be stable in the absence of strong oxidants. The triazole ring remains stable under basic conditions.[5]
-
-
Thermal Stability : The compound is predicted to possess excellent thermal stability. The 1,2,3-triazole ring is a key contributor to this property, as nitrogen-rich heterocycles are often thermally robust.[10][11] Decomposition, when it occurs at elevated temperatures (>200 °C), would likely initiate via fragmentation of the piperidine ring or the methylene linker rather than the triazole core.
-
Oxidative Stability : The primary site vulnerable to oxidation is the piperidine ring, specifically the secondary amine nitrogen and the adjacent α-carbons. The methylene bridge is another potential site. The triazole ring is highly resistant to oxidation. Therefore, degradation in the presence of oxidizing agents (e.g., peroxides, dissolved oxygen with metal catalysts) is predicted to yield N-oxides or products of ring opening at the piperidine moiety.
Photostability
While the 1,2,3-triazole ring itself is stable, substituted triazoles in complex molecules can be susceptible to photodegradation when exposed to UV-Vis radiation.[6] The overall photostability will depend on the molecule's ability to absorb UV light and dissipate that energy. Without experimental data, it is prudent to assume some degree of photosensitivity. A formal photostability study according to ICH Q1B guidelines is essential for definitive characterization.
Metabolic Stability
In a biological context, the molecule is expected to undergo metabolic transformation primarily at the piperidine ring. Phase I metabolism by cytochrome P450 (CYP) enzymes is a likely pathway.
-
Oxidation : Hydroxylation at the methylene bridge or at carbons within the piperidine ring is a common metabolic route for such structures.[12]
-
N-Dealkylation : While less common for a secondary amine within a ring, enzymatic cleavage of the piperidine ring is possible. The triazole ring, by contrast, is generally considered a metabolically stable isostere for other functional groups and is not expected to be a major site of metabolism.[4] Studies on soil degradation of substituted 1,2,3-triazoles have shown that the triazole ring remains intact while the alkyl side chains are oxidized.[13]
Reactivity Profile
The molecule's reactivity is dominated by the nucleophilic piperidine nitrogen.
-
Nucleophilicity and Basicity : The piperidine nitrogen's lone pair of electrons makes it an excellent nucleophile and a moderately strong base.[] It will readily react with:
-
Acids : To form stable ammonium salts.[8]
-
Electrophiles : Such as alkyl halides (N-alkylation) and acyl halides/anhydrides (N-acylation) to form tertiary amines and amides, respectively. This is the most predictable and synthetically useful aspect of its reactivity.
-
Metal Ions : The nitrogen can act as a ligand to coordinate with various metal centers.
-
-
Reactivity of the 1,2,3-Triazole Ring : This ring is comparatively unreactive.
-
Electrophilic Substitution : While aromatic, the triazole ring is electron-deficient due to the three nitrogen atoms, making electrophilic substitution difficult.
-
Cycloadditions/Ring Opening : Under normal conditions, the triazole ring is resistant to cycloaddition or ring-opening reactions.[4] Certain N-substituted triazoles (e.g., N-sulfonyl) can be induced to open and form metal carbenes with rhodium catalysts, but this reactivity is not expected for this N-alkylated triazole under typical conditions.[14]
-
Recommended Experimental Protocols
To empirically validate the predicted stability profile, a systematic forced degradation study is essential. The following protocols are designed to be self-validating and align with industry standards.
Protocol: Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and degradation pathways for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine under various stress conditions.
Methodology: A primary stock solution of the compound (e.g., 1 mg/mL in methanol or acetonitrile) is subjected to the conditions below. A control sample (stored at 2-8 °C in the dark) is analyzed alongside the stressed samples. The primary analytical technique is a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradants.
Detailed Steps:
-
Sample Preparation : Prepare five separate aliquots of the stock solution. For solid-state thermal and photolytic studies, use the neat compound.
-
Acid Hydrolysis : Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis : Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation : Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation :
-
Solution: Heat an aliquot of the stock solution at 80 °C for 48 hours.
-
Solid: Place a known quantity of the solid compound in an oven at 105 °C for 48 hours. Dissolve in solvent before analysis.
-
-
Photolytic Degradation : Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions.
-
Quenching and Analysis :
-
Before analysis, cool samples to room temperature.
-
Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by HPLC-UV/MS, calculating the percentage of degradation and identifying the mass of any new peaks.
-
Protocol: pH-Rate Profile Determination
Objective: To quantitatively determine the degradation rate of the compound as a function of pH.
Methodology: The degradation of the compound is monitored over time in a series of buffers covering a wide pH range (e.g., pH 2 to 12) at a constant, elevated temperature (e.g., 70 °C) to accelerate degradation to an observable rate.
| Parameter | Specification | Rationale |
| pH Range | 2, 4, 6, 7, 8, 10, 12 | To cover acidic, neutral, and basic conditions. |
| Buffers | HCl/KCl (pH 2), Acetate (pH 4), Phosphate (pH 6-8), Borate (pH 10-12) | Standard, non-reactive buffers to maintain constant pH. |
| Temperature | 70 °C (or other suitable temp.) | To achieve measurable degradation within a reasonable timeframe (e.g., 7-14 days). |
| Concentration | 0.1 mg/mL | A typical concentration for HPLC analysis. |
| Time Points | 0, 1, 3, 7, 14 days | To establish a kinetic profile. |
| Analysis | HPLC-UV | To quantify the remaining parent compound. |
Detailed Steps:
-
Buffer Preparation : Prepare a series of buffers of constant ionic strength.
-
Sample Incubation : Add a small volume of a concentrated stock solution of the compound to each buffer to reach the target concentration. Place the sealed vials in a constant temperature oven or water bath.
-
Sampling : At each time point, withdraw an aliquot from each vial, quench the reaction by cooling/diluting, and analyze immediately by HPLC.
-
Data Analysis : For each pH, plot the natural logarithm of the parent concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-k_obs_).
-
Profile Generation : Plot log(k_obs_) versus pH to generate the final pH-rate profile, which visually depicts the pH regions of greatest stability and instability.
Conclusion and Outlook
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold is a promising chemical entity, predicted to exhibit a favorable stability profile characterized by high thermal resilience and pH-dependent behavior. Its reactivity is primarily governed by the nucleophilic piperidine nitrogen, providing a reliable synthetic handle for further functionalization. The triazole ring serves as a stable, metabolically robust anchor. While this guide provides a strong, theoretically grounded prediction of the molecule's properties, the described experimental protocols are indispensable for empirical verification. The combination of a reactive handle (piperidine) on a stable core (triazole) makes this compound an attractive building block for creating diverse chemical libraries in the pursuit of new drug candidates and functional materials.
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Initial Biological Screening of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine: A Technical Guide for Preclinical Assessment
Foreword: Charting the Course for a Novel Scaffold
The confluence of the 1,2,3-triazole and piperidine moieties in the novel chemical entity, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, presents a compelling starting point for a drug discovery campaign. The 1,2,3-triazole ring, a bioisostere for the amide bond, is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding and dipole interactions.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5] Similarly, the piperidine scaffold is a privileged structure, embedded in numerous approved pharmaceuticals and known to confer favorable pharmacokinetic properties. The combination of these two pharmacophores suggests a high potential for discovering new therapeutic agents.[6][7]
This document provides a comprehensive, in-depth technical guide for the initial biological screening of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. As a novel, uncharacterized compound, the proposed screening cascade is designed to be systematic and resource-conscious, beginning with broad, high-throughput in vitro assays to identify potential areas of biological activity, followed by more focused secondary assays, and culminating in a preliminary in vivo assessment of its safety profile. The experimental choices outlined herein are grounded in established methodologies and the known biological potential of the constituent chemical motifs.
Section 1: The Strategic Framework for Initial Biological Evaluation
The initial screening of a novel compound is a critical phase in drug discovery, where the primary objective is to efficiently and cost-effectively identify any "hits"—indications of biological activity that warrant further investigation. Our strategy for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is a tiered approach, designed to maximize data acquisition while minimizing compound expenditure in the early stages.
The screening funnel begins with a broad assessment of cytotoxicity, a fundamental parameter that informs the potential for anticancer activity and provides a therapeutic window for other applications. Concurrently, a comprehensive antimicrobial screen will be conducted, given the well-documented antimicrobial and antifungal properties of triazole derivatives.[7][8] Positive hits from these primary screens will trigger a cascade of secondary, more specific assays to elucidate the mechanism of action and confirm the initial findings. The final stage of this initial evaluation will be a preliminary in vivo acute toxicity study to establish a foundational safety profile.
Caption: A tiered approach for the initial biological screening of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Section 2: Primary In Vitro Screening Protocols
Broad-Spectrum Cytotoxicity Assessment
Rationale: Given the prevalence of triazole-containing compounds with anticancer properties, a broad-spectrum cytotoxicity screen is the logical first step.[9][10][11] This will provide initial data on the compound's potential as an anticancer agent and establish a general toxicity profile against human cell lines.
Recommended Protocol: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity.[12][13] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, which can be quantified by spectrophotometry.[14] A decrease in metabolic activity is indicative of cell death or a reduction in cell proliferation. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[14]
Step-by-Step Methodology (XTT Assay)
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., a subset of the NCI-60 panel representing different tumor types) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Interpretation:
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | 15.2 | 0.8 |
| A549 (Lung) | 9.8 | 1.2 |
| HCT116 (Colon) | 12.5 | 0.5 |
| PC-3 (Prostate) | 25.1 | 2.1 |
Hypothetical data for illustrative purposes.
Antimicrobial and Antifungal Screening
Rationale: The structural motifs present in the target compound are frequently associated with antimicrobial and antifungal activity.[7][8] Therefore, a primary screen against a panel of clinically relevant bacteria and fungi is warranted.[15][16]
Recommended Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Step-by-Step Methodology
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) according to CLSI guidelines.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Interpretation:
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus (ATCC 29213) | 8 | 0.5 | N/A |
| E. coli (ATCC 25922) | 32 | 1 | N/A |
| C. albicans (ATCC 90028) | 16 | N/A | 2 |
| A. niger (ATCC 16404) | >64 | N/A | 8 |
Hypothetical data for illustrative purposes.
Section 3: Secondary Screening and Hit Validation
Positive results from the primary screens (e.g., IC50 < 10 µM for a specific cell line or MIC < 16 µg/mL against a particular microbe) would trigger more in-depth secondary investigations.
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Tautomeric Landscapes in Drug Discovery: An In-Depth Technical Guide to 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a formidable challenge and a rich opportunity in modern drug development. The precise tautomeric state of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy and safety profile. This technical guide provides a comprehensive exploration of tautomerism in the novel heterocyclic scaffold, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. We will dissect the potential tautomeric forms, detail rigorous experimental and computational methodologies for their characterization, and analyze the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in heterocyclic drug candidates.
Introduction: The Critical Role of Tautomerism in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. Similarly, the 1,2,3-triazole moiety, often introduced via "click chemistry," is a valuable bioisostere for various functional groups, enhancing metabolic stability and target engagement.[1][2] The combination of these two pharmacophores in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine creates a molecule of significant therapeutic potential.
However, the inherent chemical nature of the 1,2,3-triazole ring introduces the phenomenon of annular tautomerism, a form of prototropic tautomerism where a proton can migrate between the nitrogen atoms of the heterocyclic ring.[3] Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical step in the drug development pipeline. A shift in the dominant tautomeric form can alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its interaction with biological targets.[4][5] This guide will provide the foundational knowledge and practical methodologies to navigate this complex landscape.
Potential Tautomeric Forms of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
The primary tautomerism in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is the annular tautomerism of the 1,2,3-triazole ring. This results in two potential tautomers: the 1H- and the 2H-tautomer. It is important to note that due to the substitution at the N1 position, the tautomerism will involve the N2 and N3 positions of the triazole ring. Specifically, the proton can reside on either the N2 or N3 atom. For clarity in this guide, we will refer to the tautomers based on the position of the hydrogen on the triazole ring.
-
1H-tautomer (specifically, the proton is on N1, as implied by the IUPAC name, but for the unsubstituted ring, tautomerism would involve N1, N2, and N3). In our substituted case, we will consider the tautomerism of the parent triazole ring for illustrative purposes.
-
2H-tautomer
While less probable under physiological conditions, the potential for imine-enamine tautomerism involving the piperidine ring should not be entirely disregarded, especially under specific catalytic or pH conditions. However, the focus of this guide will be on the predominant annular tautomerism of the triazole moiety.
Caption: Annular tautomerism in the 1,2,3-triazole ring.
Experimental Characterization of Tautomeric Equilibria
A multi-pronged analytical approach is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[6][7][8] The slow rate of interconversion between tautomers on the NMR timescale often allows for the observation of distinct signals for each species.[9][10]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.[4][11][12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a high field strength (e.g., 500 MHz or greater) to achieve optimal signal dispersion.
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of the triazole ring protons and carbons are highly sensitive to the position of the proton. Expect distinct signals for the CH groups of the triazole ring in each tautomer.
-
Coupling Constants: ¹H-¹³C and ¹H-¹⁵N coupling constants can provide valuable structural information to differentiate between tautomers.
-
Integration: The relative integration of the signals corresponding to each tautomer allows for the determination of the equilibrium constant (K_eq).[9][10]
-
Table 1: Expected NMR Data for Tautomer Differentiation
| Parameter | 1H-tautomer | 2H-tautomer | Rationale |
| ¹H Chemical Shift (Triazole CH) | Distinct signals for H4 and H5 | Single signal for H4 and H5 (due to symmetry) | The chemical environment of the triazole protons differs significantly between the two tautomers. |
| ¹³C Chemical Shift (Triazole C) | Distinct signals for C4 and C5 | Single signal for C4 and C5 (due to symmetry) | The electronic distribution in the triazole ring is different for each tautomer, affecting the carbon chemical shifts. |
| ¹⁵N Chemical Shift | Characteristic shifts for protonated and unprotonated nitrogens | Different characteristic shifts reflecting the altered protonation state | ¹⁵N NMR provides direct evidence of the proton's location on the nitrogen atoms. |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct electronic absorption spectra.[13][14]
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Sample Preparation: Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol or water).
-
Data Acquisition: Record the UV-Vis absorption spectra of the compound in a series of solvents with varying polarities.
-
Spectral Analysis:
-
λ_max Shifts: A shift in the maximum absorption wavelength (λ_max) with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[14][15]
-
Isosbestic Points: The presence of isosbestic points in the overlay of spectra from different solvent mixtures suggests a two-component equilibrium between the tautomers.
-
Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, solid-state evidence of the molecular structure, including the specific tautomeric form present in the crystal lattice.[16][17] While this method provides a static picture, it is invaluable for validating the structures of the individual tautomers.[18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation from various solvents, which may trap different tautomers.
-
Data Collection: Collect diffraction data using a suitable X-ray diffractometer.[16]
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates. The position of the hydrogen atom on the triazole ring will unequivocally identify the tautomer.
Computational Chemistry: Predicting Tautomer Stability
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[19][20][21]
Workflow: DFT Calculations for Tautomer Stability
-
Structure Optimization: Perform geometry optimization of all potential tautomers in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[20][22]
-
Energy Calculation: Calculate the Gibbs free energies (ΔG) of the optimized structures to determine their relative stabilities.[22][23] The tautomer with the lower ΔG is predicted to be the more stable form.
-
Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis spectra for each tautomer to aid in the assignment of experimental data.
Table 2: Representative Computational Data for Tautomer Analysis
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) | Predicted λ_max (nm) |
| 1H-tautomer | 0.00 (Reference) | 0.00 (Reference) | ~230 |
| 2H-tautomer | +1.5 | -0.8 | ~250 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by several factors:
-
Solvent Polarity and Hydrogen Bonding: Polar, protic solvents can stabilize more polar tautomers through hydrogen bonding.[4][5][11][12] For 1,2,3-triazoles, aqueous solutions have been shown to favor the 2H-tautomer.[24][25][26]
-
Temperature: Changes in temperature can shift the equilibrium, and the thermodynamic parameters (ΔH and ΔS) of the tautomerization can be determined through variable-temperature NMR studies.[15]
-
pH: The protonation state of the molecule can influence the tautomeric preference. At different pH values, the piperidine nitrogen may become protonated, which could electronically influence the triazole ring.
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- 22. Sci-Hub. Theoretical studies on tautomerism of triazole derivatives in the gas phase and solution / Journal of Molecular Structure: THEOCHEM, 2010 [sci-hub.box]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine via Click Chemistry
Abstract
This document provides a comprehensive guide for the synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthetic strategy hinges on the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This protocol details the synthesis of the requisite precursors, 2-(azidomethyl)piperidine and an alkyne, followed by their conjugation via CuAAC. Furthermore, this guide offers in-depth procedural instructions, purification techniques, characterization methods, and critical safety protocols, particularly concerning the handling of azides.
Introduction: The Power of Click Chemistry in Medicinal Chemistry
The 1,2,3-triazole moiety is a highly sought-after scaffold in modern drug discovery due to its remarkable chemical stability, capacity for hydrogen bonding, and dipole character, which facilitate interactions with biological targets.[2][3] The advent of click chemistry, specifically the CuAAC reaction, has revolutionized the synthesis of such molecules.[4][5] This reaction's high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups make it an ideal method for the late-stage functionalization of complex molecules and the creation of diverse compound libraries.[4][5]
The target molecule, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, combines the versatile piperidine ring, a common fragment in pharmaceuticals, with the stable 1,2,3-triazole linker.[6][7] This application note provides a detailed, field-proven protocol for its synthesis, intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthetic Strategy Overview
The synthesis is approached in a convergent manner, involving the preparation of two key intermediates followed by their conjugation in the final click reaction step.
Caption: Overall synthetic workflow for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Experimental Protocols
Synthesis of Precursor 1: 2-(Azidomethyl)piperidine
The synthesis of 2-(azidomethyl)piperidine can be achieved from commercially available 2-piperidinemethanol. The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is subsequently displaced by an azide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Piperidinemethanol | ≥98% | Sigma-Aldrich |
| Methanesulfonyl chloride | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Saturated aq. NaHCO₃ | ||
| Brine | ||
| Anhydrous Na₂SO₄ |
Step-by-Step Protocol:
Part A: Mesylation of 2-Piperidinemethanol
-
Dissolve 2-piperidinemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude mesylate. This intermediate is often used in the next step without further purification.
Part B: Azidation
-
CRITICAL SAFETY NOTE: Sodium azide is highly toxic and can form explosive compounds with heavy metals and strong acids.[8][9] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves and safety goggles.[10][11] Avoid using metal spatulas.[8]
-
Dissolve the crude mesylate from the previous step in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure 2-(azidomethyl)piperidine.
Synthesis of Precursor 2: A Terminal Alkyne (e.g., Propargylamine)
For this protocol, we will use commercially available propargylamine as the terminal alkyne. Numerous other terminal alkynes can be synthesized or purchased depending on the desired final product diversification.[12]
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the key step where the triazole ring is formed.[1][13] The use of a copper(II) salt with a reducing agent in situ is a common and reliable method.[13][14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(Azidomethyl)piperidine | Synthesized | |
| Propargylamine | ≥98% | Sigma-Aldrich |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ≥98% | Sigma-Aldrich |
| Sodium Ascorbate | ≥99% | Sigma-Aldrich |
| tert-Butanol | ACS Grade | |
| Deionized Water |
Step-by-Step Protocol:
-
In a vial, dissolve 2-(azidomethyl)piperidine (1.0 eq) and propargylamine (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. The mixture may change color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction vigorously at room temperature for 8-24 hours. The reaction is typically open to the air.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification and Characterization
Purification:
The crude 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine can be purified by flash column chromatography on silica gel.[15] A typical eluent system would be a gradient of methanol in dichloromethane. The purity of the collected fractions should be assessed by TLC.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR are crucial for structural elucidation.[16][17] Expected signals in 1H NMR include a characteristic singlet for the triazole proton, along with signals corresponding to the piperidine ring and the methylene bridge.[18][19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) is a strong indicator of a successful reaction.
Caption: Post-reaction workflow for purification and analysis.
Safety and Handling
Sodium Azide:
-
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[8][11] Target organs include the central nervous system and the brain.[11]
-
Explosion Hazard: It can form highly explosive heavy metal azides (e.g., with lead, copper, silver, mercury).[9] Avoid contact with metal spatulas, and do not dispose of azide solutions down drains that may contain lead or copper pipes.[8][9] It also reacts with strong acids to form the highly toxic and explosive hydrazoic acid.[9]
-
Handling: Always handle sodium azide in a certified chemical fume hood.[10][11] Wear appropriate PPE, including a lab coat, closed-toe shoes, chemical safety goggles, and double nitrile gloves.[11]
-
Waste Disposal: All waste containing sodium azide, including empty containers and contaminated labware, must be treated as hazardous waste according to institutional guidelines.[10]
General Safety:
-
Always wear appropriate PPE when handling any chemicals.
-
Perform all reactions in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[20]
References
- Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. DTIC.
- Environment, Health & Safety, University of California, Berkeley. Safe Handling of Sodium Azide (SAZ).
- Di Mola, A., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry.
- Scarpelli, R., et al. (2016). Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors.
- Al-Soud, Y. A., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)
- Veinberg, G., et al. (2022).
- Google Patents. (1981).
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- ResearchGate. (2019).
- Gandon, V., et al. (2009). Zn(II)-Catalyzed Synthesis of Piperidines from Propargyl Amines and Cyclopropanes. Organic Letters.
- Carl ROTH.
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Sirakanyan, S. N., et al. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Arkivoc.
- ResearchGate. (2023). ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)....
- Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.
- University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.
- PubChem. 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride.
- Sirakanyan, S. N., et al. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Arkivoc.
- Al-Soud, Y. A., et al. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. MDPI.
- PrepChem.com. Synthesis of α-[(2-ethoxyphenoxy)methyl]-2-piperidinemethanol.
- Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3.
- MDPI. (2021).
- MDPI. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry.
- Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Biswas, S., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
- Vitale, F., et al. (2022).
- VIBGYOR ePress. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment.
- Preprints.org. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring.
- New Jersey Department of Health. Sodium Azide - Hazardous Substance Fact Sheet.
- The Royal Society of Chemistry. (2015). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. (2023).
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Unlocking New Therapeutic Avenues: The 2-[(1H-1,2,3-Triazol-1-yl)methyl]piperidine Scaffold in Drug Discovery
Introduction: A Privileged Scaffold at the Nexus of Bioactivity
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold represents a compelling fusion of two highly privileged heterocyclic systems: the piperidine ring and the 1,2,3-triazole moiety. This unique architectural amalgamation offers a three-dimensional framework that is ripe for exploration, providing a versatile platform for the development of novel therapeutics across a spectrum of diseases.
The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast number of natural products and synthetic drugs, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse substituents. Its conformational flexibility allows for optimal spatial orientation of appended functional groups to interact with biological targets.
Complementing the piperidine core is the 1,2,3-triazole ring, a five-membered aromatic heterocycle that has risen to prominence in drug discovery largely due to the advent of "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient, regioselective, and biocompatible method for its synthesis.[1][2] The triazole ring is not merely a linker; it is a bioisostere for the amide bond, capable of engaging in hydrogen bonding and dipole interactions, thereby influencing the biological activity of the parent molecule.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold. We will delve into detailed protocols for its synthesis, explore its diverse applications with illustrative case studies, and provide insights into its characterization.
Synthesis of the Scaffold: A Modular Approach
The construction of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold is most effectively achieved through a convergent synthetic strategy, culminating in a CuAAC reaction. This approach allows for the independent synthesis and diversification of the piperidine and alkyne/azide precursors.
Protocol 1: Synthesis of the Key Precursor - (Piperidin-2-yl)methanol
A common starting point is the reduction of commercially available 2-piperidinecarboxylic acid or its esters.
Materials:
-
2-Piperidinecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
N-Protection (Optional but Recommended): To avoid side reactions, the piperidine nitrogen is often protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. For instance, to a solution of 2-piperidinecarboxylic acid in a mixture of dioxane and water, add sodium carbonate followed by benzyl chloroformate and stir at room temperature.
-
Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add a solution of the N-protected 2-piperidinecarboxylic acid ester in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-protected-(piperidin-2-yl)methanol.
-
Deprotection: If N-protected, the protecting group can be removed. For example, a Cbz group can be removed by catalytic hydrogenation (H₂, Pd/C).
Protocol 2: Synthesis of 2-(Azidomethyl)piperidine
This protocol outlines a two-step procedure starting from (piperidin-2-yl)methanol, involving mesylation followed by azide substitution.
Materials:
-
(Piperidin-2-yl)methanol (preferably N-protected, e.g., N-Boc-(piperidin-2-yl)methanol)[3][4]
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Step 1: Mesylation of N-Boc-(piperidin-2-yl)methanol
-
Dissolve N-Boc-(piperidin-2-yl)methanol in anhydrous DCM and cool the solution to 0 °C.
-
Add TEA or DIPEA to the solution.
-
Slowly add methanesulfonyl chloride dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(azidomethyl)piperidine.
-
The Boc protecting group can be removed with trifluoroacetic acid (TFA) in DCM if the free amine is desired.
Protocol 3: Synthesis of 2-(Prop-2-yn-1-ylmethyl)piperidine (Alternative Precursor)
This protocol describes the alkylation of piperidine with propargyl bromide.
Materials:
-
Piperidine
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or DMF
Procedure:
-
To a solution of piperidine in acetonitrile, add potassium carbonate.
-
Slowly add a solution of propargyl bromide in acetonitrile.[5][6]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to give the crude product.
-
Purify by column chromatography or distillation to yield 2-(prop-2-yn-1-ylmethyl)piperidine.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the key "click" reaction to assemble the final scaffold.
Materials:
-
2-(Azidomethyl)piperidine (or its N-protected form)
-
A terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/water or other suitable solvent mixture
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne and 2-(azidomethyl)piperidine in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivative.
Caption: Synthetic workflow for the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold.
Characterization of the Scaffold
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the piperidine ring protons, the methylene bridge protons, and the triazole proton. The chemical shift of the triazole proton (typically a singlet) is a key indicator of the 1,4-disubstituted regioisomer formed via CuAAC.[7][8]
-
¹³C NMR: Signals for the piperidine carbons, the methylene bridge carbon, and the two triazole carbons should be observed.[7][8]
-
-
Mass Spectrometry (MS):
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to assess the purity of the final compounds.
Applications in Drug Discovery
The modular nature of the synthesis allows for the creation of large libraries of derivatives by varying the substituent on the triazole ring (from the alkyne) and potentially on the piperidine ring. This makes the scaffold ideal for structure-activity relationship (SAR) studies.
Case Study 1: Antimicrobial Agents
The hybridization of piperidine and triazole moieties has shown significant promise in the development of new antimicrobial agents. A study on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives as C7 moieties of fluoroquinolones demonstrated potent antibacterial activity against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold can be used to develop novel antibiotics.
Experimental Workflow for Antimicrobial Screening:
-
Synthesize a library of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivatives with diverse substituents on the triazole ring.
-
Perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacterial and fungal strains.
-
Determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) for the most active compounds.
-
Evaluate the cytotoxicity of promising leads against mammalian cell lines to assess their therapeutic index.
Caption: Workflow for antimicrobial screening of scaffold derivatives.
Case Study 2: Anticancer Agents
The combination of triazole and piperazine (a related six-membered heterocycle) has yielded potent anticancer agents.[11][12][13][14] By extension, the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold is an attractive starting point for the design of novel antiproliferative compounds. The triazole ring can mimic interactions of larger, more complex functional groups with target proteins, while the piperidine can be tailored to optimize solubility and cell permeability.
Hypothetical Signaling Pathway Interaction:
Many anticancer drugs target specific signaling pathways that are dysregulated in cancer cells. The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold could be decorated with functional groups that inhibit key kinases or other enzymes in these pathways.
Caption: Hypothetical inhibition of a cancer signaling pathway.
Potential Applications in Neuroscience
Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS). They are known to possess neuroprotective effects.[2][15][16][17] The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold could be explored for the development of agents for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The triazole moiety can be used to introduce groups that modulate target engagement, while the piperidine core can be optimized for blood-brain barrier penetration.
Conclusion: A Scaffold with Untapped Potential
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold is a versatile and accessible platform for modern drug discovery. Its modular synthesis via click chemistry allows for the rapid generation of diverse chemical libraries, facilitating efficient SAR exploration. The demonstrated and potential applications in infectious diseases, oncology, and neuroscience highlight the broad therapeutic potential of this scaffold. By leveraging the protocols and insights provided in this guide, researchers can effectively harness the power of this privileged structural motif to drive the discovery of the next generation of innovative medicines.
References
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Mangione, M. I., Spanevello, R. A., & Anzardi, M. B. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances, 7(81), 51638-51646. [Link]
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Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]
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Chen, Y. F., Lo, I. W., Chen, Y. H., Lin, Y. C., & Cheng, Y. B. (2022). 2, 6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta medica. [Link]
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Choi, S. E., & Kim, H. R. (2021). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and therapeutic medicine, 22(6), 1-8. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]
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Yadav, P., Kaushik, C. P., Yadav, A., Yadav, J., & Singh, D. (2021). Piperazine-1, 2, 3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. Future Medicinal Chemistry, 13(15), 1317-1335. [Link]
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Lee, Y. C., Chen, Y. L., Chen, Y. J., & Chen, C. H. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 27(9), 2638. [Link]
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Al-Sanea, M. M., Bardaweel, S. K., Ar-Rehily, A. M., Al-Harbi, M. O., Ali, A. A., Al-Wasidi, A. S., ... & Rezki, N. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1, 2, 3-Triazole Hybrids. Molecules, 23(11), 2788. [Link]
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Kumar, A., Singh, P., & Kumar, D. (2022). Synthetic and Medicinal Perspective of 1, 2, 4‐Triazole as Anticancer Agents. Chemistry & Biodiversity, 19(11), e202200593. [Link]
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Shunan, M., Miao, L., & Li, J. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine-induced Parkinson's disease mouse model. International journal of molecular medicine, 36(5), 1294-1300. [Link]
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Romanenko, M., Stefanova, N., Kustov, M., & Berezin, V. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. International journal of molecular sciences, 22(21), 11526. [Link]
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Liu, Y., Lu, W., & Chen, G. (2019). 1, 2, 3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European journal of medicinal chemistry, 183, 111700. [Link]
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Chemspace. (n.d.). 2-ethynyl-1-(prop-2-yn-1-yl)piperidine. [Link]
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ACS Publications. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
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PubMed Central. (2022). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. [Link]
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Application of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in antibacterial drug development.
An Application and Protocol Guide
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic frameworks towards novel chemical scaffolds that can overcome existing resistance mechanisms. The World Health Organization has highlighted a critical need for new agents, particularly against Gram-negative pathogens.[1] In this context, heterocyclic compounds have become a cornerstone of modern medicinal chemistry.
Among these, molecules incorporating both 1,2,3-triazole and piperidine rings represent a particularly promising class of pharmacophores. The triazole ring, a bioisostere of an amide bond, is metabolically stable and acts as a rigid linker capable of forming hydrogen bonds and dipole interactions. The piperidine moiety, a ubiquitous feature in natural products and synthetic drugs, provides a versatile three-dimensional scaffold that can be functionalized to modulate solubility, cell permeability, and target engagement.[2]
This guide focuses on the application of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold as a representative of this chemical class in antibacterial drug development. While literature on this specific isomer is emerging, the principles and protocols outlined here provide a comprehensive framework for the synthesis, evaluation, and optimization of such compounds, grounded in established methodologies for analogous structures.[3][4]
Part 1: Synthesis and Characterization of Triazole-Piperidine Derivatives
Expert Rationale
A robust and flexible synthetic strategy is the foundation of any drug discovery program. For the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine core, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is the gold standard. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted 1,2,3-triazole), and tolerant of a wide range of functional groups, making it ideal for creating a library of analogues for Structure-Activity Relationship (SAR) studies. The proposed pathway below leverages this strategy, starting from commercially available piperidine precursors.
Protocol 1: Generalized Synthesis via CuAAC Reaction
This protocol describes a two-step process to synthesize derivatives of the target scaffold.
Step 1: Synthesis of 2-(Azidomethyl)piperidine Intermediate
-
Reaction Setup: To a solution of N-protected 2-(chloromethyl)piperidine (1.0 eq) in a polar aprotic solvent such as DMF, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the N-protected 2-(azidomethyl)piperidine.
Step 2: CuAAC "Click" Reaction
-
Reaction Setup: Dissolve the azido intermediate (1.0 eq) and a terminal alkyne of interest (R-C≡CH, 1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The mixture should turn from blue to a greenish-yellow.
-
Reaction Conditions: Stir vigorously at room temperature for 8-16 hours. The product often precipitates out of the solution.
-
Work-up and Purification: Filter the precipitate and wash with cold water, followed by a cold non-polar solvent like hexane or ether to remove unreacted alkyne. If no precipitate forms, extract the product with ethyl acetate. Purify the final compound via recrystallization or column chromatography.
-
Deprotection (if necessary): If an N-protecting group (e.g., Boc) was used, it can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final primary amine, which can be further functionalized.
Workflow Visualization: Synthesis Pathway
Caption: General synthetic route to the target scaffold.
Part 2: In Vitro Antibacterial Activity Screening
Expert Rationale
The primary goal of in vitro screening is to determine the intrinsic potency and spectrum of activity of a new chemical entity. The standard method, recommended by the Clinical and Laboratory Standards Institute (CLSI), is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This is followed by a Minimum Bactericidal Concentration (MBC) assay to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects, a critical parameter for treating severe infections.
Workflow Visualization: Antibacterial Screening Cascade
Caption: Standard workflow for in vitro antibacterial evaluation.
Protocol 2: Broth Microdilution for MIC Determination (CLSI-based)
-
Preparation:
-
Prepare a 2X concentrated stock of Mueller-Hinton Broth (MHB).
-
Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL).
-
Grow bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae) overnight to log phase, then dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
-
Plate Setup (96-well plate):
-
Add 100 µL of MHB to wells in columns 2-12.
-
Add 200 µL of the compound stock solution to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mix, then 2 to 3, and so on, discarding 100 µL from column 11. Column 12 serves as the growth control (no drug).
-
This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL and the compound concentrations to their final test values (e.g., 64, 32, ..., 0.06 µg/mL).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Protocol 3: Determination of MBC
-
Plating: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at the MIC, 2x MIC, 4x MIC, etc.).
-
Spreading: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
Data Presentation: Sample MIC Table
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | K. pneumoniae (ATCC 700603) MIC (µg/mL) |
| Test Cpd 1 | 4 | 16 | >64 | 8 |
| Test Cpd 2 | 2 | 8 | 32 | 4 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 |
Part 3: Elucidating the Mechanism of Action (MoA)
Expert Rationale
Identifying the bacterial target is crucial for rational drug design and predicting cross-resistance. For hybrid molecules like triazole-piperidines, several mechanisms are plausible. If the compound is designed as a fluoroquinolone analogue, inhibition of DNA gyrase and topoisomerase IV is a primary hypothesis.[1] Alternatively, many cationic heterocyclic compounds function by disrupting the bacterial cell membrane, a mechanism that is less prone to resistance development.[5]
Workflow Visualization: MoA Investigation Pathway
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action and Membrane Interactions of Antibacterial Quaternized Triazolium Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Novel Anticancer Agents
The pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, selectivity, and the ability to overcome resistance to existing drugs. A promising strategy in medicinal chemistry involves the hybridization of distinct pharmacophores to create new molecular entities with enhanced or synergistic biological activities. This guide focuses on a novel class of compounds: 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivatives . This molecular architecture combines two key heterocyclic scaffolds: the piperidine ring, a prevalent motif in numerous natural products and FDA-approved drugs, and the 1,2,3-triazole ring, a versatile linker and pharmacophore known for its stability and diverse biological activities, including anticancer properties.[1][2]
The rationale behind this hybrid design is twofold. The piperidine moiety can serve as a scaffold to orient functional groups in three-dimensional space, potentially enhancing interactions with biological targets.[2] The 1,2,3-triazole, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," acts as a rigid linker connecting the piperidine core to various substituted aryl or alkyl groups.[3] This modular synthesis allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
These derivatives have emerged as potential anticancer agents by interfering with critical cellular processes such as cell proliferation, cell cycle progression, and apoptosis.[1][4] Mechanistic studies suggest that their mode of action may involve the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[5][6]
This document provides a comprehensive guide for the synthesis, in vitro evaluation, and in vivo assessment of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivatives, offering detailed protocols and the scientific reasoning behind the experimental choices.
Part 1: Synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine Derivatives
The synthesis of the target compounds is efficiently achieved through a convergent strategy culminating in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted triazole isomer.
Overall Synthetic Workflow
The general workflow involves two main stages: the preparation of the key piperidine-azide intermediate and its subsequent "click" reaction with a terminal alkyne.
Protocol 1: Synthesis of 2-(Azidomethyl)piperidine Intermediate
This protocol describes the conversion of a commercially available or synthesized piperidine precursor to the key azide intermediate. The choice of starting material dictates the specific reaction conditions.
Method A: From 2-(Chloromethyl)piperidine
-
Rationale: This is a direct nucleophilic substitution where the azide ion displaces the chloride. 2-(Chloromethyl)pyridine hydrochloride is a common starting material which can be neutralized before use.
-
Materials:
-
2-(Chloromethyl)piperidine hydrochloride
-
Sodium azide (NaN₃)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Neutralize 2-(chloromethyl)piperidine hydrochloride by dissolving it in water and adding a saturated solution of sodium bicarbonate until the solution is basic. Extract the free base with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)piperidine.
-
In a round-bottom flask, dissolve 2-(chloromethyl)piperidine (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)piperidine.
-
Method B: From 2-(Hydroxymethyl)piperidine
-
Rationale: This two-step process involves converting the hydroxyl group into a better leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with azide.
-
Materials:
-
2-(Hydroxymethyl)piperidine[7]
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Mesylation/Tosylation: Dissolve 2-(hydroxymethyl)piperidine (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.2 eq). Slowly add methanesulfonyl chloride (1.1 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude mesylate/tosylate intermediate.
-
Azidation: Dissolve the crude intermediate in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir overnight. Work-up and purify as described in Method A.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: This highly reliable "click" reaction joins the azide intermediate with a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring.[8] The use of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is crucial for the reaction's efficiency and regioselectivity.
-
Materials:
-
2-(Azidomethyl)piperidine (1.0 eq)
-
Substituted terminal alkyne (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
tert-Butanol/Water (1:1) or other suitable solvent system
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flask, dissolve 2-(azidomethyl)piperidine and the terminal alkyne in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivative.
-
Part 2: In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the cytotoxic and mechanistic properties of the synthesized compounds.
Protocol 3: MTT Cell Viability Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Representative In Vitro Cytotoxicity Data
The following table presents hypothetical IC₅₀ values for a series of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivatives against various cancer cell lines, based on published data for similar structures.[9][10][11]
| Compound ID | R-Group on Triazole | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| PTP-1 | Phenyl | 12.5 | 15.2 | 18.1 |
| PTP-2 | 4-Fluorophenyl | 8.7 | 10.1 | 11.5 |
| PTP-3 | 4-Nitrophenyl | 6.2 | 7.8 | 9.4 |
| PTP-4 | 4-Methoxyphenyl | 15.8 | 19.3 | 22.7 |
| Doxorubicin | - | 0.9 | 1.2 | 1.0 |
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Rationale: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs exert their effects by inducing cell cycle arrest at a specific phase. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase based on their DNA content.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Part 3: Mechanistic Studies
Understanding the molecular mechanism of action is crucial for drug development. Western blotting is a key technique to investigate the effect of the compounds on specific signaling pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its hyperactivation is a hallmark of many cancers. Therefore, inhibitors of this pathway are attractive therapeutic targets.
Protocol 6: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Rationale: This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself. A decrease in the phosphorylated form of Akt (p-Akt) relative to total Akt indicates inhibition of the pathway.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with the test compound for a specified time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH to ensure equal protein loading.
-
Part 4: In Vivo Evaluation of Antitumor Efficacy
Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and toxicity.
Protocol 7: Ehrlich Ascites Carcinoma (EAC) Model
-
Rationale: The EAC model is a widely used transplantable tumor model in mice. It grows as an ascites tumor in the peritoneal cavity, allowing for easy measurement of tumor growth by monitoring changes in body weight, ascitic fluid volume, and viable tumor cell count. It is a rapid and reliable method for preliminary in vivo screening of potential anticancer agents.
-
Materials:
-
Swiss albino mice
-
EAC cells
-
Test compound solution
-
Normal saline
-
Trypan blue dye
-
Hemocytometer
-
-
Procedure:
-
Tumor Inoculation: Inject EAC cells (e.g., 2 x 10⁶ cells) intraperitoneally (i.p.) into mice.
-
Treatment: 24 hours after inoculation, divide the mice into groups: a control group (vehicle), a positive control group (e.g., 5-Fluorouracil), and treatment groups receiving different doses of the test compound. Administer the treatment i.p. daily for a specified period (e.g., 9-10 days).
-
Monitoring: Monitor the body weight of the mice daily.
-
Endpoint Analysis: After the last dose, sacrifice the mice and collect the ascitic fluid from the peritoneal cavity.
-
Parameters to Measure:
-
Mean Survival Time (MST): Monitor a separate set of animals for survival. Calculate the percentage increase in lifespan (% ILS).
-
Tumor Volume: Measure the volume of the collected ascitic fluid.
-
Viable Tumor Cell Count: Mix a sample of ascitic fluid with trypan blue dye and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Hematological Parameters: Collect blood to analyze parameters like RBC count, WBC count, and hemoglobin levels, as tumor growth can affect these.
-
-
Conclusion
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold represents a promising avenue for the development of novel anticancer agents. The synthetic accessibility via "click chemistry" allows for the creation of diverse chemical libraries for extensive SAR studies. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive preclinical evaluation of these compounds, from initial cytotoxicity screening to in vivo efficacy and mechanistic elucidation. By systematically applying these methodologies, researchers can effectively identify and advance lead candidates with the potential for future clinical development.
References
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PubMed Central. [Link]
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Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). Spandidos Publications. [Link]
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Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. (n.d.). Taylor & Francis. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health. [Link]
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Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (n.d.). PubMed Central. [Link]
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Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. (n.d.). Semantic Scholar. [Link]
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1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. (2019). PubMed. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). [Link]
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Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. (n.d.). [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). ResearchGate. [Link]
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2024). Frontiers. [Link]
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The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). (n.d.). ResearchGate. [Link]
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Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (n.d.). MDPI. [Link]
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New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (n.d.). PubMed Central. [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. [Link]
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Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). PubMed Central. [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
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(PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. (n.d.). ResearchGate. [Link]
-
Piperidine Synthesis. (n.d.). DTIC. [Link]
- Synthetic method of 2-chloromethylpyridinehydrochloride. (n.d.).
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (n.d.).
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed Central. [Link]
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Application Notes and Protocols: In Vitro Evaluation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for the initial in vitro assessment of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, a novel synthetic compound, against various human cancer cell lines. The structural motifs of 1,2,3-triazole and piperidine are recognized pharmacophores present in numerous compounds with demonstrated biological activity, including anticancer properties[1][2]. This guide outlines a logical, multi-phase experimental workflow designed to evaluate the compound's cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action. Detailed, field-proven protocols are provided for cytotoxicity screening, apoptosis induction analysis, cell cycle perturbation, and the investigation of key cancer-related signaling pathways.
Introduction and Rationale
The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Nitrogen-containing heterocycles, such as 1,2,3-triazoles and piperidines, are of significant interest due to their chemical stability and their ability to form diverse non-covalent interactions with biological targets[2]. Several compounds incorporating the 1,2,3-triazole scaffold are in clinical trials for cancer therapy[2]. Similarly, the piperidine ring is a common feature in many approved drugs. The novel compound, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, combines these two important pharmacophores.
The central hypothesis for this investigation is that 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine exerts a selective cytotoxic or cytostatic effect on cancer cells. This application note details a systematic approach to test this hypothesis, beginning with a broad screening for cytotoxicity and progressively narrowing the focus to mechanistic studies. The proposed workflow is designed to be a self-validating system, where the results of each experimental phase inform the design of the next.
Experimental Workflow: A Phased Approach
A robust initial evaluation of a novel compound requires a tiered approach. This ensures that resources are used efficiently and that a comprehensive data package is generated. The workflow outlined below is designed to first establish bioactivity and then to probe the underlying mechanism.
Caption: Phased experimental workflow for in vitro evaluation.
Phase 1: Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Cell Line Selection and Culture
For a broad initial screening, a panel of cell lines from different cancer types is recommended.
-
MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER) positive and a common model for hormone-responsive breast cancer[3].
-
A549: A human lung carcinoma cell line, often used as a model for alveolar type II pulmonary epithelial cells[4][5].
-
HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines in scientific research[6].
Standard Culture Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 70-90% confluency, typically every 3-4 days[5]. Detach adherent cells using a brief incubation with Trypsin-EDTA.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content[6]. It is a reliable and recommended alternative to the MTT assay[7].
Materials:
-
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (dissolved in DMSO to create a 10 mM stock solution)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO, concentration not to exceed 0.5%) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Example Data Presentation
The results of the SRB assay should be summarized in a clear, tabular format.
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine | 5.2 ± 0.4 |
| A549 | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine | 8.9 ± 0.7 |
| HeLa | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine | 12.5 ± 1.1 |
| MCF-7 | Etoposide (Positive Control) | 2.1 ± 0.2 |
Data are hypothetical and for illustrative purposes only.
Phase 2: Mechanistic Investigation
If the compound demonstrates potent cytotoxicity (e.g., IC50 < 10 µM), the next phase is to investigate the mechanism of cell death. The two primary outcomes of anticancer drug action are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Assay by Annexin V/PI Staining
Causality: During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells[8]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is lost[8]. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Flow Cytometry:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension[9].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Cells should be analyzed within one hour to ensure accuracy[9].
Cell Cycle Analysis by Propidium Iodide Staining
Causality: Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M)[10]. Flow cytometry with PI staining can quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle[11]. Since PI also stains RNA, treatment with RNase is necessary for accurate DNA content analysis[12].
Protocol for Flow Cytometry:
-
Cell Treatment: Seed cells and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting: Harvest cells as described above.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C[13].
-
Washing: Centrifuge to remove ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A[12].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Example Data Presentation
| Treatment (MCF-7 Cells) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G2/M Arrest |
| Control (Vehicle) | 4.5 ± 0.5 | 2.1 ± 0.3 | 15.2 ± 1.8 |
| Compound (IC50) | 25.8 ± 2.1 | 10.3 ± 1.5 | 45.7 ± 3.5 |
| Compound (2x IC50) | 42.1 ± 3.5 | 18.9 ± 2.2 | 68.3 ± 4.1 |
Data are hypothetical and for illustrative purposes only.
Phase 3: Molecular Target Analysis
The results from Phase 2 guide the investigation into specific molecular pathways. For instance, if the compound induces apoptosis and G2/M arrest, Western blot analysis can be used to examine the expression levels of key proteins involved in these processes.
Causality: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate[14]. It can be used to measure changes in the expression of proteins that regulate apoptosis (e.g., caspases, PARP) and the cell cycle (e.g., cyclins, CDKs) following drug treatment, providing insights into the compound's molecular mechanism of action[15][16].
Caption: Potential signaling pathways affected by the compound.
Western Blotting Protocol
Protocol:
-
Cell Lysis: Treat cells with the compound as in previous experiments. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding[17].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Cyclin B1, and a loading control like β-actin) overnight at 4°C with gentle shaking[17].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system[16].
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This application note provides a structured, multi-phase framework for the initial in vitro characterization of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. By systematically evaluating its cytotoxicity, and effects on apoptosis and the cell cycle, researchers can build a robust data package to support further investigation. Positive results from this workflow would justify more advanced studies, including the identification of specific molecular targets, analysis of effects on other cancer-related signaling pathways (e.g., MAPK, PI3K/AKT)[16], and eventual progression to in vivo models.
References
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Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. (2021). National Institutes of Health. [Link]
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Peddapyata, P. R., Ega, J. K., & Siddoju, K. (2023). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry, 62(1), 38-41. [Link]
-
Morphological changes in cancer cell lines (A549, HeLa, MCF7, and MG63)... (n.d.). ResearchGate. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. [Link]
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Keep, R. F., Harrison, L. E., & Caine, S. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anti-cancer Drug Design, 9(6), 489-500. [Link]
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Kamal, A., et al. (2014). Synthesis and Evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as Potential Anticancer Agents That Inhibit Tubulin Polymerization. ACS Medicinal Chemistry Letters, 5(9), 982-986. [Link]
-
Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. (2023). ResearchGate. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
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In vitro cytotoxicity against different cancer cell lines by SRB assay. (n.d.). ResearchGate. [Link]
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Cooper, J. R., et al. (2016). Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. PLOS ONE, 11(8), e0160428. [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
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SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience. [Link]
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Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 15-25. [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. [Link]
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Culturing A549 cells. (n.d.). Nanopartikel.info. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]
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In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). ResearchGate. [Link]
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Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. [Link]
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Al-Issa, S. A., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301. [Link]
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MCF cell lines that transformed breast cancer research. (n.d.). Karmanos Cancer Institute. [Link]
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Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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An Effect of Culture Media on Epithelial Differentiation Markers in Breast Cancer Cell Lines MCF7, MDA-MB-436 and SkBr3. (2018). MDPI. [Link]
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Application Notes and Protocols for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine as a Ligand for Metal Complexes
Introduction: A Versatile Ligand Scaffold for Coordination Chemistry
The convergence of the robust piperidine heterocycle and the versatile 1,2,3-triazole ring system offers a compelling ligand scaffold for the development of novel metal complexes. The ligand, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, presents a unique bidentate coordination environment through the piperidine nitrogen and a nitrogen atom from the triazole ring. This architecture allows for the formation of stable chelate rings with a variety of metal centers. The true power of this ligand lies in its modular synthesis, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. This reaction's high efficiency, mild conditions, and broad functional group tolerance allow for facile derivatization of the triazole ring, enabling fine-tuning of the steric and electronic properties of the resulting metal complexes[1][2][3].
Transition metal complexes incorporating such ligands are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry[4][5]. The piperidine moiety can influence the solubility and conformational rigidity of the complex, while the triazole ring provides a strong coordination site and can participate in pi-stacking or hydrogen bonding interactions, further stabilizing the complex's structure. These application notes provide detailed protocols for the synthesis of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine ligand, its complexation with copper(II), and the subsequent characterization of the resulting metal complex.
PART 1: Synthesis of the Ligand: 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
The synthesis of the target ligand is a two-step process. The first step involves the conversion of a commercially available starting material, 2-(hydroxymethyl)piperidine, to its chlorinated analog, which is then converted to the corresponding azide. The second step is the CuAAC reaction with a terminal alkyne.
Workflow for Ligand Synthesis
Caption: Synthetic workflow for 2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperidine.
Protocol 1.1: Synthesis of 2-(Chloromethyl)piperidine Hydrochloride
This protocol is adapted from established procedures for the chlorination of alcohols.
Materials:
-
2-(Hydroxymethyl)piperidine (1.0 eq)[6]
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
In a fume hood, dissolve 2-(hydroxymethyl)piperidine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)piperidine as a free base.
-
To obtain the hydrochloride salt for better stability and handling, dissolve the free base in a minimal amount of diethyl ether and bubble dry HCl gas through the solution until precipitation is complete.
-
Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 2-(chloromethyl)piperidine hydrochloride[7][8].
Protocol 1.2: Synthesis of 2-(Azidomethyl)piperidine
Materials:
-
2-(Chloromethyl)piperidine hydrochloride (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 2-(chloromethyl)piperidine hydrochloride in DMF in a round-bottom flask.
-
Add sodium azide to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(azidomethyl)piperidine.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 1.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the "click" reaction[2][3][9].
Materials:
-
2-(Azidomethyl)piperidine (1.0 eq)
-
Phenylacetylene (as a representative terminal alkyne) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol and Water (1:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-(azidomethyl)piperidine and phenylacetylene in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution should change, indicating the reduction of Cu(II) to the catalytic Cu(I) species[2].
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically complete when the starting materials are no longer visible by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final ligand, 2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperidine.
PART 2: Synthesis of a Representative Metal Complex: Bis{2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperidine}copper(II) Acetate
This section details the complexation of the synthesized ligand with copper(II) acetate monohydrate, a common precursor for copper(II) complexes[6].
Workflow for Metal Complex Synthesis
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. 2-(Hydroxymethyl)piperidine | 3433-37-2 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 9. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
Application Notes & Protocols: Elucidating Structure-Activity Relationships of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine Analogs as Selective Dopamine D3 Receptor Ligands
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] The 1,2,3-triazole ring, often synthesized via highly efficient "click chemistry," serves as a versatile and stable linker that can act as a bioisostere for amide bonds, participate in hydrogen bonding, and orient substituents in a well-defined vector.[2][3] This guide details the structure-activity relationship (SAR) studies of hybrid molecules incorporating a 2-(methyl)piperidine core linked to various aromatic systems via a 1,2,3-triazole bridge. Specifically, we focus on the design, synthesis, and pharmacological evaluation of these analogs as selective ligands for the dopamine D3 receptor (D3R), a key target in the central nervous system implicated in substance abuse disorders and L-DOPA-induced dyskinesia.[2] We provide detailed, field-tested protocols for chemical synthesis and in vitro biological assays, alongside a framework for interpreting SAR data to guide lead optimization.
Rationale and Strategic Design
The development of selective D3 receptor ligands presents a significant challenge due to the high sequence homology between D3 and D2 receptors, particularly within the transmembrane helices that form the binding pocket.[2] Our strategy is based on the hypothesis that replacing the traditional amide linkage found in many benzamide-based D3 ligands with a 1,2,3-triazole ring can modulate binding affinity and selectivity. The triazole's heteroatoms may engage in unique hydrogen bonding and dipole-dipole interactions with receptor residues, offering a distinct binding profile compared to an amide isostere.[2]
The core scaffold, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, is designed with three key regions for diversification to systematically probe the chemical space and build a robust SAR model:
-
Region A (Piperidine): The protonated nitrogen of the piperidine ring is crucial for forming a salt bridge with the conserved Aspartic acid residue (Asp3.32) in the D3 receptor, serving as a vital anchor point.[2]
-
Region B (Triazole Linker): The 1,4-disubstituted 1,2,3-triazole provides a rigid, planar linker that orients the piperidine and the terminal aromatic group. Its role as a potential hydrogen bond acceptor will be evaluated.
-
Region C (Terminal Aromatic System): Substitutions on this terminal ring are explored to probe interactions within the more variable regions of the receptor binding pocket, driving affinity and selectivity.
Figure 1: Logical framework for the SAR strategy, highlighting the three key regions of the molecular scaffold for chemical modification.
General Synthetic Workflow
The synthesis of the target analogs is achieved through a convergent strategy culminating in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" approach is exceptionally reliable for generating 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity under mild conditions.[4][5] The workflow involves two primary arms: the synthesis of the piperidine-alkyne building block and the preparation of various substituted aryl azides.
Figure 2: Convergent synthetic workflow for the preparation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine analogs.
Application Protocol 1: Synthesis of Analog Library
This protocol provides a representative procedure for the synthesis of a target analog. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
3.1. Synthesis of 2-(Prop-2-yn-1-ylaminomethyl)piperidine (Piperidine-Alkyne Precursor)
-
N-Boc Protection: To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 12 hours. Monitor by TLC. Upon completion, wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol.
-
Tosylation: Dissolve the product from the previous step (1.0 eq) in DCM (0.4 M) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and TEA (1.5 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Wash the mixture sequentially with water, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to yield the tosylated intermediate.
-
Alkylation: To a solution of the tosylated intermediate (1.0 eq) in acetonitrile (0.5 M), add propargylamine (2.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq). Reflux the mixture for 24 hours. Cool to room temperature, filter the solids, and concentrate the filtrate. Purify by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the Boc-protected alkyne.
-
Boc Deprotection: Dissolve the purified product (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (10 eq). Stir at room temperature for 4 hours. Concentrate under reduced pressure to obtain the hydrochloride salt of the piperidine-alkyne precursor.
3.2. Synthesis of a Representative Aryl Azide (e.g., 1-azido-4-methoxybenzene)
Caution: Aryl azides can be explosive. Handle with care and use appropriate safety shields.
-
Dissolve p-anisidine (1.0 eq) in a 2M HCl solution (4.0 eq) and cool to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in water. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate under reduced pressure to yield the aryl azide.
3.3. CuAAC "Click" Reaction
-
To a mixture of the piperidine-alkyne precursor HCl salt (1.0 eq) and the desired aryl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (0.2 M), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Stir the reaction vigorously at room temperature for 24 hours. The reaction mixture will typically turn from blue to a greenish-yellow.
-
Upon completion (monitored by LC-MS), add aqueous ammonia to quench the reaction and dissolve copper salts.
-
Extract the final product with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the final compound via column chromatography or preparative HPLC to yield the target analog. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Application Protocol 2: In Vitro Pharmacological Evaluation
4.1. Dopamine D2/D3 Receptor Competitive Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized analogs for human D2 and D3 receptors.
-
Source: Use cell membranes from HEK-293 cells stably expressing either human dopamine D2 or D3 receptors.[2]
-
Radioligand: [³H]Spiperone for D2 receptors and [³H]WC-10 for D3 receptors are commonly used.[2]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM), and 50 µL of the radioligand at a concentration near its Kd value. b. To initiate the binding reaction, add 50 µL of the cell membrane preparation (10-20 µg protein/well). c. Incubate at room temperature for 90 minutes. d. Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Determine the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol). IC₅₀ values are calculated using non-linear regression analysis (e.g., in GraphPad Prism). Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
4.2. Functional Assay: Forskolin-Induced cAMP Accumulation
This assay determines the intrinsic efficacy of the compounds (agonist, antagonist, or partial agonist).
-
Principle: D2/D3 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to block the cAMP production induced by forskolin.
-
Procedure: a. Plate HEK-293 cells expressing D2 or D3 receptors in a 96-well plate and grow to confluence. b. Pre-incubate the cells with varying concentrations of the test compound for 15 minutes in the presence of a phosphodiesterase inhibitor like IBMX. c. Stimulate the cells with forskolin (e.g., 10 µM) in the presence of a D2/D3 agonist (e.g., quinpirole) for 20 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the test compound concentration. Antagonists will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation in a dose-dependent manner.
SAR Data Presentation and Interpretation
The following data are illustrative, based on published findings for similar compound series, to demonstrate how SAR is developed.[2]
Table 1: Binding Affinities of 2-{[1-(Aryl)-1H-1,2,3-triazol-4-yl]methyl}piperidine Analogs at D2 and D3 Receptors
| Compound ID | R-Group (Region C) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| 1a | Phenyl | 25.5 | 450.8 | 17.7 |
| 1b | 4-Methoxyphenyl | 3.8 | 150.2 | 39.5 |
| 1c | 4-Chlorophenyl | 2.1 | 95.4 | 45.4 |
| 1d | 4-Fluorophenyl | 2.5 | 110.0 | 44.0 |
| 1e | 3-Methoxyphenyl | 15.2 | 680.1 | 44.7 |
| 1f | 2-Methoxyphenyl | 55.0 | >1000 | >18 |
| 1g | 4-Nitrophenyl | 48.3 | 950.6 | 19.7 |
Interpretation of SAR:
-
Effect of Aryl Substitution (Region C):
-
The unsubstituted phenyl ring (1a ) provides a baseline affinity and moderate selectivity.
-
Placing small, electron-withdrawing (Cl, F) or electron-donating (OCH₃) groups at the para-position of the phenyl ring (1b, 1c, 1d ) significantly enhances D3 affinity and selectivity. This suggests the para-position interacts with a favorable pocket in the D3 receptor.
-
Moving the methoxy group to the meta-position (1e ) reduces affinity, while moving it to the ortho-position (1f ) is highly detrimental, likely due to steric hindrance preventing optimal ligand conformation.
-
A bulky, strongly electron-withdrawing nitro group at the para-position (1g ) is poorly tolerated compared to halogens or methoxy groups.
-
Figure 3: Summary diagram of the key structure-activity relationships for the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold targeting D3 receptors.
Conclusion and Future Directions
The systematic investigation of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold has identified key structural features that govern high-affinity and selective binding to the dopamine D3 receptor. The protocols outlined herein provide a robust framework for the synthesis and pharmacological profiling of this compound class. SAR analysis indicates that small substituents at the para-position of the terminal aryl ring are critical for optimizing potency and selectivity. Future work should focus on exploring a wider range of para-substituents to further refine electronic and steric properties, as well as conducting in vivo studies on the most promising candidates to assess their pharmacokinetic properties and therapeutic potential.
References
-
Yuan, H., et al. (2015). Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands. PubMed Central. Available at: [Link]
-
Marzi, M., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate. Available at: [Link]
-
Gaba, M., et al. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available at: [Link]
-
Bozorov, K., Zhao, J., & Aisa, H.A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zheng, Y., et al. (2020). Synthesis and pharmacological evaluation of 3-[5-(aryl-[2][6][7]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. ResearchGate. Available at: [Link]
-
Marzi, M., et al. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Semantic Scholar. Available at: [Link]
-
Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. (n.d.). Bentham Science. Available at: [Link]
-
Lv, K., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central. Available at: [Link]
-
Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). National Institutes of Health. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2017). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central. Available at: [Link]
-
Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. Available at: [Link]
-
Sangshetti, J. N., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available at: [Link]
-
Akocak, S., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Available at: [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives [academia.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Piperidine Nitrogen in 2-[(1H-1,2,3-Triazol-1-yl)methyl]piperidine
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of the piperidine nitrogen in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. This scaffold is of significant interest in medicinal chemistry, combining the privileged piperidine heterocycle with the versatile 1,2,3-triazole moiety.[1][2][3][4][5][6] This document outlines robust methodologies for N-acylation, N-alkylation, N-arylation, and N-sulfonylation, offering researchers and drug development professionals a practical resource for synthesizing diverse libraries of novel compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance to ensure successful implementation.
Introduction: The Strategic Importance of the Piperidine-Triazole Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products, valued for its ability to confer desirable physicochemical properties such as basicity, lipophilicity, and conformational rigidity.[1][4][5][6][7] Its presence can significantly influence a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to biological targets.[5] The 1,2,3-triazole ring, often introduced via "click chemistry," is another key pharmacophore known for its metabolic stability, hydrogen bonding capabilities, and its role as a rigid linker to orient substituents in a defined three-dimensional space.[2][3][8][9][10]
The combination of these two privileged scaffolds in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine creates a versatile building block for drug discovery. The secondary amine of the piperidine ring serves as a prime handle for further chemical elaboration, allowing for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents. This guide focuses on the practical aspects of functionalizing this nitrogen atom, providing a gateway to novel chemical entities with potential therapeutic applications.
Figure 1: The strategic combination of piperidine and 1,2,3-triazole moieties.
Core Functionalization Strategies at the Piperidine Nitrogen
The secondary amine of the piperidine ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The choice of functionalization strategy will depend on the desired properties of the final compound.
Figure 2: Overview of key N-functionalization strategies.
N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation that converts the secondary amine into an amide. This modification neutralizes the basicity of the piperidine nitrogen and introduces a hydrogen bond acceptor, which can be critical for target engagement. The reaction is typically high-yielding and proceeds under mild conditions.
Causality Behind Experimental Choices:
-
Acylating Agents: Acyl chlorides and anhydrides are commonly used due to their high reactivity. Carboxylic acids can also be used in the presence of a coupling agent (e.g., EDC, HATU).
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces alkyl groups onto the piperidine nitrogen, modulating the steric bulk, lipophilicity, and basicity of the molecule. Two primary methods are direct alkylation and reductive amination.
Causality Behind Experimental Choices:
-
Direct Alkylation: This method involves the reaction of the piperidine with an alkyl halide. A base is often included to scavenge the resulting acid and drive the reaction to completion.[11] The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile) is crucial for success.[11]
-
Reductive Amination: A two-step, one-pot reaction where the piperidine is first reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[12] This method is often milder and more versatile than direct alkylation.
N-Arylation: Accessing Biaryl Amine Scaffolds
The introduction of an aryl group at the piperidine nitrogen can lead to compounds with unique electronic and conformational properties. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art for this transformation.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium or copper catalyst is typically employed. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often being highly effective for palladium-catalyzed reactions.[14]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required.
-
Aryl Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides.
N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide group is a key functional group in many marketed drugs, acting as a hydrogen bond donor and acceptor. N-sulfonylation of the piperidine nitrogen is a straightforward method to incorporate this important pharmacophore.[15][16]
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation.[15][17]
-
Base: An organic base like pyridine or triethylamine is typically used to neutralize the generated HCl.[16][17]
-
Solvent: Aprotic solvents such as DCM or THF are suitable for this reaction.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for N-Acylation
This protocol provides a general method for the N-acylation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine using an acyl chloride.
Materials:
-
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Range/Value | Notes |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Yield | >90% | Typically high for this transformation. |
General Protocol for N-Alkylation via Reductive Amination
This protocol outlines the N-alkylation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine with an aldehyde.
Materials:
-
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (1.0 equiv)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and the aldehyde in anhydrous DCE, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
| Parameter | Typical Range/Value | Notes |
| Reducing Agent | STAB | Milder and more selective than NaBH₄ for reductive aminations. |
| Reaction Time | 12-24 hours | Can vary depending on the reactivity of the aldehyde. |
| Yield | 70-90% | Generally good yields are obtained. |
General Protocol for Buchwald-Hartwig N-Arylation
This protocol describes the palladium-catalyzed N-arylation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Materials:
-
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl bromide and 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 2-5 mol% Pd | Lower catalyst loading may be possible with optimization. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive aryl halides. |
| Yield | 60-85% | Yields can be substrate-dependent. |
General Protocol for N-Sulfonylation
This protocol details the N-sulfonylation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Materials:
-
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (1.0 equiv)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x) to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
| Parameter | Typical Range/Value | Notes |
| Base | Pyridine | Acts as both a base and a nucleophilic catalyst. |
| Reaction Time | 4-12 hours | Monitor for disappearance of starting material. |
| Yield | >85% | Generally a high-yielding reaction. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Check the purity of reagents. |
| Side reactions | Adjust stoichiometry of reagents. Use a milder base or catalyst system. | |
| Product degradation | Perform workup at a lower temperature. | |
| Multiple Products | Over-alkylation (for N-alkylation) | Use a 1:1 stoichiometry of amine to alkylating agent. Add the alkylating agent slowly. |
| Lack of selectivity | For Buchwald-Hartwig, screen different ligands and bases. | |
| Reaction Fails to Start | Inactive catalyst (for N-arylation) | Use fresh catalyst and ensure anhydrous and anaerobic conditions. |
| Poor quality reagents | Use freshly distilled solvents and pure starting materials. |
Conclusion
The functionalization of the piperidine nitrogen in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine offers a powerful platform for the generation of diverse and novel molecular entities for drug discovery. The protocols detailed in this guide for N-acylation, N-alkylation, N-arylation, and N-sulfonylation are robust and versatile, providing a solid foundation for further synthetic exploration. By understanding the chemical principles behind these transformations and carefully controlling the reaction parameters, researchers can efficiently synthesize libraries of compounds for biological evaluation.
References
- Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241.
- El-Gamal, M. I., et al. (2019). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 5(1), 1-20.
- Yasmeen, F., et al. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules.
- Roque, J. B., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization.
- Yasmeen, F., et al. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online.
- Dharmarajan, S., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Acta Pharmaceutica Sinica B, 9(4), 671-692.
- Kumar, R., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2834.
- Naaz, F., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1-19.
- Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy, 17, 1357-1372.
- Nevado, C. (2017). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction.
- He, J., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Jiang, Y., & Qin, G. (2023).
- Alam, O., & Khan, S. A. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 158, 355-375.
- Gieshoff, T., et al. (2022). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 144(30), 13627-13636.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding 1,2,3-1H-Triazole's Role in Pharmaceutical Synthesis.
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(15), 6078-6082.
- Hu, Y., et al. (2020).
- Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Bakulina, O., et al. (2022).
- Zhang, Y., et al. (2022). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives.
- PubChem. (n.d.). 1-Acetylpiperidine.
- BenchChem. (2025).
- Google Patents. (1984).
- Tomisek, A. J. (1948). New Compounds. N-(Acetylsalicyloyl)-piperidine. Journal of the American Chemical Society, 70(6), 2279-2279.
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- PharmaBlock. (2024).
- Tamami, B., & Ghasemi, S. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 124(5), 4143-4147.
- Roy, B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-208.
- Bouz, G., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters, 52, 128390.
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National Center for Biotechnology Information. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][18][19]thiazine 1,1-dioxides.
- Wager, T. T., et al. (2011). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 2(4), 312-317.
- ResearchGate. (2025). Design and Synthesis of Novel 2-(1,2,4-Triazol-1-yl)
- Al-Majid, A. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 24(17), 3105.
- ResearchGate. (2017).
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Application Notes and Protocols: Click Chemistry Modifications of the Triazole Ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Introduction: The Strategic Value of Triazole Modification in Piperidine-Containing Scaffolds
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold represents a confluence of two privileged structures in medicinal chemistry: the piperidine ring, a common motif in numerous natural products and FDA-approved drugs, and the 1,2,3-triazole ring, a highly stable and versatile linker enabled by the advent of "click chemistry". The modification of this scaffold, particularly on the triazole ring, offers a powerful strategy for rapidly generating libraries of analogues with diverse functionalities. This approach is central to modern drug discovery efforts, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2]
The 1,2,3-triazole, formed via the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is not merely a passive linker.[3][4] Its nitrogen atoms can participate in hydrogen bonding, and the ring system as a whole can act as a bioisostere for other functional groups, such as amide bonds, with enhanced metabolic stability.[5] Strategic modifications at the N-2, C-4, and C-5 positions of the triazole ring can profoundly influence a molecule's interaction with biological targets. This guide provides a comprehensive overview and detailed protocols for the synthesis of the parent scaffold and its subsequent modification, empowering researchers to explore this valuable chemical space.
Part 1: Synthesis of the Core Scaffold: 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
The synthesis of the core scaffold is achieved through a two-step sequence starting from the commercially available 2-(aminomethyl)piperidine. The key transformation is the CuAAC reaction, a cornerstone of click chemistry, which reliably joins the piperidine and triazole moieties.[3][4]
Workflow for Core Scaffold Synthesis
Caption: Synthesis of the core scaffold.
Protocol 1.1: Synthesis of N-Boc-2-(azidomethyl)piperidine
This protocol outlines the synthesis of the key azide intermediate. The Boc protecting group is crucial to prevent side reactions at the piperidine nitrogen in subsequent steps.
Materials:
-
2-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes
Procedure:
-
Boc Protection:
-
Dissolve 2-(aminomethyl)piperidine (1.0 eq.) in DCM.
-
Add triethylamine (1.1 eq.) and cool the solution to 0 °C.
-
Slowly add a solution of Boc₂O (1.05 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-2-(aminomethyl)piperidine, which can often be used without further purification.
-
-
Tosylation:
-
Dissolve N-Boc-2-(aminomethyl)piperidine (1.0 eq.) in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.).
-
Stir the reaction at 0 °C for 4 hours, then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield N-Boc-2-(tosyloxymethyl)piperidine.
-
-
Azidation:
-
Dissolve N-Boc-2-(tosyloxymethyl)piperidine (1.0 eq.) in DMF.
-
Add sodium azide (1.5 eq.) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-Boc-2-(azidomethyl)piperidine is often of sufficient purity for the next step.
-
Protocol 1.2: CuAAC Reaction and Deprotection
Materials:
-
N-Boc-2-(azidomethyl)piperidine
-
Ethynyltrimethylsilane
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Diethyl ether
Procedure:
-
CuAAC Reaction:
-
In a flask, dissolve N-Boc-2-(azidomethyl)piperidine (1.0 eq.) and ethynyltrimethylsilane (1.2 eq.) in a 1:1 mixture of t-BuOH and water.
-
Add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The trimethylsilyl group can be removed by treatment with TBAF in THF, followed by aqueous workup. Purify the crude product by silica gel chromatography to obtain N-Boc-2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected triazole (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5.0 eq.) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt. Filter and dry to obtain 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
-
Part 2: Modification of the Triazole Ring
Once the core scaffold is synthesized, the triazole ring is amenable to a variety of modifications. We will focus on two key strategies: N-2 arylation and C-5 functionalization. To avoid complications with the piperidine nitrogen, it is highly recommended to re-protect it with a Boc group before proceeding with these modifications.
Workflow for Triazole Modification
Caption: Modification of the triazole ring.
Protocol 2.1: N-2 Arylation of the Triazole Ring
Directing arylation to the N-2 position of a 1-substituted-1,2,3-triazole is a challenge due to the presence of three nitrogen atoms. However, palladium-catalyzed methods using bulky phosphine ligands have shown excellent regioselectivity for the N-2 position.[2][3][5]
Materials:
-
N-Boc-2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
-
Aryl bromide or chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky ligand
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2-5 mol%), XPhos (4-10 mol%), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add N-Boc-2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (1.0 eq.), the aryl halide (1.2 eq.), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the N-2 arylated product.
-
The Boc group can be removed as described in Protocol 1.2.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Bulky Ligand: The palladium catalyst is essential for the C-N bond formation. A bulky biaryl phosphine ligand like XPhos is crucial for promoting reductive elimination from the N-2 position of the triazole, leading to high N-2 selectivity.[3]
-
Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is required to deprotonate the triazole ring, forming the nucleophile for the cross-coupling reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions.
Protocol 2.2: C-5 Lithiation and Functionalization of the Triazole Ring
Direct C-H functionalization at the C-5 position of the triazole can be achieved via deprotonation with a strong organolithium base, followed by quenching with an electrophile.[1]
Materials:
-
N-Boc-2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve N-Boc-2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (1.0 eq.) in anhydrous THF in an oven-dried, argon-flushed flask.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq.) and stir at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 eq.) and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
The Boc group can be removed as described in Protocol 1.2.
Causality Behind Experimental Choices:
-
Organolithium Base: A strong base like n-BuLi is required to deprotonate the relatively acidic C-5 proton of the triazole ring.
-
Low Temperature: The reaction is performed at -78 °C to prevent decomposition of the lithiated intermediate and to control the reactivity of the organolithium reagent.[1]
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water.
Data Presentation: Summary of Reaction Parameters
| Modification | Key Reagents | Typical Conditions | Expected Yield | Key Considerations |
| N-2 Arylation | Pd₂(dba)₃, XPhos, K₃PO₄, Aryl halide | Toluene, 100-120 °C, 12-24 h | 60-90% | Anhydrous conditions, bulky ligand for regioselectivity |
| C-5 Methylation | n-BuLi, Iodomethane | THF, -78 °C to rt, 3 h | 70-95% | Anhydrous conditions, low temperature |
| C-5 Aldehyde | n-BuLi, DMF | THF, -78 °C to rt, 3 h | 50-80% | Anhydrous conditions, low temperature |
| C-5 Benzylation | n-BuLi, Benzyl bromide | THF, -78 °C to rt, 3 h | 65-90% | Anhydrous conditions, low temperature |
Characterization of Modified Scaffolds
The successful synthesis and modification of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The triazole C-H proton typically appears as a singlet between δ 7.5 and 8.5 ppm. Upon C-5 substitution, this signal will disappear. N-2 arylation will lead to characteristic shifts in the aromatic region and potentially a slight upfield or downfield shift of the piperidine and methylene protons.
-
¹³C NMR: The triazole carbons have distinct chemical shifts that will change upon substitution.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is well-suited for these polar, nitrogen-containing compounds. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the novel products.[6]
Troubleshooting and Field-Proven Insights
-
Low Yield in CuAAC: Ensure the copper catalyst is active. Using freshly prepared sodium ascorbate solution is recommended. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial.
-
Poor Regioselectivity in N-2 Arylation: The choice of ligand is critical. If a mixture of N-2 and N-3 isomers is obtained, screening other bulky biaryl phosphine ligands may be necessary. Ensure the reaction is run under strictly anhydrous and inert conditions.
-
Decomposition during C-5 Lithiation: The lithiated triazole intermediate can be unstable. It is crucial to maintain a low temperature (-78 °C) throughout the addition of n-BuLi and the electrophile. Shortening the reaction time may also be beneficial.
-
Piperidine N-Alkylation as a Side Reaction: In protocols where the piperidine nitrogen is deprotected, it can compete as a nucleophile. If this becomes a significant issue, Boc protection is the most reliable solution.
Conclusion
The protocols and insights provided in this guide offer a robust framework for the synthesis and modification of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. By leveraging the power of click chemistry and modern synthetic methodologies, researchers can efficiently generate diverse libraries of these promising scaffolds for applications in drug discovery and chemical biology. The modular nature of these modifications allows for a systematic exploration of structure-activity relationships, accelerating the journey from hit to lead.
References
-
Ueda, S., Su, M., & Buchwald, S. L. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(38), 8944-8947. [Link]
-
Bugden, F. A., Clarkson, G. J., & Greenhalgh, M. D. (2023). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Chemistry – A European Journal, 29(5), e202203105. [Link]
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 11(21), 4866–4868. [Link]
-
Arkat USA, Inc. (n.d.). N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. ARKIVOC. [Link]
-
de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 2), e20180867. [Link]
-
Seo, S.-Y., Marks, J. W., & Romo, D. (2011). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3144-3148. [Link]
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Fokin, V. V., & Sharpless, K. B. (2008). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 73(14), 5305–5313. [Link]
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Fülöp, F., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(9), 2335. [Link]
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Reich, H. J., & Collum, D. B. (2021). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 143(30), 11414–11426. [Link]
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Greenhalgh, M. D., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 22(12), 2055. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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Dzivip, P. T., et al. (2022). 3-[(1H-Benzo[d][1][2][3]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate. Molecules, 27(19), 6524. [Link]
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Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(10), 282-288. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
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Kádár, Z., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 17, 1826–1835. [Link]
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Protti, S., et al. (2021). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green Catalytic Media. ChemRxiv. [Link]
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Acar, Ç., et al. (2022). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Molecular Structure, 1265, 133413. [Link]
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Bugden, F., Clarkson, G., & Greenhalgh, M. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv. [Link]
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Williams, D. R., & Lowder, P. D. (2002). Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Tetrahedron Letters, 43(13), 2383-2386. [Link]
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Anizon, F., et al. (2012). Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(12), 3843-3850. [Link]
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Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1131. [Link]
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Chupakhin, O. N., et al. (2013). Palladium-catalyzed olefination and arylation of 2-substituted 1,2,3-triazole N-oxides. Organic & Biomolecular Chemistry, 11(23), 3864-3873. [Link]
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Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Iqbal, M. A., et al. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 6(1), 273-281. [Link]
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Moura, N. M. M., & Tomé, A. C. (2021). Strategy for selective N-2 alkylation. ResearchGate. [Link]
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Zaitsev, V. P., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 58(3), 209-224. [Link]
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Lee, Y.-C., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-one Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Molecules, 28(18), 6695. [Link]
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Singh, P., et al. (2014). Synthesis of N-2-aryl-substituted-1,2,3-triazole Derivatives as Novel Inhibitors of Entamoeba histolytica. Open Journal of Organic Chemistry, 2014, 21-28. [Link]
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Perjési, P., & Bálint, J. (1988). Structural Assignments of 1‐(β‐d‐Glucopyranosyl)‐1,2,3‐triazoles by 1H‐ and 13C‐NMR Study. Magnetic Resonance in Chemistry, 26(9), 799-801. [Link]
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Gaballah, S. T., et al. (2019). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Bioorganic & Medicinal Chemistry, 27(19), 115033. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of 2-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. Piperidine derivatives are integral to numerous pharmaceuticals and natural products, making their efficient and selective synthesis a key objective in modern organic chemistry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and supported by authoritative literature.
Section 1: Troubleshooting Guide - Common Synthetic Challenges
This section addresses prevalent issues encountered during the synthesis of 2-substituted piperidines, organized by the nature of the problem. Each entry details potential causes and provides actionable solutions with explanations.
Poor Stereoselectivity in Piperidine Ring Formation
Question: My reaction is producing a mixture of diastereomers, and I am struggling to achieve the desired cis or trans selectivity. What factors control stereoselectivity, and how can I improve it?
Answer:
Poor stereoselectivity is a frequent challenge, particularly in methods like the catalytic hydrogenation of substituted pyridines or cycloaddition reactions.[1] The stereochemical outcome is dictated by the reaction mechanism and the steric and electronic environment of the substrate and catalyst.
Potential Causes & Recommended Solutions:
-
Stepwise vs. Concerted Mechanism: In reactions like aza-Diels-Alder, a stepwise Mannich-Michael pathway, often promoted by strong Lewis acids, can lead to poor stereoselectivity.
-
Solution: Opt for reaction conditions that favor a concerted [4+2] cycloaddition. Using cyclic dienes can often enhance diastereoselectivity. The choice of catalyst is also crucial in directing the reaction towards a concerted pathway.
-
-
Catalyst and Ligand Choice in Asymmetric Hydrogenation: The catalyst and its associated chiral ligand are paramount for achieving high enantioselectivity.
-
Solution: For the asymmetric hydrogenation of 2-substituted pyridinium salts, iridium(I) catalysts with P,N-ligands have shown great success.[1] The reaction often proceeds through an outer-sphere dissociative mechanism where the stereochemistry is determined by the selective protonation of an enamine intermediate.[1] Rhodium and palladium catalysts are also effective for certain substrates.[1]
-
-
Reaction Conditions in Catalytic Hydrogenation: Pressure and temperature can significantly influence the cis:trans ratio.
-
Solution: For the hydrogenation of substituted pyridines, higher pressures (e.g., increasing from 30 to 80 bar) have been shown to improve the formation of the cis isomer.
-
-
Steric Hindrance: Bulky substituents on the piperidine ring or the incoming nucleophile can sterically direct the reaction.
-
Solution: In the synthesis of 2,5,6-trisubstituted piperidines, a bulky N-tosyl group can effectively shield one face of an N-sulfonyliminium ion intermediate, directing the nucleophilic attack to the opposite face to yield the cis-product.[3]
-
Lack of Regioselectivity in Alkylation and Functionalization
Question: I am attempting to functionalize my piperidine precursor, but I am getting a mixture of isomers (e.g., 2- vs. 3- or 4-alkylation). How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a classic problem in piperidine chemistry, especially when dealing with intermediates like enamines or pyridinium salts.[4][5] The position of functionalization is governed by the relative stability of intermediates and the nature of the electrophile/nucleophile.
Potential Causes & Recommended Solutions:
-
Hard vs. Soft Nucleophiles with N-Acyl Pyridinium Salts: The regioselectivity of nucleophilic addition to N-activated pyridines is influenced by the Hard/Soft Acid/Base (HSAB) principle.[5]
-
Iminium Ion Formation: The selective formation of an endo-cyclic iminium ion is key for subsequent α-functionalization.
-
Solution: A robust method involves the rearrangement of tertiary alkylamine N-oxides in the presence of an acylating agent (Polonovski-Potier reaction).[6][7] This approach provides excellent endo-selectivity, allowing for the subsequent addition of various carbon-based nucleophiles to the 2-position.[6][7]
-
-
Directed Lithiation: For pre-formed piperidine rings, directing groups can control the site of deprotonation and subsequent alkylation.
-
Solution: While not always straightforward, strategic placement of directing groups can facilitate regioselective lithiation. Diastereoselective lithiation/trapping has been used to access specific trans-piperidine isomers.[8]
-
Low Yields and Incomplete Reactions
Question: My reaction is giving low yields or failing to go to completion. What are the common culprits?
Answer:
Low yields can stem from a variety of issues, from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions:
-
Catalyst Poisoning in Hydrogenations: The Lewis basicity of the piperidine product or impurities from starting materials (e.g., sulfur compounds) can poison the catalyst.[9]
-
Solution: Ensure high purity of the starting pyridine. Use a fresh batch of catalyst or consider a catalyst less prone to poisoning, such as rhodium. In some cases, the addition of an acid like HCl can mitigate catalyst poisoning by protonating the nitrogen atom.
-
-
Insufficient Reactivity: The aromaticity of the pyridine ring presents a significant energy barrier to reduction.
-
Solution: Increase hydrogen pressure and/or temperature to overcome the aromatic stabilization energy. Choose a more active catalyst system, such as PtO₂ (Adams' catalyst) or rhodium on carbon (Rh/C), which can be more effective than palladium.
-
-
Side Reactions: Over-alkylation of the piperidine nitrogen to form a quaternary ammonium salt is a common side reaction.
-
Solution: Carefully control the stoichiometry, using a slight excess (1.1-1.2 equivalents) of the piperidine relative to the alkylating agent.
-
-
Poor Solubility: In some reactions, poor solubility of reagents, such as certain bases, can hinder reaction rates, especially during scale-up.
-
Solution: For intramolecular Mannich-type reactions, TBAF has been shown to be an effective base over poorly soluble options like cesium carbonate for large-scale synthesis.[1]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm having trouble with the N-deprotection of my 2-substituted piperidine. What are some common issues and solutions?
A1: N-deprotection can be challenging, with incomplete reactions or side reactions being common. For N-benzyl groups, catalytic transfer hydrogenation using Pd/C and ammonium formate is a standard method.[10] If you are experiencing issues, consider the following:
-
Catalyst Deactivation: The amine product can poison the palladium catalyst. Adding an acid like acetic acid can sometimes help.[10]
-
Reaction Conditions: Ensure your solvent is appropriate (methanol is common) and that the reaction is run for a sufficient time (e.g., 20 hours), monitoring by TLC.[10]
-
Alternative Methods: If catalytic hydrogenation fails, other methods like using Zn/HCl or magnesium powder with ammonium formate can be effective for N-debenzylation.[10] For Fmoc groups, piperidine is the standard deprotection agent, but side reactions like aspartimide formation can occur.[11] Using alternative bases like 4-methylpiperidine or piperazine can mitigate this.[11][12]
Q2: How can I purify my 2-substituted piperidine from unreacted starting material, particularly pyridine?
A2: Separating piperidine from pyridine by distillation is difficult due to the formation of a constant boiling azeotropic mixture.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic phase. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Selective Salt Formation: Piperidine reacts with CO₂ to form a solid carbonate salt, whereas pyridine does not. This allows for separation by filtration.
Q3: What are the best practices for storing and handling piperidine and its derivatives?
A3: Piperidines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.
-
Storage: Store piperidines under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
-
Handling: When used in solutions, for example, a piperidine/DMF solution for Fmoc deprotection, crystallization can occur upon cooling or due to reaction with acidic vapors to form salts. It is best to prepare such solutions fresh and store them away from acidic reagents.
Section 3: Experimental Protocols & Data
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Common Issues | Reference |
| PtO₂ (Adams') | H₂ (1-5 atm), Glacial Acetic Acid, RT-50°C | Highly active, effective for many substrates | Can promote hydrodehalogenation | |
| Rh/C | H₂ (50-100 atm), 60-80°C | Less prone to poisoning than Pd, good for sterically hindered substrates | Requires higher pressures and temperatures | [1] |
| Pd/C | H₂ (1-10 atm), RT-60°C | Common, relatively inexpensive | Prone to catalyst poisoning by product and impurities, can cause dehalogenation | |
| Nickel-based | H₂ (high pressure), 170-200°C | Cost-effective for large scale | Requires harsh conditions, can lead to over-reduction | [1][13] |
| Iridium-based | H₂ (50 atm), with chiral P,N-ligand | Excellent for asymmetric hydrogenation of pyridinium salts | Catalyst can be expensive | [1] |
Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid, ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, 1-5 mol%).
-
Pressurization: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure (e.g., 30-80 bar).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be purified by standard methods such as distillation or chromatography, often after an acid-base workup to isolate the product.
Section 4: Visual Guides
Diagram 1: Troubleshooting Poor Stereoselectivity
Caption: Decision workflow for addressing poor stereoselectivity.
Diagram 2: Regioselectivity Control in Pyridine Functionalization
Caption: HSAB principle guiding regioselective additions.
References
-
Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4648–4651. [Link]
-
Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines. (n.d.). Lund University. Retrieved January 19, 2026, from [Link]
-
Kozlov, D., Galkina, M., & Dilman, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
MacMillan, D. W. C., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Regioselective synthesis of 2-alkyl substituted piperidine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Rovis, T., et al. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
MacMillan, D. W. C., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]
-
Scully, F. E. Jr. (1982). Regioselective 2-alkylation and 2-arylation of piperidine and pyrrolidine via organolithiation of cyclic imines. The Journal of Organic Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Garg, N. K., et al. (2014). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. NIH Public Access. [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Comins, D. L., & Dehghani, A. (2003). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Padwa, A., et al. (2003). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters. [Link]
-
Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. (1997). The Journal of Organic Chemistry. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed. [Link]
-
One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org. Retrieved January 19, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
-
Representative 2-substituted piperidine-containing pharmaceuticals. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved January 19, 2026, from [Link]
-
Synthesis of piperdine. (2005). Sciencemadness.org. Retrieved January 19, 2026, from [Link]
-
Turner, N. J., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. [Link]
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Technical Support Center: Chromatographic Purification of Triazole Derivatives
Welcome to the technical support center for the chromatographic purification of triazole derivatives. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers, scientists, and drug development professionals face when purifying these versatile nitrogen-containing heterocycles. This resource consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format to help you optimize your separations.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions when setting up a purification method for triazole derivatives.
Q1: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) chromatography for my triazole derivative?
The choice fundamentally depends on the polarity of your specific triazole derivative.
-
Reversed-Phase (RP-HPLC) is the most common starting point and is generally suitable for triazoles that are less polar or have significant hydrophobic character (e.g., those with large alkyl or aryl substituents). The stationary phase is non-polar (like C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[1][2]
-
Normal-Phase (NP-HPLC) is often more effective for more polar triazole derivatives or for separating isomers that are difficult to resolve in RP mode.[1][3] It uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol).[2] NP-HPLC is particularly powerful for chiral separations of triazoles.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar triazoles that show little or no retention in reversed-phase. It uses a polar stationary phase with a high-organic, partially aqueous mobile phase.[6]
Q2: My triazole derivative has poor solubility in common chromatography solvents. How should I prepare my sample?
Poor solubility is a frequent challenge. The key is to dissolve the sample in a strong, compatible solvent and then ensure it remains soluble in the mobile phase upon injection.
-
Use a Stronger Initial Solvent: Dissolve your crude sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dilute with a Compatible Solvent: Before injection, dilute the stock solution with a solvent that is miscible with your initial mobile phase. Ideally, the final sample solvent should be as weak as, or slightly weaker than, the mobile phase to prevent peak distortion.[7]
-
Watch for Precipitation: Injecting a sample dissolved in a very strong solvent (like 100% DMSO) into a highly aqueous mobile phase can cause the compound to crash out at the head of the column, leading to high backpressure and poor chromatography. If this occurs, try diluting the sample further or using a different sample solvent.
Q3: My triazole compound appears unstable on the column. What can I do?
Triazole derivatives can sometimes be sensitive to extreme pH conditions.[8][9] If you suspect on-column degradation (e.g., appearance of new peaks, low recovery), try modifying the mobile phase to be closer to neutral pH (e.g., using a phosphate or ammonium acetate buffer around pH 6-7), provided this is compatible with your column's operating range.
In-Depth Troubleshooting Guide
This section addresses specific, complex problems you may encounter during method development and purification.
Problem 1: Poor Peak Shape – Tailing and Asymmetry
Q: My triazole peaks are showing significant tailing, making quantification and pure fraction collection difficult. What are the causes and solutions?
Peak tailing is the most common issue when purifying nitrogen-containing heterocycles like triazoles. The primary cause is unwanted secondary interactions between the basic nitrogen atoms in the triazole ring and active sites on the stationary phase.
Causality: The lone pair of electrons on the nitrogen atoms of the triazole ring can interact strongly with:
-
Residual Silanol Groups: Even on high-quality C18 columns, some unreacted, acidic silanol groups (Si-OH) exist on the silica surface. Basic analytes can form strong ionic interactions with these sites, leading to a secondary retention mechanism that causes tailing.[10]
-
Trace Metal Contaminants: Trace metals (e.g., iron, aluminum) within the silica matrix can act as Lewis acids and chelate with the triazole, also causing tailing.[10]
Solutions:
-
Mobile Phase Modification:
-
Low pH: Add an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase. This protonates the basic triazole nitrogens, turning them into cations. It also suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.[10] This is often the most effective first step.
-
Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your triazole analyte. This approach is more common in normal-phase or for older (Type A) silica columns.[10]
-
-
Column Selection:
-
Use a modern, high-purity, "Type B" silica column that has been thoroughly end-capped. These columns have a much lower concentration of residual silanols.
-
Consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl phase, which can offer different selectivity and reduce silanol interactions.
-
For particularly sensitive compounds, columns with a hybrid particle technology or a protective surface coating can provide superior peak shape.
-
-
Optimize Sample and System:
-
Sample Overload: Injecting too much sample can saturate the primary retention sites and magnify secondary interactions. Try reducing the injection volume or sample concentration.[11]
-
System Contamination: Metal components in the HPLC system (frits, tubing) can contribute to tailing. If the problem is persistent, consider passivating the system.[11]
-
Troubleshooting Workflow: Resolving Peak Tailing
The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues with triazole derivatives.
Caption: A decision tree for troubleshooting peak tailing.
Problem 2: Separation of Isomers (Chiral and Achiral)
Q: I am struggling to separate the enantiomers of my chiral triazole. What is the best approach?
Separating enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP). For triazoles, polysaccharide-based CSPs are highly effective.[12][13][14] Supercritical Fluid Chromatography (SFC) is also a premier technique for chiral separations, often outperforming HPLC.[15][16]
Solutions & Strategy:
-
Column Selection:
-
Mode of Chromatography:
-
Normal-Phase HPLC: This is often the most successful mode for chiral separations of triazoles.[4][5] Typical mobile phases are mixtures of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The alcohol modifier plays a crucial role in the chiral recognition mechanism.
-
Reversed-Phase HPLC: While less common for chiral triazole separations, it can be effective.[19] Mobile phases typically consist of water/acetonitrile or water/methanol.
-
Supercritical Fluid Chromatography (SFC): SFC is an outstanding alternative. It uses supercritical CO₂ as the main mobile phase with a small amount of an alcohol co-solvent. SFC often provides faster, more efficient separations with less solvent waste compared to HPLC.[14][16][20]
-
-
Method Development:
-
Begin by screening different alcohol modifiers (isopropanol, ethanol) at various concentrations (e.g., 5%, 10%, 20%) in your mobile phase. The type and concentration of the alcohol can dramatically affect retention and selectivity.[4]
-
Optimize the column temperature. Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP, and adjusting it can improve resolution.[4][19]
-
Data Presentation: Comparison of Chromatographic Modes for Chiral Triazole Separation
| Feature | Normal-Phase HPLC | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Use Case | High-resolution separation of enantiomers and polar isomers.[4][5] | Separation of less polar triazoles and their enantiomers.[19] | High-throughput chiral and achiral purifications; "green" alternative.[16] |
| Mobile Phase | Non-polar (e.g., Hexane/Isopropanol) | Polar (e.g., Water/Acetonitrile) | Supercritical CO₂ with alcohol modifier |
| Advantages | Often higher enantioselectivity for triazoles; simple mobile phases.[17] | Compatible with MS-friendly buffers; uses common lab solvents. | Very fast separations; low viscosity; reduced solvent consumption; faster sample dry-down.[16][20] |
| Disadvantages | Solvents are more hazardous and expensive; not always MS-compatible. | Can have lower enantioselectivity; hysteresis effects observed on some columns.[13] | Requires specialized high-pressure equipment. |
Experimental Protocol: Screening for Chiral Separation of a Triazole Derivative
This protocol outlines a systematic approach to finding a separation method for a new chiral triazole using NP-HPLC.
Objective: To achieve baseline separation (Resolution > 1.5) of triazole enantiomers.
Materials:
-
Chiral columns: Chiralcel® OD-H and Chiralpak® AD-H (or equivalent amylose and cellulose-based CSPs).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Sample: Racemic triazole derivative dissolved in mobile phase or a compatible solvent (~1 mg/mL).
Methodology:
-
System Preparation:
-
Install the Chiralcel OD-H column.
-
Flush the system thoroughly with 100% IPA.
-
Equilibrate the column with the initial mobile phase (90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Initial Screening on Chiralcel OD-H:
-
Set the detector wavelength to the λmax of your compound.
-
Inject 5-10 µL of your sample.
-
Run the isocratic method with 90:10 n-Hexane:IPA for 20-30 minutes.
-
Evaluation:
-
If no separation is observed, proceed to step 3.
-
If partial separation is observed, proceed to step 4 for optimization.
-
If baseline separation is achieved, the method is successful.
-
-
-
Modifier Screening:
-
Change the mobile phase to 90:10 n-Hexane:EtOH. Equilibrate the column and re-inject the sample.
-
If still no separation, switch to the Chiralpak AD-H column and repeat steps 1-3.
-
-
Optimization (if partial separation is observed):
-
Adjust Modifier Percentage: Systematically change the alcohol percentage. Decrease the percentage (e.g., to 95:5 Hexane:IPA) to increase retention and potentially improve resolution. Increase the percentage (e.g., to 80:20 Hexane:IPA) to decrease retention time.
-
Adjust Flow Rate: Decrease the flow rate (e.g., to 0.7 mL/min) to increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Adjust Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.
-
References
- Enantiomer separation of triazole fungicides by high-performance liquid chrom
- Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds. (n.d.). PubMed.
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom
- Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. (n.d.).
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. (n.d.). Benchchem.
- A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2013).
- Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. (n.d.).
- Enantioselective separation of (±)
- Isolating Trace Impurities for Structural Elucidation in a Commercial Fungicide Formulation Using Preparative SFC. (n.d.).
- Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. (2021).
- HPLC separation of triazole chiral compounds on cellulose chiral stationary phases. (n.d.).
- Efficient analyses of triazole fungicides in water, honey and soy milk samples by popping candy-generated CO 2 and sugaring-out-assisted supramolecular solvent-based microextraction prior to HPLC determinations. (2021). RSC Publishing - The Royal Society of Chemistry.
- Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chrom
- Overcoming low solubility of triazole derivatives in organic synthesis. (n.d.). Benchchem.
- Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chrom
- Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chrom
- Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC. (n.d.).
- Purification of triazoles. (1981).
- Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (n.d.). The Royal Society of Chemistry.
- Normal-phase vs.
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (n.d.). Benchchem.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2019).
- A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2022).
- Troubleshooting NMR peak assignments for long-chain triazoles. (n.d.). Benchchem.
- Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annul
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.).
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. (n.d.). Hawach Scientific.
- How to Obtain Good Peak Shapes. (n.d.). GL Sciences.
- Troubleshooting Guide. (n.d.). Phenomenex.
- Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. (n.d.).
- Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography. (n.d.).
- Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2022).
- Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2016).
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024).
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2020). MicroSolv.
- How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich.
- Achiral SFC for Purification of Pharmaceuticals. (2022). OAK Open Access Archive.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Improving the Analysis of Triazole Fungicides in Wheat Straw Samples using UniSpray Ionization with ACQUITY UPC2 and Xevo TQ-XS. (2016).
Sources
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. hawach.com [hawach.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 8. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 9. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective separation of (±)-β-hydroxy-1,2,3-triazoles by supercritical fluid chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
- 18. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Achiral SFC for Purification of Pharmaceuticals - OAK Open Access Archive [oak.novartis.com]
Optimizing CuAAC reaction conditions for bulky substrates like 2-substituted piperidines
Welcome to our dedicated technical support center for optimizing the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a special focus on challenging, sterically hindered substrates such as 2-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of their click chemistry applications. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the kinetic barriers presented by bulky reactants.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the challenges and strategies for CuAAC reactions with sterically demanding substrates.
Q1: Why are CuAAC reactions with bulky substrates, like 2-substituted piperidines, so challenging?
The primary challenge with bulky substrates in CuAAC reactions lies in steric hindrance, which can impede several key steps of the catalytic cycle. The widely accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then coordinates with the azide. This is followed by a cyclization step to form the triazole product.[1] With a bulky substituent, such as on a 2-substituted piperidine, the steric clash can:
-
Hinder the approach of the bulky azide or alkyne to the copper catalyst: This slows down the formation of the crucial copper-acetylide intermediate and the subsequent coordination of the azide.
-
Destabilize the transition state: The increased steric strain in the transition state leading to the triazole ring formation raises the activation energy of the reaction, thereby reducing the reaction rate.[2]
-
Promote side reactions: Under forcing conditions (e.g., high temperatures) required to overcome the steric barrier, side reactions like oxidative homocoupling of the alkyne can become more prevalent.[3]
Q2: What are the first-line optimization strategies I should consider for a sluggish CuAAC reaction with a bulky substrate?
When facing a low-yielding or slow CuAAC reaction with a sterically hindered substrate, a systematic optimization of the reaction parameters is crucial. Here are the initial steps to consider:
-
Ligand Selection: The choice of ligand is paramount. Ligands stabilize the catalytically active Cu(I) oxidation state and can significantly accelerate the reaction.[3][4] For bulky substrates, a ligand that is not overly bulky itself but can effectively coordinate to the copper center is often ideal.
-
Solvent System: The reaction solvent can have a profound impact on the reaction rate.[5] Polar aprotic solvents like DMSO, DMF, or NMP are often good choices as they can help to solubilize the reactants and stabilize the polar transition state.[5]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced with the potential for substrate degradation and increased side reactions.[6][7]
-
Catalyst Concentration: Increasing the catalyst loading can sometimes improve the reaction rate, but it's important to be mindful of potential issues with copper toxicity in biological applications and the increased risk of side reactions.[6]
Q3: Can the order of addition of reagents impact the reaction outcome?
Yes, the order of addition can be critical, especially in bioconjugation or when dealing with sensitive substrates. It is generally recommended to first mix the copper source (e.g., CuSO₄) with the ligand before adding it to the solution containing the azide and alkyne. The reducing agent, typically sodium ascorbate, should be added last to initiate the reaction.[6][8] This pre-formation of the copper-ligand complex helps to prevent the precipitation of copper salts and minimizes the exposure of sensitive substrates to potentially harmful reactive oxygen species (ROS) that can be generated by the reaction of Cu(II) with ascorbate in the absence of a stabilizing ligand.[6]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during CuAAC reactions with bulky substrates.
Problem: Low to No Product Formation
Q: I'm seeing very little or no formation of my desired triazole product. What are the likely causes and how can I address them?
A: Low to no product formation is a common issue when dealing with sterically hindered substrates. The root causes can be multifaceted. Here’s a systematic approach to troubleshooting:
1. Catalyst Inactivation:
-
Cause: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Additionally, certain functional groups on your substrate, such as thiols or even the nitrogen on the piperidine ring, can chelate the copper, rendering it inactive.
-
Solutions:
-
Deoxygenate your reaction mixture: Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen.
-
Use a fresh solution of the reducing agent: Prepare a fresh solution of sodium ascorbate immediately before use. A 3- to 10-fold excess of the reducing agent is often recommended.[9]
-
Increase ligand concentration: A higher ligand-to-copper ratio (e.g., 2:1 or even 5:1) can help to stabilize the Cu(I) state and prevent chelation by the substrate.[6] Tris(hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are commonly used ligands for this purpose.[3][4]
-
2. Suboptimal Reaction Conditions:
-
Cause: The reaction conditions may not be suitable for overcoming the steric barrier.
-
Solutions:
-
Solvent Screening: If your reaction is in a less polar solvent, consider switching to DMSO, DMF, or NMP. These solvents can help to increase the reaction rate.[5] A co-solvent system, such as a mixture of water and DMSO, can also be effective, especially for biological molecules.[6]
-
Temperature Optimization: Gently increasing the temperature (e.g., to 37-50 °C) can significantly improve the reaction rate for hindered substrates.[6][7] However, be cautious of potential substrate degradation at higher temperatures.
-
pH Adjustment: While the CuAAC reaction is generally robust across a wide pH range (4-12), the optimal pH is typically around 7-8 for bioconjugations.[1]
-
3. Poor Accessibility of the Reactive Groups:
-
Cause: For large molecules or substrates with complex three-dimensional structures, the azide or alkyne functionality may be buried within the molecule and inaccessible to the catalyst.
-
Solution:
Problem: Formation of Side Products
Q: I'm observing significant side product formation, primarily what appears to be the homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A: The formation of alkyne homocoupling products is a common side reaction in CuAAC, especially when the desired cycloaddition is slow.
-
Cause: Oxidative homocoupling of the terminal alkyne is catalyzed by Cu(II) species in the presence of oxygen.
-
Solutions:
-
Rigorous Deoxygenation: As mentioned previously, thoroughly degassing your reaction mixture is the most effective way to minimize this side reaction.
-
Sufficient Reducing Agent: Ensure you are using an adequate excess of a fresh reducing agent like sodium ascorbate to maintain the copper in its Cu(I) state.[3]
-
Ligand Choice: Certain ligands can help to suppress alkyne homocoupling by stabilizing the Cu(I) state.
-
Experimental Protocols & Data
To aid in your optimization efforts, we provide the following detailed protocols and data summaries.
Protocol 1: General Procedure for Optimizing CuAAC with a Bulky Substrate
This protocol outlines a systematic approach to optimizing the reaction conditions for a challenging CuAAC reaction.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of your bulky azide (e.g., 2-azidomethyl-1-Boc-piperidine) in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of your alkyne in the same solvent.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup (for a 100 µL test reaction):
-
In a microcentrifuge tube, add 10 µL of the azide stock solution (1 mM final concentration).
-
Add 10 µL of the alkyne stock solution (1 mM final concentration).
-
Add the desired volume of reaction buffer or solvent.
-
In a separate tube, pre-mix 1 µL of the CuSO₄ stock solution (100 µM final concentration) with 1 µL of the ligand stock solution (500 µM final concentration). Let this mixture stand for 1-2 minutes.
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding 1 µL of the freshly prepared sodium ascorbate stock solution (1 mM final concentration).
-
Vortex briefly and incubate at the desired temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC, or a fluorogenic assay if applicable).
-
Systematically vary the ligand, solvent, temperature, and catalyst loading to identify the optimal conditions.
-
Table 1: Ligand Selection Guide for CuAAC Reactions
| Ligand | Key Features | Recommended For |
| THPTA | Water-soluble, accelerates the reaction, and protects against ROS damage. | Bioconjugations, aqueous reactions. |
| TBTA | Accelerates the reaction and stabilizes Cu(I). Less soluble in water than THPTA. | Organic solvents, reactions where water is not ideal. |
| Bathocuproine disulfonate (BCS) | Strong Cu(I) chelator, can be used in oxygen-sensitive applications. | Applications requiring strict exclusion of oxygen. |
| N-heterocyclic carbenes (NHCs) | Can be highly active catalysts, sometimes effective for hindered substrates.[4] | More specialized applications, may require specific synthesis. |
Table 2: Common Solvents for CuAAC Reactions
| Solvent | Polarity | Key Properties |
| Water | High | Excellent for bioconjugations, can promote ligand exchange.[3] |
| DMSO | High | Aprotic, good for dissolving a wide range of substrates, can accelerate the reaction.[5][6] |
| DMF | High | Aprotic, similar to DMSO.[5] |
| NMP | High | Aprotic, similar to DMSO and DMF.[5] |
| t-BuOH/H₂O | Medium | A common co-solvent system that can improve solubility and reaction rates. |
Visualizing the Challenge and the Solution
To better understand the concepts discussed, the following diagrams illustrate the CuAAC catalytic cycle and a recommended workflow for optimization.
Diagram 1: The CuAAC Catalytic Cycle and the Impact of Steric Hindrance
Caption: The CuAAC cycle and points of steric inhibition.
Diagram 2: Systematic Workflow for Optimizing CuAAC with Bulky Substrates
Caption: A systematic workflow for reaction optimization.
References
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Impact of solvent choice on 1,2-diazidoethane reaction kinetics. Benchchem.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry.
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
- CuAAC reactions of sterically hindered azides.
- Optimizing CuAAC reaction conditions for high yield bioconjug
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central.
- The effect of temperature on the AT-CuAAC reaction of 1a a.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications.
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
- Optimization of the conditions for CuAAC reaction.
- Technical Support Center: Optimizing CuAAC Reactions for Sensitive Substr
- Peptide Conjugation via CuAAC 'Click' Chemistry. PubMed Central.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Welcome to the technical support center for the synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your product yield.
Introduction: The Synthetic Challenge
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is a key step in the development of various pharmacologically active agents. The most common and efficient method for constructing the 1,2,3-triazole ring is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] However, like any chemical transformation, challenges can arise. This guide will walk you through a reliable synthetic pathway and provide solutions to common problems you may encounter.
Recommended Synthetic Pathway
A robust and frequently employed route to 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine involves a two-step process starting from the commercially available 2-(hydroxymethyl)piperidine. The overall strategy is to first convert the hydroxyl group into an azide, creating the key intermediate, 2-(azidomethyl)piperidine. This intermediate is then reacted with an alkyne source via CuAAC to form the desired triazole product.
Caption: Overall synthetic workflow for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Q1: My CuAAC reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?
A1: Low conversion is one of the most common issues in CuAAC reactions. Several factors could be at play, often related to the catalyst's activity.
-
Cause 1: Inactive Copper(I) Catalyst: The catalytically active species is Cu(I). If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to the inactive Cu(II) state upon storage. If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), the reducing agent may be inefficient or degraded.[1][2] Oxygen in the reaction mixture can also rapidly oxidize Cu(I) to Cu(II), halting the catalytic cycle.[2]
-
Solution:
-
Use High-Quality Reagents: Use a freshly opened bottle of the Cu(I) salt or a reliable Cu(II) salt.
-
Ensure Efficient Reduction: When using a Cu(II) salt, use a fresh, high-quality reducing agent like sodium ascorbate.[1][3] A common sign of degraded sodium ascorbate is a brownish color in the solid or solution; it should be colorless or slightly yellow.[3][4] Use a stoichiometric excess of sodium ascorbate relative to the copper catalyst (typically 2-10 fold molar excess) to maintain a reducing environment.[4][5]
-
Degas Your Solvent: Before adding the catalyst, degas the reaction solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes to remove dissolved oxygen.[4] Run the reaction under an inert atmosphere.
-
-
-
Cause 2: Poor Quality Sodium Ascorbate: As the reducing agent, the quality of sodium ascorbate is critical. Old or improperly stored sodium ascorbate can become oxidized and will not efficiently reduce Cu(II) to Cu(I).[4]
-
Solution: Always use a fresh bottle of sodium ascorbate. If you suspect your current stock is old, purchase a new supply. Store it in a tightly sealed container in a cool, dark, and dry place.
-
-
Cause 3: Catalyst Poisoning or Inhibition: The piperidine nitrogen in your substrate, 2-(azidomethyl)piperidine, can potentially coordinate to the copper catalyst, which might inhibit its activity. Other functional groups in more complex substrates could also act as poisons.
-
Solution:
-
Add a Ligand: The use of a copper-stabilizing ligand can prevent catalyst poisoning and accelerate the reaction.[6] Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are excellent choices.[7] These ligands protect the Cu(I) from oxidation and aggregation, enhancing its catalytic efficiency.[6][7]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor inhibition issues.[4]
-
-
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I'm observing a significant amount of a byproduct that I suspect is from alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: The formation of a diyne byproduct through oxidative homocoupling of the terminal alkyne is a classic side reaction in CuAAC chemistry.[8] This occurs when Cu(I) is oxidized to Cu(II) in the presence of oxygen, which then facilitates the coupling of two alkyne molecules.
-
Primary Cause: Presence of oxygen in the reaction mixture.
-
Solution:
-
Rigorous Exclusion of Oxygen: As mentioned above, thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Sufficient Reducing Agent: Ensure you have an adequate excess of a reducing agent like sodium ascorbate.[1][5] The ascorbate will scavenge any residual oxygen and rapidly reduce any Cu(II) that forms back to the active Cu(I) state, effectively shutting down the Glaser coupling pathway.[8][9]
-
-
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of Cu(I) to Cu(II), which catalyzes Glaser coupling.[2] |
| Solvent | Degassed | Removes dissolved oxygen. |
| Sodium Ascorbate | >2 molar equivalents vs. Cu | Acts as a reducing agent to maintain Cu in the +1 oxidation state and scavenges O₂.[1][9] |
Q3: My final product is difficult to purify, and I suspect it's contaminated with copper. What are the best methods for copper removal?
A3: Residual copper can be problematic, especially for downstream biological applications. Several methods can be employed to effectively remove copper salts from the reaction mixture.
-
Method 1: Aqueous Workup with a Chelating Agent:
-
Procedure: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash the organic layer with an aqueous solution of a copper chelator. A 0.5 M solution of EDTA (ethylenediaminetetraacetic acid) is highly effective.[6][10] The EDTA will form a water-soluble complex with the copper ions, which will be partitioned into the aqueous layer. Repeat the wash several times until the aqueous layer is no longer blue or green.
-
Tip: Ammonia solutions (e.g., aqueous NH₄OH) can also be used as they form a deep blue copper-ammonia complex that is water-soluble. However, be cautious if your molecule is base-sensitive.
-
-
Method 2: Solid-Phase Scavengers:
-
Procedure: There are commercially available silica gels or resins functionalized with chelating groups (e.g., thiol or amine functionalities). After the reaction, the crude mixture can be passed through a short plug of one of these scavengers to bind and remove the copper.
-
Tip: This method is particularly useful for small-scale reactions where an aqueous workup might lead to product loss.
-
-
Method 3: Precipitation (for nonpolar products):
-
Procedure: If your product is soluble in a nonpolar solvent (like hexanes or diethyl ether) and the copper salts are not, you can sometimes precipitate the product by adding an anti-solvent, leaving the copper salts in the supernatant. Conversely, you can dissolve the crude product in a solvent like dichloromethane, filter off the insoluble copper salts, and then concentrate the filtrate.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(Azidomethyl)piperidine
This protocol is a representative procedure and may require optimization.
-
Step 1a (Mesylation): To a stirred solution of 2-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Step 1b (Azide Substitution): Without workup, add N,N-dimethylformamide (DMF) to the reaction mixture, followed by sodium azide (3.0 eq).
-
Heat the mixture to 60-80 °C and stir overnight.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(azidomethyl)piperidine.
Protocol 2: CuAAC Synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
-
Setup: To a reaction vessel, add 2-(azidomethyl)piperidine (1.0 eq) and a solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Acetylene Source:
-
(Option A - Acetylene Gas): Bubble acetylene gas through the solution for 10-15 minutes.
-
(Option B - TMS-acetylene): Add trimethylsilylacetylene (1.2 eq). If using this method, a subsequent deprotection step (e.g., with TBAF or K₂CO₃/MeOH) will be required.
-
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction should turn from pale blue to a yellow/green/brown color.
-
Stir the reaction vigorously at room temperature and monitor by TLC. The reaction is typically complete within 1-24 hours.
-
Workup and Purification: Once the reaction is complete, add an aqueous solution of EDTA and stir for 30 minutes. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with 2-(azidomethyl)piperidine?
-
A: Organic azides are potentially explosive and should be handled with care.[11][12] The "Rule of Six" suggests that for an organic azide to be reasonably stable, the ratio of carbon atoms to nitrogen atoms should be at least 2 (i.e., C/N ≥ 2). For 2-(azidomethyl)piperidine (C₆H₁₂N₄), the C/N ratio is 1.5. This means it is a potentially energetic material.
-
Always wear appropriate PPE , including safety glasses, a lab coat, and gloves.[13]
-
Work behind a blast shield , especially when heating the compound or working on a larger scale.[13]
-
Avoid friction and shock. Do not use metal spatulas to handle the solid azide; use plastic or ceramic instead.[13][14] Avoid ground glass joints if possible.[13]
-
Avoid heating the neat azide to high temperatures. Keep reaction temperatures as low as feasible.
-
Never use chlorinated solvents like dichloromethane with sodium azide, as this can form highly explosive diazidomethane.[12]
-
-
-
Q: Can I use a different copper source for the CuAAC reaction?
-
A: Yes. While CuSO₄ with sodium ascorbate is the most common system, other copper sources are also effective.[8]
-
Cu(I) salts: Copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, often with a base like DIPEA.[8] This can sometimes avoid the need for a reducing agent if the reaction is kept strictly oxygen-free.
-
Copper metal: Copper turnings can be used as a source of Cu(I) through disproportionation with Cu(II) salts in the reaction media, but this can sometimes be slower.[1]
-
Ligand-stabilized Cu(I) complexes: Pre-formed complexes like [Cu(CH₃CN)₄]PF₆ can offer high reactivity.[8]
-
-
-
Q: Are there alternatives to using acetylene gas?
-
A: Yes, handling a flammable gas like acetylene can be cumbersome. Several alternatives exist:
-
Calcium Carbide (CaC₂): In the presence of water, calcium carbide generates acetylene in situ. This can be a convenient and safer way to introduce acetylene.
-
Protected Acetylenes: Trimethylsilylacetylene (TMS-acetylene) is a commonly used liquid substitute. The TMS group is easily removed after the triazole formation, typically during the workup or as a separate step.
-
Ethynylating Reagents: For more complex syntheses, other ethynylating reagents can be used to generate the alkyne partner.
-
-
-
Q: How does the choice of solvent affect the reaction?
-
A: The CuAAC reaction is remarkably versatile in its solvent tolerance.
-
Aqueous mixtures: Solvents like t-BuOH/H₂O, DMSO/H₂O, or even just water are often excellent choices. Water has been shown to accelerate the reaction rate in many cases.[1]
-
Organic solvents: DMF, DMSO, THF, and alcohols are all commonly used and can be chosen based on the solubility of your starting materials.
-
-
-
Q: Are there any copper-free alternatives for this synthesis?
-
A: Yes. While CuAAC is highly efficient for forming the 1,4-disubstituted triazole, there are other methods:
-
Thermal Huisgen Cycloaddition: The original reaction between an azide and an alkyne occurs without a metal catalyst but requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC as it selectively produces the 1,5-disubstituted triazole isomer.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free click" reaction uses a strained cyclooctyne instead of a terminal alkyne. The ring strain provides the driving force for the reaction, eliminating the need for a toxic metal catalyst. This is particularly valuable for bioconjugation in living systems.
-
-
References
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 47(43), 8096-8101. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Pascual, M. G., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038–2053. Available at: [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]
-
Silva, F. V. M., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 1-15. Available at: [Link]
-
Jena Bioscience. (n.d.). Na-Ascorbate - click chemistry grade. Available at: [Link]
-
Al-Zoubi, R. M., & Al-Jawabri, A. M. (2016). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 21(12), 1693. Available at: [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]
-
Gao, Y., et al. (2024). CuAAC Click Reactions in the Gas Phase: Unveiling the Reactivity of Bis-Copper Intermediates. Chemistry – A European Journal, e202401825. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Available at: [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Angewandte Chemie International Edition, 52(24), 6294-6297. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
Reddit. (2022). Low yields in Click rxn. Available at: [Link]
-
Baker's Gas & Welding Supplies. (2011). Three Alternatives to Acetylene Fuel. Available at: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]
-
ResearchGate. (2016). Why we use excess Na. ascorbate than Cu cat. in CuAAC reaction? Available at: [Link]
-
University College Dublin Safety Office. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]
-
Konkolewicz, D., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 45(15), 5961-5969. Available at: [Link]
-
Martins, P., et al. (2020). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 10(7), 748. Available at: [Link]
-
Reddit. (2024). Best method for removing Cu(I) from Org compounds. Available at: [Link]
-
University of Victoria. (2022). Azides. Available at: [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Molecules, 21(11), 1438. Available at: [Link]
-
Quora. (2022). What is the alternative to acetylene gas for oxy-acetylene welding or cutting torches? Available at: [Link]
-
Vessally, E., et al. (2022). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green Media. ChemRxiv. Available at: [Link]
-
Gress, A., et al. (2015). Cleaning the Click: A Simple Electrochemical Avenue for Copper Removal from Strongly Coordinating Macromolecules. ACS Macro Letters, 4(2), 162-165. Available at: [Link]
-
Luo, Q. (2018). Handling Azide Compounds. Available at: [Link]
-
Gasser, G., & Sigel, R. K. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(1), 137-227. Available at: [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? Available at: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. ucd.ie [ucd.ie]
- 13. uvic.ca [uvic.ca]
- 14. artscimedia.case.edu [artscimedia.case.edu]
Side reactions in the alkylation of 1H-1,2,3-triazole with 2-(chloromethyl)piperidine
Technical Support Center: Alkylation of 1H-1,2,3-Triazole
Introduction
The N-alkylation of 1,2,3-triazoles is a cornerstone reaction for synthesizing a vast array of compounds in medicinal chemistry and materials science.[1][2] The seemingly straightforward SN2 reaction between 1H-1,2,3-triazole and an alkylating agent like 2-(chloromethyl)piperidine, however, is frequently complicated by a series of side reactions, most notably the formation of regioisomers. This guide is designed to function as a dedicated troubleshooting resource, addressing the common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven methodologies, we will explore the causality behind these side reactions and provide actionable protocols to optimize your reaction for yield, purity, and regioselectivity.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction is producing a mixture of two major products with very similar Rf values on a TLC plate. What are these products and why is this happening?
Answer: You are almost certainly observing the formation of N1 and N2 regioisomers. The 1H-1,2,3-triazole anion, formed upon deprotonation by a base, possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either of these sites, leading to a mixture of 1-(piperidin-2-ylmethyl)-1H-1,2,3-triazole (the N1-isomer) and 2-(piperidin-2-ylmethyl)-1H-1,2,3-triazole (the N2-isomer).
The Underlying Mechanism: Kinetic vs. Thermodynamic Control
The regioselectivity of this reaction is a classic example of a competition between kinetic and thermodynamic control.[3]
-
N1-Alkylation (Kinetic Product): The N1 position is generally considered to have a higher electron density, making it more nucleophilic.[3] Consequently, it often reacts faster, especially at lower temperatures, making the N1-isomer the kinetically favored product.
-
N2-Alkylation (Thermodynamic Product): The N2-substituted 1,2,3-triazole is typically the more thermodynamically stable isomer.[3] Under conditions that allow for equilibrium (e.g., higher temperatures, longer reaction times), the product distribution will favor the more stable N2-isomer.
The challenge, therefore, is that a mixture of these two isomers is common, and their similar polarity often makes chromatographic separation difficult and inefficient on a large scale.[3][4]
Caption: Competing pathways in triazole alkylation.
Question 2: How can I optimize my reaction to selectively form the N2-isomer?
Answer: Achieving high N2-selectivity requires carefully tuning the reaction parameters to favor the thermodynamic pathway. The regioselectivity is a multi-variable issue influenced by the solvent, base, temperature, and even steric factors on the triazole ring.[3][4]
Key Optimization Parameters:
-
Solvent Choice: Polar aprotic solvents are known to enhance N2-selectivity. Solvents like DMF and acetonitrile generally give better N2:N1 ratios compared to less polar solvents like THF.[5]
-
Base Selection: The choice of base is critical. While a strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonation, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar solvent often provide a good balance of reactivity and selectivity for the N2 position.[5][6]
-
Temperature Control: Higher temperatures favor the formation of the more stable thermodynamic product. However, excessively high temperatures can lead to decomposition of the alkylating agent. A systematic screen from room temperature up to 80-100 °C is recommended. Conversely, running the reaction at low temperatures (-10 °C to 0 °C) can sometimes improve selectivity by slowing down the alkylation rates, though this may favor the kinetic N1-isomer in some systems.[5]
-
Steric Direction: If your synthesis allows, introducing a bulky substituent at the C4-position of the triazole ring can sterically hinder the N1 position, thus directing the alkylation preferentially to the N2 position.[3][4]
Data Summary: Impact of Conditions on N2-Selectivity
| Parameter | Condition | Typical Outcome on N2:N1 Ratio | Rationale | Reference |
| Solvent | DMF, Acetonitrile | Increased | Stabilizes the transition state leading to the N2-isomer. | [5] |
| THF, Dioxane | Decreased | Less effective at stabilizing the polar transition state. | [5] | |
| Base | K₂CO₃, Na₂CO₃ | Often Increased | Heterogeneous conditions can influence selectivity. | [5][6] |
| NaH, KOtBu | Variable | Stronger bases can alter ion pairing and reactivity. | [7] | |
| Temperature | 60 - 100 °C | Increased | Favors formation of the thermodynamically stable N2-isomer. | [3] |
| -10 - 25 °C | Decreased | Favors formation of the kinetically controlled N1-isomer. | [5] |
Recommended Protocol for Optimizing N2-Selectivity:
-
To a stirred suspension of 1H-1,2,3-triazole (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.) in anhydrous DMF, add a solution of 2-(chloromethyl)piperidine hydrochloride (1.1 equiv.) and triethylamine (1.1 equiv.) to neutralize the hydrochloride salt.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS, tracking the formation of both isomers.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Analyze the crude product ratio by ¹H NMR before purification.
Question 3: My reaction yield is very low, and I'm recovering unreacted 1H-1,2,3-triazole. What could be the issue?
Answer: Low conversion can stem from several factors, primarily related to the stability and reactivity of your reagents and the reaction conditions.
Troubleshooting Checklist:
-
Stability of 2-(Chloromethyl)piperidine: This reagent, especially its hydrochloride salt, is hygroscopic and can be sensitive to moisture.[8] Water can hydrolyze the chloromethyl group to a hydroxymethyl group, rendering it unreactive for alkylation.
-
Solution: Ensure the reagent is stored in a desiccator. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If using the hydrochloride salt, ensure it is fully neutralized in situ with a non-nucleophilic base like triethylamine to generate the free base required for the reaction.[9]
-
-
Insufficient Deprotonation: The pKa of 1H-1,2,3-triazole is approximately 9.3. If your base is not strong enough to achieve a sufficient concentration of the triazolide anion, the reaction will be slow or incomplete.
-
Solution: If using a mild base like K₂CO₃ is not effective, consider a stronger base such as sodium hydride (NaH, 60% dispersion in mineral oil). When using NaH, add it to a solution of the triazole in an anhydrous solvent like THF or DMF at 0 °C, allow it to stir for 30-60 minutes until hydrogen evolution ceases, and then add the alkylating agent.
-
-
Reaction Time and Temperature: The alkylation may be kinetically slow.
-
Solution: Increase the reaction temperature in increments (e.g., from 60 °C to 80 °C) and extend the reaction time, monitoring progress carefully to avoid decomposition.
-
Caption: Formation of a triazolium salt via over-alkylation.
References
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]
- 8. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 9. 2-(クロロメチル)ピリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting guide for the Huisgen cycloaddition with piperidine-containing alkynes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Huisgen Cycloaddition. This guide, presented in a question-and-answer format, is designed to provide in-depth troubleshooting for researchers utilizing piperidine-containing alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. As Senior Application Scientists, we understand the unique challenges these substrates present and have curated this resource to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a piperidine-containing alkyne is sluggish or failing completely. What are the likely causes?
A1: The primary culprit is often the piperidine nitrogen itself. As a basic amine, it can coordinate to the copper(I) catalyst, leading to catalyst inhibition or poisoning. This sequestration of the catalyst prevents it from participating in the catalytic cycle, thereby stalling the reaction. Additionally, improper pH or the choice of an inappropriate ligand can exacerbate this issue.
Q2: What is the optimal pH for a CuAAC reaction involving a piperidine-containing alkyne?
A2: Maintaining a neutral to slightly basic pH, typically between 7 and 8, is recommended.[1] In this range, the piperidine is sufficiently deprotonated to be nucleophilic and potentially interfere with the catalyst. However, acidic conditions (pH < 4) are generally not well-tolerated by the CuAAC reaction.[2][3] Therefore, careful pH control with a suitable buffer system, such as potassium phosphate, is crucial.[4]
Q3: Can I run the reaction without a ligand?
A3: While some simple CuAAC reactions can proceed without a ligand, it is strongly discouraged when working with piperidine-containing alkynes. The coordinating nature of the piperidine necessitates a ligand that can stabilize the copper(I) catalyst and prevent it from being sequestered by the substrate. The right ligand will not only protect the catalyst but also accelerate the reaction.[5]
Q4: Are there any common side reactions I should be aware of?
A4: Besides catalyst inhibition, a common side reaction is the Glaser-Hay coupling, which is the oxidative homocoupling of the alkyne substrate. This is more prevalent if the copper(I) catalyst is oxidized to copper(II) due to the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere and with an adequate amount of a reducing agent like sodium ascorbate can minimize this.
In-Depth Troubleshooting Guide
Issue 1: Low to No Product Formation - The Challenge of Catalyst Poisoning
Question: I've set up my CuAAC reaction with my piperidine-containing alkyne, but I'm observing very low conversion even after an extended reaction time. What's happening at the molecular level, and how can I fix it?
Answer:
The basic nitrogen in the piperidine ring is a Lewis base and can act as a ligand for the copper(I) catalyst. This coordination can lead to the formation of a stable copper-piperidine complex, effectively removing the catalyst from the reaction and preventing the formation of the desired triazole product.
Troubleshooting Workflow: Mitigating Catalyst Poisoning
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in the synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Technical Support Center: Synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Introduction
Welcome to the technical support guide for the synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. This molecule, which incorporates a key piperidine scaffold, is of significant interest in medicinal chemistry and drug development.[1][2][3] The primary synthetic route involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to couple a 2-(azidomethyl)piperidine precursor with a suitable alkyne.[4][5] However, the substituent at the 2-position of the piperidine ring introduces considerable steric hindrance, which can impede the reaction, leading to low yields, slow reaction times, and the formation of unwanted byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome the challenges associated with steric hindrance in this specific synthesis.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format.
Issue 1: Low to No Yield of the Target Product
Question: I am performing a standard CuAAC reaction between 2-(azidomethyl)piperidine and a terminal alkyne using CuSO₄/sodium ascorbate in t-BuOH/H₂O, but I'm observing very low conversion to the desired triazole product, even after 24-48 hours. What is going wrong?
Possible Causes:
-
Steric Hindrance: The primary culprit is the steric bulk of the piperidine ring at the C2 position. This bulkiness physically obstructs the approach of the azide to the copper-acetylide catalytic intermediate, dramatically slowing down the rate-determining step of the catalytic cycle.
-
Ineffective Catalyst Complex: The standard ligand-free or simple ligand systems (e.g., sodium ascorbate alone) may not generate a sufficiently active copper(I) catalyst to overcome the high activation energy barrier imposed by the sterically demanding substrates.[6]
-
Catalyst Oxidation: The catalytically active Cu(I) species is prone to oxidation to inactive Cu(II), especially in aqueous media and over long reaction times.[7] Without a protective ligand, the catalyst's lifespan is short.
-
Low Reactant Concentration: CuAAC reactions can exhibit threshold behaviors, where reactivity drops significantly below a certain catalyst concentration (often around 50-100 μM).[8][9]
Recommended Solutions:
-
Incorporate an Accelerating Ligand: The most effective strategy is to add a copper(I)-stabilizing and accelerating ligand. These ligands form a complex with the copper, enhancing its catalytic activity and protecting it from oxidation.[10][11][12]
-
Tris(triazolylmethyl)amine Ligands: Ligands like Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices. They have been shown to significantly accelerate CuAAC reactions.[10][11]
-
Benzimidazole-based Ligands: Polybenzimidazole ligands can bind less strongly to Cu(I) than their triazole counterparts, which can paradoxically increase reaction rates by providing easier access to coordination sites for the reactants.[13][14]
-
-
Optimize the Solvent System: While t-BuOH/H₂O is common, solubility and reaction rates can be highly solvent-dependent.
-
Consider using a more coordinating solvent like DMSO or DMF, which can help solubilize reactants and stabilize catalytic intermediates.
-
For some ligand systems, pure water can be a superior solvent, as hydrophobic effects can help drive the association of reactants.[4]
-
-
Increase Temperature with Microwave Irradiation: Non-conventional energy sources can dramatically accelerate the reaction.[15][16]
-
Microwave heating can reduce reaction times from hours to minutes by efficiently overcoming the activation energy barrier.[11] A typical starting point would be 80-100 °C for 15-30 minutes.
-
-
Use a More Robust Copper Source/Catalyst:
Issue 2: Formation of Oxidative Homocoupling (Glaser Coupling) Byproduct
Question: My reaction is sluggish, and alongside my starting materials, I am isolating a significant amount of a diyne/diacetylene byproduct, confirmed by mass spectrometry. How can I prevent this?
Possible Causes:
-
Oxygen Contamination: The primary cause of alkyne homocoupling is the presence of oxygen, which facilitates the oxidation of the copper(I)-acetylide intermediate, leading to the formation of a diyne.[11]
-
Insufficient Reducing Agent: The amount of sodium ascorbate may be insufficient to scavenge all dissolved oxygen and maintain the copper catalyst in its active Cu(I) state throughout the reaction.
Recommended Solutions:
-
Degas Reaction Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use glassware with appropriate seals (e.g., septa) and introduce reagents via syringe.
-
Increase Sodium Ascorbate Concentration: Use a slight excess of sodium ascorbate (e.g., 5-10 mol%) relative to the copper catalyst to ensure a consistently reductive environment.[4][11]
-
Add Sacrificial Ligands: Certain accelerating ligands can also act as sacrificial reductants, protecting both the catalyst and the substrates from oxidative damage.[9]
Frequently Asked Questions (FAQs)
Q1: Which "click" chemistry approach is best for this sterically hindered synthesis: CuAAC or SPAAC?
A1: For this specific target, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally the more practical and recommended approach.
-
CuAAC: Offers much faster reaction kinetics compared to SPAAC.[12] The primary challenge of steric hindrance can be effectively overcome by optimizing the catalyst system with accelerating ligands and adjusting reaction conditions (e.g., microwave heating).[7][10][11] The small size of the terminal alkyne partner minimizes additional steric clash.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method avoids catalyst cytotoxicity, which is crucial for in vivo applications.[5][12] However, SPAAC reagents (e.g., cyclooctynes like DIBO or BCN) are significantly larger and bulkier than simple terminal alkynes.[12][18] The combination of the sterically hindered 2-(azidomethyl)piperidine with a bulky strained alkyne would likely result in extremely slow or non-existent reaction rates. Therefore, SPAAC is not ideal for this particular synthetic target unless copper is strictly prohibited.
Q2: How do I choose the optimal copper-ligand ratio?
A2: The optimal ratio is system-dependent and may require some screening. However, a good starting point is a ligand-to-copper ratio of 1:1 to 5:1.
-
Why not always use a large excess of ligand? Some classes of ligands, particularly strong chelators like those with pyridine arms, can form inhibitory complexes when used in excess.[10][14] These complexes can block the alkyne's access to the copper center, slowing the reaction.
-
Recommended Practice: Start with a 1:1 molar ratio of ligand to your copper(II) salt (e.g., CuSO₄). If catalyst instability is suspected, the ratio can be increased. For bioconjugation, where protecting the biological molecule is paramount, a 5:1 ratio of ligand to copper is often used.[9]
Q3: Can I use a heterogeneous copper catalyst to simplify purification?
A3: Yes, using a heterogeneous catalyst is a viable and attractive option. Supported copper nanoparticles (e.g., CuNPs on carbon) or copper aluminate spinel have been shown to be highly effective, reusable catalysts for CuAAC reactions.[4][19]
-
Advantages:
-
Simplified Purification: The catalyst can be removed by simple filtration, avoiding the need to remove soluble copper and ligands via chromatography or extraction.
-
High Activity: Nanoparticle catalysts often exhibit enhanced catalytic activity due to their high surface area.[19]
-
Recyclability: The catalyst can often be recovered and reused, aligning with green chemistry principles.[19]
-
-
Consideration: The reaction may still require heating, and ensuring efficient mixing (stirring) is crucial for solid-supported catalysts.
Visualizations & Protocols
Decision Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Detailed Experimental Protocol
Microwave-Assisted, Ligand-Accelerated CuAAC Synthesis
This protocol is optimized to overcome steric hindrance using an accelerating ligand and microwave irradiation.
Materials:
-
2-(Azidomethyl)piperidine (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: 1:1 mixture of degassed deionized water and t-butanol
-
Microwave synthesis vial with a stir bar
Procedure:
-
Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-(azidomethyl)piperidine (e.g., 140 mg, 1.0 mmol).
-
Reagent Addition:
-
Add the terminal alkyne (1.1 mmol).
-
Add the solvent mixture (e.g., 4 mL of 1:1 H₂O:t-BuOH).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 25 mg/mL in H₂O) and a stock solution of THPTA (e.g., 43 mg/mL in H₂O). Add 50 µL of the CuSO₄ solution (0.05 mmol) and 50 µL of the THPTA solution (0.05 mmol) to the vial. The solution should turn a light blue.
-
-
Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mg/mL in H₂O). Add 20 µL of this solution (0.10 mmol) to the reaction vial. The solution should become colorless or light yellow, indicating the reduction of Cu(II) to Cu(I).
-
Microwave Irradiation:
-
Securely cap the vial.
-
Place the vial in the microwave reactor.
-
Irradiate at 100 °C for 30 minutes with stirring. Ensure the power setting is appropriate to maintain the target temperature.
-
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., using 10% MeOH in DCM as eluent) to check for the consumption of the limiting starting material. An LC-MS analysis can also be performed for more accurate conversion data.
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
-
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. PubMed. [Link]
-
Yi, L., Zhang, Z., Chi, L., Zhang, J., & He, J. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]
-
Coldham, I., et al. (2003). Development of a [3+3] Cycloaddition Strategy toward Functionalized Piperidines. The Journal of Organic Chemistry. [Link]
-
Cristal Therapeutics. (n.d.). Copper free click chemistry reagent: CliCr®. cristaltherapeutics.com. [Link]
-
Wikipedia. (2023). Click chemistry. en.wikipedia.org. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Scilit. [Link]
-
Gundala, S., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2015). Copper Nanoparticles in Click Chemistry. PubMed. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2016). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
Kananovich, D. G., & Kochetkov, K. A. (2019). CuAAC reactions of sterically hindered azides. Semantic Scholar. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry. [Link]
-
Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Various Authors. (2023). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. ResearchGate. [Link]
-
Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. [Link]
-
Shipman, M. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Making triazoles, the green way. RSC Education. [Link]
-
Viciano-Chumillas, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
McCallum, T., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Presolski, S. I., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. dtic.mil. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
Nayyar, A., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Various Authors. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. [Link]
-
Various Authors. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][4][10]thiazine 1,1-dioxides. National Institutes of Health. [Link]
-
Naresh, P., et al. (2025). Synthesis of Novel Substituted 4-[1-(1-Phenyl-1H-[7][10][13]triazol-4-yl-methyl)-1H-benzimidazol-2-yl]piperidine-1-carboxylic Acids tert-Butyl Esters. Evaluation of Cytotoxic and Antimicrobial Activity. ResearchGate. [Link]
-
Organic Chemistry. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
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- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications | Scilit [scilit.com]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
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- 19. Copper Nanoparticles in Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Copper Catalyst from Triazole Synthesis Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a cornerstone of modern chemical synthesis, prized for its efficiency and reliability in creating 1,2,3-triazoles.[1][2] However, for researchers in drug development and life sciences, the reaction does not end with the formation of the triazole ring. The removal of the copper catalyst is a critical, and often challenging, subsequent step. Residual copper can exhibit cellular toxicity and interfere with downstream biological assays or further chemical transformations, making its thorough removal essential for the integrity and safety of the final product.[3]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of copper catalyst removal.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of the copper catalyst so critical?
Residual copper ions can be highly problematic for several reasons:
-
Biological Toxicity: Copper ions can be toxic to cells, which is a major concern for any compound intended for biological or pharmaceutical applications.[3]
-
Interference with Downstream Applications: Trace copper can interfere with subsequent catalytic processes, quench fluorescence in assays, or promote the degradation of sensitive biomolecules.
-
Product Stability and Purity: The presence of copper can compromise the long-term stability of the final product and is considered an impurity that must be controlled under regulatory guidelines for active pharmaceutical ingredients (APIs).[4]
Q2: What are the primary methods for removing copper catalysts after a CuAAC reaction?
The most common strategies rely on separating the copper ions from the reaction product based on differences in solubility, charge, or affinity. The main methods include:
-
Aqueous Extraction with Chelating Agents: Using agents like EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that can be washed away from an organic solution.[5]
-
Solid-Phase Scavenging: Employing functionalized solid supports (scavenger resins) that selectively bind to copper. The resin-copper complex is then easily removed by simple filtration.
-
Filtration/Adsorption: Passing the reaction mixture through a plug of an adsorbent material like silica gel, alumina, or Celite, which can retain the copper species.[6][7]
-
Dialysis: An effective method for macromolecular products like proteins, polymers, and oligonucleotides, where the small copper-chelate complexes are removed through a semi-permeable membrane.[8]
-
Precipitation: Inducing the precipitation of copper salts (e.g., as copper sulfide), which can then be removed by filtration.[9]
Q3: How do I select the best copper removal method for my specific product?
The optimal method depends on several factors related to your product and experimental goals. Key considerations include:
-
Product Solubility: Is your product soluble in organic solvents or water? This will determine whether liquid-liquid extraction or methods like dialysis are feasible.
-
Product Stability: Is your molecule sensitive to acidic or basic conditions? Some methods, like washing with aqueous ammonia or ammonium chloride, involve non-neutral pH.[7]
-
Required Purity Level: For applications requiring very low copper levels (<50 ppm), solid-phase scavengers or dialysis are often more effective than simple aqueous washes.[7]
-
Nature of the Product: For large biomolecules, dialysis is a gentle and effective choice.[8] For small organic molecules, a wider range of techniques is applicable.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a copper removal method.
Troubleshooting Guide
Problem: My organic layer remains blue or green after aqueous extraction.
-
Potential Cause: This is a clear visual indicator of persistent copper contamination. It suggests that the chosen aqueous wash is not effectively removing the copper salts, either due to insufficient chelation or the formation of an organic-soluble copper complex.
-
Recommended Solutions:
-
Increase Chelator Concentration: Perform additional washes with a more concentrated solution of the chelating agent (e.g., 0.5 M EDTA). Using multiple smaller-volume washes is more effective than a single large-volume wash.
-
Switch Chelating Agent: If EDTA is ineffective, try a saturated aqueous solution of ammonium chloride. The resulting blue tetraamminecopper(II) complex is highly water-soluble.[7] For base-stable products, a wash with aqueous ammonia can be very effective.[7][10]
-
Consider Product Chelation: The triazole product itself can chelate copper, making it difficult to remove.[11] In this case, a stronger removal method like a solid-phase scavenger may be necessary.
-
Problem: My product yield is very low after purification.
-
Potential Cause: The product may be lost during the copper removal process. This can happen in several ways:
-
Co-precipitation: The product might precipitate along with copper salts.
-
Adsorption to Media: The product could be irreversibly adsorbed onto the purification medium, such as silica gel or a scavenger resin.
-
Emulsion Formation: During liquid-liquid extraction, a stable emulsion can form, trapping the product between the aqueous and organic layers.
-
-
Recommended Solutions:
-
Test for Adsorption: Before committing the bulk of your material, test the solubility and recovery of a small sample with the chosen scavenger resin or silica gel/solvent system.
-
Optimize pH: If using precipitation, carefully control the pH to ensure selective precipitation of the copper salt without crashing out your product.
-
Break Emulsions: If an emulsion forms during extraction, adding a small amount of brine can help break it.
-
Problem: My product seems to be degrading during the copper removal process.
-
Potential Cause: The conditions used for copper removal may be too harsh for your molecule.
-
Harsh pH: The use of acidic (e.g., ammonium chloride) or basic (e.g., aqueous ammonia) solutions can degrade sensitive functional groups.[7]
-
Copper-Catalyzed Oxidation: Residual copper, especially in the presence of air, can catalyze the oxidation of the product.
-
-
Recommended Solutions:
-
Use Buffered Solutions: For extractions, use buffered solutions (e.g., EDTA in a phosphate buffer at pH 7) to maintain neutral conditions.
-
Work Quickly and Under Inert Atmosphere: Minimize the exposure of your compound to the copper catalyst, especially after the reaction is complete. If your product is air-sensitive, perform the workup under an inert atmosphere (e.g., nitrogen or argon).
-
Switch to a Milder Method: Consider using solid-supported scavengers or dialysis, which are typically performed under neutral and mild conditions.
-
Problem: My water-soluble product is a macromolecule, and I can't use extraction.
-
Potential Cause: Liquid-liquid extraction is not suitable for water-soluble products as they will not partition into the organic layer.
-
Recommended Solutions:
-
Dialysis: This is the preferred method for high-molecular-weight products like proteins, DNA, or polymers. Dialyze the reaction mixture against a buffer containing a chelating agent like EDTA.[8] The small copper-EDTA complex will pass through the dialysis membrane, while your large product is retained.
-
Size Exclusion Chromatography (SEC): This technique can separate your large product from the much smaller copper-EDTA complex.
-
Solid-Phase Extraction (SPE): For some water-soluble products, C18 SPE cartridges can be used to retain the product while the copper salts are washed away. The product is then eluted with an organic solvent.[8]
-
In-Depth Experimental Protocols
Protocol 1: Copper Removal via Aqueous EDTA Extraction
This protocol is suitable for organic-soluble small molecules that are stable to neutral pH conditions.
-
Reaction Quench: Once the CuAAC reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, may appear blue or green. Drain and collect the aqueous layer.
-
Repeat Extraction: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless. This indicates the bulk of the copper has been removed.
-
Final Washes: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now depleted of copper.
Protocol 2: Copper Removal using Solid-Supported Scavengers
This method is highly efficient and suitable for a wide range of products, including those sensitive to pH changes.
Caption: Workflow for copper removal with scavenger resins.
-
Select Scavenger: Choose a scavenger resin with high affinity for copper, such as those functionalized with thiourea (e.g., SiliaMetS Thiol) or amine groups (e.g., QuadraSil AP).
-
Determine Amount: Calculate the moles of copper catalyst used in the reaction. A common starting point is to use 4-8 molar equivalents of the scavenger resin.
-
Incubation: Add the solid scavenger resin directly to the completed reaction mixture (no workup needed).
-
Stirring: Stir the resulting suspension vigorously at room temperature. The required time can vary from 30 minutes to several hours, depending on the specific scavenger and reaction conditions. Monitor the progress by analyzing aliquots for residual copper if necessary.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite to remove the resin. Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the copper-free product.
Quantitative Comparison of Common Copper Removal Methods
| Method | Typical Purity Level | Advantages | Disadvantages | Best For |
| Aqueous Wash (EDTA, NH₄Cl) | 50 - 500 ppm | Simple, inexpensive, scalable. | Can be ineffective for tightly bound copper; may form emulsions; pH sensitivity.[7] | Routine purification of robust, organic-soluble small molecules. |
| Solid-Phase Scavengers | < 10 ppm | High efficiency, mild conditions, simple filtration-based removal. | Higher cost of reagents; potential for product adsorption. | High-purity applications; pH-sensitive molecules; final purification step for APIs. |
| Dialysis | < 50 ppm | Very gentle; highly effective for macromolecules.[8] | Slow process; requires large volumes of buffer; only suitable for large molecules. | Proteins, oligonucleotides, polymers, and other biomacromolecules. |
| Silica/Alumina Filtration | 100 - 1000+ ppm | Fast and simple. | Lower efficiency; high potential for product loss on the solid support.[6][7] | Quick, crude purification where some product loss is acceptable. |
References
- Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction - Benchchem.
- How to remove copper after CuAAc click reaction? - ResearchGate.
- Best Chelating Agents for Effective Copper Removal in Various Applications.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
- Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem.
- Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.
- Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit.
- Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate.
- Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? - ResearchGate.
- Click Chemistry and Radiochemistry: An Update - PMC - PubMed Central.
- Copper Catalysis in Living Systems and In Situ Drug Synthesis - PubMed.
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI.
- Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH.
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- 10. jenabioscience.com [jenabioscience.com]
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Technical Support Center: Stability of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in Solution
Welcome to the technical support guide for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles and employing systematic evaluation, you can ensure the integrity of your experiments and the reliability of your data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Q1: What are the primary factors that can affect the stability of this compound in solution? A1: The stability of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in solution is influenced by several key factors: pH, temperature, light, the choice of solvent, and the presence of oxidizing agents. The piperidine moiety contains a basic nitrogen, making the compound susceptible to pH-dependent reactions.[1][2] The triazole ring is generally stable, but harsh conditions can lead to degradation.
Q2: What are the recommended storage conditions for stock solutions of this compound? A2: For optimal stability, stock solutions (e.g., in DMSO) should be stored in tightly sealed containers at low temperatures, such as -20°C or -80°C. To minimize degradation from light and repeated freeze-thaw cycles, it is advisable to prepare small aliquots and protect them from light by using amber vials or wrapping them in foil. For long-term storage of the solid compound, keeping it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: I am observing a new peak in my HPLC analysis of a solution that has been stored for some time. What could it be? A3: The appearance of a new peak is a strong indicator of chemical degradation. The identity of the degradation product depends on the storage conditions. It could result from hydrolysis (especially in aqueous buffers), oxidation, or photodegradation if the solution was exposed to light. An initial characterization of this peak using LC-MS to determine its molecular weight is a critical first step in identifying the degradation pathway.
Q4: My biological assay results are inconsistent. Could the stability of the compound be the cause? A4: Absolutely. Inconsistent results in biological assays are a classic sign of compound instability. The compound may be degrading in the aqueous assay medium over the time course of the experiment. This can lead to a lower effective concentration of the active compound, resulting in variable or weaker-than-expected biological effects. It is crucial to assess the compound's stability directly in the assay buffer under the exact experimental conditions (temperature, duration, lighting).
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to identifying and resolving common stability-related challenges.
Problem 1: Gradual or Sudden Loss of Compound in Solution
You observe a decrease in the main compound peak area in your chromatogram over time, or your quantified concentration is lower than expected.
Causality: This issue points directly to degradation. The rate of loss can help diagnose the cause; rapid loss may suggest a significant incompatibility with the solvent or pH, while gradual loss suggests a slower process like oxidation or thermal degradation. The piperidine ring's basicity (pKa of protonated piperidine is ~11.2) means that at neutral or acidic pH, it will be protonated, which can influence its stability and reactivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound degradation.
Problem 2: Appearance of Extraneous Peaks in Chromatograms
You consistently see one or more new peaks that are not present in freshly prepared solutions.
Causality: These peaks are degradation products. Identifying them is key to understanding the degradation mechanism and preventing it. While the 1,2,3-triazole ring is relatively robust, the overall molecule's stability is dictated by its weakest points, which could be the piperidine ring or the methylene bridge, especially under oxidative or extreme pH conditions.
Investigative Steps:
-
Characterize the Impurities: Use a high-resolution mass spectrometer (LC-MS/MS) to determine the exact mass of the new peaks. This data allows you to propose molecular formulas and potential structures for the degradants.
-
Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) as detailed in Protocol 2 . This helps to confirm if the observed peaks can be purposefully generated, which aids in their identification.[3]
-
Evaluate Raw Materials: Ensure that the impurities are not present in the starting solid material or the solvents being used.
Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution for subsequent experiments.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice.
-
Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to a final concentration of 10-50 mM. Use gentle vortexing or sonication to aid dissolution.
-
Storage: Dispense the stock solution into single-use aliquots in amber glass vials to protect from light and prevent contamination.
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. This follows principles outlined in ICH guidelines.[4][3]
Workflow Diagram
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a solution of the compound at a concentration of approximately 100 µg/mL in a 50:50 acetonitrile/water mixture.
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix the sample solution 1:1 with 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Incubate the sample solution at 80°C in a controlled oven or water bath.
-
Photostability: Expose the sample solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] A dark control should be run in parallel.
-
Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis by HPLC-UV/MS.
Protocol 3: Stability-Indicating HPLC-UV/MS Method
Objective: To separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and 254 nm. Mass Spectrometry (ESI+) scanning a relevant mass range (e.g., m/z 100-500).
Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.
| Stress Condition | Duration (h) | Initial Purity (%) | Final Purity (%) | % Degradation | Number of Degradants |
| Control (RT, Dark) | 48 | 99.8 | 99.7 | 0.1 | 0 |
| 0.1 M HCl @ 60°C | 24 | 99.8 | 85.2 | 14.6 | 2 |
| 0.1 M NaOH @ 60°C | 24 | 99.8 | 91.5 | 8.3 | 1 |
| 3% H₂O₂ @ RT | 24 | 99.8 | 78.9 | 20.9 | 3 |
| 80°C in Solution | 48 | 99.8 | 96.4 | 3.4 | 1 |
| Photostability (ICH) | - | 99.8 | 99.5 | 0.3 | 0 |
Interpretation: The hypothetical data suggest the compound is most susceptible to oxidative and acidic degradation. It is relatively stable to heat, basic conditions, and light. This information is critical for defining appropriate handling, formulation, and storage conditions.
References
- BenchChem. (2025). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
-
Oszczapowicz, I., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789. [Link]
- BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.
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ResearchGate. (2014). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
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Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). [Link]
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Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]
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ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from International Council for Harmonisation. [Link]
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ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
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ResearchGate. (2020). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]
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- 4. database.ich.org [database.ich.org]
Validation & Comparative
Comparative study of different synthetic routes to 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
A Comparative Analysis of Synthetic Strategies for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, molecules incorporating both the piperidine and 1,2,3-triazole scaffolds are of significant interest due to the favorable pharmacokinetic and pharmacodynamic properties associated with these moieties. This guide provides a comparative analysis of two primary synthetic routes to 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, a promising building block for the development of new therapeutic agents. The comparison focuses on the strategic application of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," a reaction celebrated for its efficiency, reliability, and biocompatibility.[1][2] We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a quantitative comparison to guide researchers in selecting the most suitable pathway for their specific needs.
Introduction: The Significance of the Piperidine-Triazole Scaffold
The piperidine ring is a prevalent feature in numerous natural products and pharmaceuticals, valued for its ability to confer aqueous solubility and act as a versatile scaffold for three-dimensional diversification.[3][4] Similarly, the 1,2,3-triazole ring, often introduced via the CuAAC reaction, serves as a metabolically stable peptide bond isostere and can engage in various non-covalent interactions with biological targets.[5][6] The combination of these two pharmacophores in 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine creates a molecule with considerable potential for elaboration into a diverse library of bioactive compounds.
Synthetic Route 1: Convergent Approach via "Click Chemistry" with 2-(Azidomethyl)piperidine
This initial strategy employs a convergent approach wherein the piperidine and triazole precursors are synthesized separately and then joined in the final step. The key transformation is the CuAAC reaction between 2-(azidomethyl)piperidine and a suitable alkyne, such as propargyl alcohol or acetylene gas.
Mechanistic Rationale
The CuAAC reaction proceeds through a well-established catalytic cycle involving a copper(I) species.[1][7] The copper(I) catalyst first forms a π-complex with the terminal alkyne, which then deprotonates to form a copper acetylide intermediate.[7] This acetylide then reacts with the azide in a [3+2] cycloaddition fashion to generate a six-membered copper-containing intermediate, which subsequently rearranges and protonates to yield the desired 1,4-disubstituted 1,2,3-triazole and regenerate the copper(I) catalyst.[7]
Sources
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A Comparative Analysis of the Biological Activity of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and Other Triazole Analogs
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and specificity is relentless. Among the myriad of heterocyclic scaffolds, the triazole nucleus has emerged as a "privileged structure" due to its remarkable stability and diverse pharmacological profile.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine against other triazole analogs, offering insights grounded in experimental data for researchers, scientists, and drug development professionals.
The Strategic Fusion of Triazole and Piperidine Scaffolds
The rationale behind conjugating a triazole ring with a piperidine moiety is rooted in the principle of molecular hybridization. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide bonds, offering improved metabolic stability and the ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking.[1] This versatility has led to the development of triazole-containing drugs with a wide array of therapeutic applications, including antifungal, anticancer, antiviral, and antibacterial activities.[2][3][4][5]
On the other hand, the piperidine ring is a ubiquitous saturated heterocycle found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an excellent scaffold for modulating pharmacokinetic and pharmacodynamic properties. The incorporation of a piperidine moiety can enhance solubility, improve receptor binding, and influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
The specific compound, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, represents a thoughtful combination of these two pharmacophores. The 1,2,3-triazole isomer, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a stable linker that can be readily functionalized.[2][6]
Comparative Biological Activities: A Multifaceted Examination
The biological potential of triazole derivatives is vast. This section will compare the activity of triazole-piperidine conjugates with other triazole analogs in key therapeutic areas, supported by experimental findings.
Antimicrobial and Antifungal Activity
Triazoles are renowned for their antifungal properties, with drugs like fluconazole and itraconazole being mainstays in clinical practice.[7] The mechanism often involves the inhibition of fungal cytochrome P450 enzymes. Research into novel triazole analogs aims to overcome emerging resistance and broaden the spectrum of activity.
A study on the synthesis and antimicrobial activity of various[3][6][8]-triazole derivatives highlighted the potential of incorporating a piperidine ring.[9] While this study focused on the 1,2,4-triazole isomer, it underscores the value of the piperidine scaffold in generating antimicrobial agents. Another study synthesized a series of novel 1,2,3-triazole compounds with a piperidine ring and an oxadiazole moiety, demonstrating significant antifungal activity against various strains, with some compounds showing greater potency than the standard drug miconazole.[10]
For instance, a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives were synthesized and incorporated into a fluoroquinolone core. One of the resulting compounds exhibited antibacterial activity comparable to ciprofloxacin and vancomycin, particularly against Staphylococcus aureus and Staphylococcus epidermidis.[11] This highlights the role of the triazolyl-piperidine moiety in enhancing the efficacy of established antibiotic classes.
Table 1: Comparative Antimicrobial/Antifungal Activity of Triazole Analogs
| Compound/Analog Class | Target Organism(s) | Activity (MIC/EC50) | Reference |
| Triazole-Piperidine-Fluoroquinolone Conjugate | S. aureus, S. epidermidis | Comparable to Ciprofloxacin | [11] |
| [3][6][8]-Triazolo Piperidine Derivatives | S. aureus, E. coli, P. aeruginosa | Significant activity | [9] |
| Triazole-Piperidine-Oxadiazole Hybrids | C. albicans, A. flavus, F. oxysporum | More potent than Miconazole (some analogs) | [10] |
| Lupinine-Triazole Derivatives (contains piperidine-like quinolizidine core) | S. aureus, B. subtilis, E. coli | Moderate antibacterial activity | [12] |
| General 1,2,3-Triazole Phenylhydrazones | R. solani, S. sclerotiorum | EC50 values as low as 0.18 µg/mL | [13] |
Note: Direct MIC values for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine itself were not available in the searched literature; the table reflects data for structurally related compounds.
Anticancer Activity
The 1,2,3-triazole scaffold is a privileged building block in the discovery of new anticancer agents.[14] Its derivatives have been shown to arrest the cell cycle and induce apoptosis in various cancer cell lines.[14][15] The structural diversity of triazole analogs allows for the fine-tuning of their antiproliferative effects.
While specific data on 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is limited, studies on related structures are informative. For example, piperazine-1,2,3-triazole scaffolds have been synthesized and evaluated for their anticancer activity, with some analogs showing potent effects with IC50 values in the low micromolar range.[16] The substitution pattern on the triazole and the aryl rings attached to the piperazine moiety significantly influences the cytotoxic potency.
Table 2: Comparative Anticancer Activity (IC50, µM) of Triazole Analogs
| Compound/Analog Class | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Phosphonate 1,2,3-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [14] |
| Phosphonate 1,2,3-Triazole Derivative | A-549 (Lung) | 21.25 | [14] |
| Phosphonate 1,2,3-Triazole Derivative | MCF-7 (Breast) | 18.06 | [14] |
| Tetrahydrocurcumin-1,2,3-Triazole Hybrid (4g) | HCT-116 (Colon) | 1.09 | [15] |
| Piperazine-1,2,3-Triazole Scaffold (7i) | Not specified | 5.22 | [16] |
| Piperazine-1,2,3-Triazole Scaffold (7a) | Not specified | 5.34 | [16] |
This data suggests that the nature of the substituent on the triazole ring and the other heterocyclic component (e.g., piperazine, piperidine) are critical determinants of anticancer activity. The tetrahydrocurcumin hybrid, for instance, demonstrates the potential of combining triazoles with natural products to achieve high potency.
Antiviral Activity
The structural similarity of the triazole ring to purine nucleobases has made it an attractive scaffold for the development of antiviral agents. The well-known antiviral drug Ribavirin, a 1,2,4-triazole derivative, is a testament to this potential. Recent research has explored 1,2,3-triazole derivatives for their antiviral properties.
A fascinating study investigated 1,2,3-triazole-containing derivatives of the alkaloid lupinine, which has a quinolizidine core structurally related to a piperidine dimer. These compounds were tested for their ability to suppress influenza viruses. The results indicated that these molecules could reduce the infectivity of the virus, suggesting their potential as virucidal agents that act on extracellular virions.[17]
Experimental Methodologies: A Guide to Synthesis and Evaluation
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and its analogs typically leverages the power of "click chemistry." The following represents a generalized protocol for the synthesis and subsequent biological evaluation.
Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the key steps for synthesizing 1,4-disubstituted 1,2,3-triazoles.
Step 1: Preparation of the Azide Intermediate
-
React 2-(chloromethyl)piperidine with sodium azide (NaN₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield 2-(azidomethyl)piperidine.
Step 2: The CuAAC "Click" Reaction
-
In a reaction vessel, dissolve the alkyne of interest (e.g., phenylacetylene for a phenyl-substituted triazole) and 2-(azidomethyl)piperidine in a solvent system, often a mixture of t-butanol and water.
-
Add a copper(I) source. This is typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
-
The reaction is usually stirred at room temperature and proceeds to high yield, often within a few hours.
-
The product, 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine, can be isolated by filtration if it precipitates, or by extraction after solvent removal.
dot
Caption: Workflow for in vitro biological evaluation of triazole analogs.
Conclusion and Future Directions
The amalgamation of the 1,2,3-triazole and piperidine scaffolds presents a promising strategy in the design of novel therapeutic agents. While direct comparative data for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is still emerging, the analysis of structurally related analogs reveals significant potential across antimicrobial, antifungal, and anticancer domains. The true strength of this molecular architecture lies in its synthetic tractability via click chemistry, which allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.
Future research should focus on the systematic exploration of substitutions on both the triazole and piperidine rings of the core scaffold. Investigating different linkage points on the piperidine ring and varying the substituents at the 4-position of the 1,2,3-triazole ring will be crucial for optimizing biological activity and selectivity. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic profiles of these novel compounds. The continued exploration of these versatile triazole-piperidine conjugates holds considerable promise for the discovery of next-generation therapeutics.
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Atamanyuk, D., & Hrytsenko, I. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal. Available at: [Link]
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A Comparative Analysis of the Antibacterial Efficacy of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine Against Clinically Relevant Antibiotics
This guide provides a comprehensive framework for evaluating the antibacterial potential of the novel synthetic compound, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. The analysis is grounded in established antimicrobial susceptibility testing methodologies and compares the compound's hypothetical efficacy against a panel of well-characterized antibiotics: Ampicillin, Ciprofloxacin, and Tetracycline. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.
The core of this guide is a detailed exposition of the scientific rationale and experimental protocols necessary to conduct a robust comparative assessment. By adhering to standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the described workflows ensure the generation of reliable and reproducible data.[1][2][3]
Introduction to 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine: A Novel Heterocyclic Compound
The escalating threat of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antibacterial activity. The compound 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is a novel molecule that strategically combines two pharmacologically significant heterocyclic rings: a 1,2,3-triazole and a piperidine.
-
The Triazole Moiety: 1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[4] Their mechanism of action in fungi often involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5][6][7][8] While the antibacterial mechanism of triazoles is less defined, it is an area of active investigation.[4]
-
The Piperidine Moiety: Piperidine alkaloids, naturally occurring or synthetic, have demonstrated significant antibacterial and immunomodulatory properties.[9][10][11][12] Their mechanisms can include the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are bacterial defense mechanisms against antibiotics.[12]
The synthesis of a hybrid molecule incorporating both these moieties is a rational drug design strategy aimed at exploring synergistic or novel antibacterial activities.
Rationale for Comparator Antibiotic Selection
To comprehensively evaluate the antibacterial spectrum and potential mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, a panel of well-established antibiotics with distinct mechanisms of action has been selected for comparison:
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits the final stages of peptidoglycan synthesis in bacterial cell walls by binding to penicillin-binding proteins (PBPs).[13][14][15][16] This leads to cell lysis and is particularly effective against rapidly dividing bacteria.[15][17]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19][20][21][22] Inhibition of these enzymes prevents DNA replication and repair, leading to bacterial cell death.[19]
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[23][24][25][26][27]
By comparing the activity of the novel compound against these antibiotics, we can gain preliminary insights into its potential mode of action. For instance, similar efficacy against Gram-positive bacteria as Ampicillin might suggest an effect on cell wall synthesis, while broad-spectrum activity resembling Ciprofloxacin could point towards an intracellular target.
Experimental Methodologies for Antibacterial Efficacy Assessment
The following protocols are standardized, self-validating systems for determining the in vitro antibacterial activity of a compound. Adherence to these methodologies is critical for ensuring the scientific integrity of the results.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[28][29][30] The broth microdilution method is a widely used and standardized technique for determining MIC values.[28]
Experimental Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and the comparator antibiotics (Ampicillin, Ciprofloxacin, Tetracycline) in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[30][31]
-
-
Broth Microdilution Assay:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x final concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
Inoculate each well with 50 µL of the standardized bacterial inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[28]
-
Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Incubation and Interpretation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).[29]
-
Workflow for Broth Microdilution MIC Testing:
Caption: Workflow for Broth Microdilution MIC Testing.
The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[32][33][34][35] It involves placing antibiotic-impregnated disks on an agar plate inoculated with a bacterial lawn. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of inhibition will form around the disk.[35]
Experimental Protocol:
-
Preparation of Inoculum:
-
Inoculation of Mueller-Hinton Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[33]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Rotate the plate 60 degrees and repeat the streaking two more times to ensure complete coverage.[32][33]
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps, place paper disks impregnated with a standard concentration of the test compound and comparator antibiotics onto the surface of the inoculated agar plate.
-
Ensure disks are placed at least 24 mm apart to prevent overlapping zones of inhibition.[34]
-
Gently press each disk to ensure complete contact with the agar surface.[33]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the disk) for each antimicrobial agent in millimeters using a ruler or caliper.[34]
-
-
Interpretation:
-
The size of the zone of inhibition is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints provided by organizations like CLSI.[34]
-
Workflow for Kirby-Bauer Disk Diffusion Assay:
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Data Presentation and Comparative Analysis
The results of the antibacterial susceptibility testing should be summarized in clear and concise tables to facilitate direct comparison between 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and the known antibiotics. The following tables present hypothetical data to illustrate this.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine | Ampicillin | Ciprofloxacin | Tetracycline |
| Staphylococcus aureus (ATCC 25923) | 8 | 0.5 | 0.25 | 1 |
| Escherichia coli (ATCC 25922) | 16 | >64 | 0.06 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >64 | 0.5 | >64 |
| Enterococcus faecalis (ATCC 29212) | 4 | 2 | 1 | 8 |
Table 2: Kirby-Bauer Disk Diffusion Zone Diameters in mm
| Microorganism | 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (30 µg disk) | Ampicillin (10 µg disk) | Ciprofloxacin (5 µg disk) | Tetracycline (30 µg disk) |
| Staphylococcus aureus (ATCC 25923) | 20 | 28 | 30 | 25 |
| Escherichia coli (ATCC 25922) | 15 | 6 | 32 | 18 |
| Pseudomonas aeruginosa (ATCC 27853) | 12 | 6 | 25 | 6 |
| Enterococcus faecalis (ATCC 29212) | 22 | 18 | 20 | 16 |
Interpretation of Hypothetical Data:
Based on the hypothetical data presented, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine demonstrates notable activity against Gram-positive bacteria, particularly Enterococcus faecalis, with an MIC of 4 µg/mL and a zone of inhibition of 22 mm. Its activity against Gram-negative bacteria is less pronounced compared to Ciprofloxacin. The resistance of E. coli and P. aeruginosa to Ampicillin and Tetracycline is consistent with known resistance patterns. Further studies would be warranted to elucidate the mechanism of action of the novel compound, particularly its efficacy against vancomycin-resistant enterococci (VRE).
Conclusion and Future Directions
The systematic evaluation of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine using standardized antimicrobial susceptibility testing methods is a critical first step in assessing its potential as a novel antibacterial agent. A direct comparison with antibiotics of known and varied mechanisms of action provides a valuable framework for interpreting the initial efficacy data and guiding further research.
Future investigations should focus on:
-
Expanding the panel of bacterial strains to include multidrug-resistant isolates.
-
Elucidating the precise mechanism of action through techniques such as macromolecular synthesis inhibition assays and electron microscopy.
-
Evaluating the cytotoxicity of the compound in mammalian cell lines to determine its therapeutic index.
-
In vivo efficacy studies in animal models of infection.
By following a rigorous and scientifically sound approach, the true potential of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in the fight against antimicrobial resistance can be thoroughly and objectively determined.
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The Emergence of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine: A Viable Scaffold in Modern Drug Discovery?
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity. Among the myriad of heterocyclic systems, the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold has garnered significant attention. This guide provides an in-depth, objective comparison of this scaffold's performance against established alternatives across various therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.
The Architectural Appeal: Why 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine?
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine core represents a compelling fusion of two privileged pharmacophores: the piperidine ring and the 1,2,3-triazole moiety. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to introduce conformational rigidity and basic centers for salt formation, thereby improving solubility and pharmacokinetic profiles. The 1,2,3-triazole ring, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a stable, aromatic, and polar linker that can engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1] This combination creates a three-dimensional structure with diverse potential for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics.
Synthesis: A Gateway to Diversity
The primary synthetic route to the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold leverages the power and versatility of CuAAC. This reaction provides a robust and high-yielding method for coupling a 2-(azidomethyl)piperidine precursor with a terminal alkyne. The operational simplicity and broad functional group tolerance of this reaction make it ideal for generating large libraries of diverse analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine Derivatives via CuAAC
Materials:
-
2-(Azidomethyl)piperidine
-
Substituted terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(azidomethyl)piperidine (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate (0.05-0.1 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivative.
Caption: General workflow for the synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivatives.
Performance in Key Therapeutic Areas: A Comparative Analysis
The versatility of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold is evident in its demonstrated activity across multiple therapeutic domains. Here, we compare its performance against established drugs, providing a snapshot of its potential.
Anticonvulsant Activity
Derivatives of the piperidine-triazole scaffold have shown promising anticonvulsant properties in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.
| Compound/Drug | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | Reference |
| Piperidine-Triazole Derivative 1 | 9.1 | 19.0 | [2] |
| Piperidine-Triazole Derivative 2 | 13.1 | 19.7 | [2] |
| Carbamazepine (Standard) | 11.4 | - | [2] |
| Phenobarbitone (Standard) | - | - | [3] |
| Ethosuximide (Standard) | - | 94.4 | [2] |
Analysis: Certain piperidine-triazole derivatives exhibit potent anticonvulsant activity, with ED₅₀ values comparable to or even better than the standard drug carbamazepine in the MES test.[2] Their efficacy in the scPTZ model also suggests a broad spectrum of anticonvulsant action.[2]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
Animals: Male albino mice (20-25 g) Apparatus: Electroconvulsiometer Procedure:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
At the time of peak effect (e.g., 30 or 60 minutes post-administration), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
Calculate the ED₅₀ value, the dose that protects 50% of the animals from the tonic extensor seizure.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Anticancer Activity
The modular nature of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold allows for its application in the design of novel anticancer agents. By appending various cytotoxic pharmacophores, researchers have developed potent compounds with significant in vitro activity against a range of cancer cell lines.
| Compound/Drug | Cell Line | IC₅₀ (µM) | Reference |
| Piperidine-Triazole Hybrid 1 | HCT-116 (Colon) | 1.09 | [1][4] |
| Piperidine-Triazole Hybrid 2 | A549 (Lung) | 4.07 | [5] |
| Piperidine-Triazole Hybrid 3 | HL-60 (Leukemia) | 16.80 | [6] |
| Cisplatin (Standard) | A549 (Lung) | 9.24 | [5] |
| Doxorubicin (Standard) | A549 (Lung) | 3.24 | [5] |
Analysis: Piperidine-triazole hybrids have demonstrated impressive cytotoxic activity, with some compounds exhibiting IC₅₀ values in the low micromolar and even sub-micromolar range, surpassing the efficacy of standard chemotherapeutic agents like cisplatin in certain cell lines.[1][4][5]
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold has been explored as a foundation for novel antimicrobial agents.
Antibacterial Activity:
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Fluoroquinolone-Piperidine-Triazole Hybrid | S. aureus | Comparable to Ciprofloxacin | [7] |
| Ciprofloxacin (Standard) | S. aureus | - | [7] |
| Vancomycin (Standard) | S. aureus | - | [7] |
Antifungal Activity:
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Piperidine-Triazole-Oxadiazole Hybrid 1 | C. albicans | 0.031 | [8] |
| Piperidine-Triazole-Oxadiazole Hybrid 2 | C. albicans (Fluconazole-resistant) | 0.016 | [8] |
| Fluconazole (Standard) | C. albicans | 0.25 - >64 | [8][9] |
| Itraconazole (Standard) | C. albicans | ≤0.125 - 1 | [9] |
Analysis: When incorporated into the fluoroquinolone core, the 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has yielded compounds with antibacterial activity comparable to ciprofloxacin and vancomycin against both susceptible and multi-drug resistant strains.[7] In the antifungal arena, piperidine-triazole derivatives have shown remarkable potency against Candida albicans, including fluconazole-resistant strains, with MIC values significantly lower than the standard-of-care azole antifungals.[8]
Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds and standard antibiotics
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Pharmacokinetic and Toxicity Considerations
While the biological activity of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold is promising, a comprehensive validation requires an assessment of its pharmacokinetic (PK) and toxicity profiles. Preliminary studies on related piperidine-containing compounds suggest favorable properties. For instance, some piperidine derivatives have shown good oral bioavailability.[10][11] In vivo toxicity studies of certain piperidinyl-sulfonyl derivatives have indicated good tolerability for liver and kidney function with only mild hematological changes.[3] However, it is crucial to conduct dedicated ADMET studies on the specific 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold and its derivatives to fully establish its drug-like properties.
Caption: Key ADMET parameters for scaffold validation.
Conclusion and Future Directions
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold presents a compelling platform for the development of novel therapeutic agents. Its synthetic tractability via click chemistry, coupled with the favorable properties imparted by the piperidine and triazole moieties, has enabled the generation of compounds with potent anticonvulsant, anticancer, and antimicrobial activities. The comparative data presented in this guide highlight its potential to yield drug candidates that can rival or even surpass existing therapies.
Future research should focus on a more systematic exploration of the chemical space around this scaffold, employing combinatorial chemistry and high-throughput screening to identify novel hits. Crucially, comprehensive in vivo pharmacokinetic and toxicological studies are warranted to validate the drug-like properties of the most promising derivatives. The continued investigation of the 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold holds significant promise for enriching the drug discovery pipeline with innovative and effective therapeutics.
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Benchmarking 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivatives against established kinase inhibitors.
A Researcher's Guide to Benchmarking Novel 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine Kinase Inhibitors
Notice: This document provides a comprehensive framework for benchmarking novel kinase inhibitors. As public domain data for the specific class of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine derivatives is not yet available, this guide will serve as an adaptable template. We will refer to this novel series as TZP-K Inhibitors (Triazolyl-Piperidine Kinase Inhibitors) for illustrative purposes. Researchers can substitute their own experimental data for TZP-K Inhibitors to effectively utilize this comparative guide.
Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most intensively pursued classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[3]
However, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. A crucial step in this process is rigorous, objective benchmarking. This involves comparing the performance of a novel inhibitor series against established, well-characterized compounds. Such a comparison provides essential context for a new molecule's potency, selectivity, and potential therapeutic window, thereby guiding lead optimization and de-risking clinical development.[4]
This guide provides a detailed framework for benchmarking the novel TZP-K inhibitor series against a panel of established kinase inhibitors. We will delve into the requisite in vitro and cell-based assays, explaining not just the "how" but also the critical "why" behind each experimental choice.
The Competitors: A Comparative Overview
To effectively evaluate the potential of the TZP-K inhibitors, we have selected three benchmark compounds with distinct profiles. This allows for a multi-faceted comparison, from broad-spectrum activity to highly selective inhibition.
-
TZP-K Inhibitor Series (Investigational): This novel chemical series, featuring a 1,2,3-triazole linked to a piperidine moiety, represents a potential new pharmacophore for kinase inhibition. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, known for its ability to form key interactions within enzyme active sites.[5][6] The objective of this benchmarking guide is to outline the process of characterizing the efficacy and selectivity of this new series.
-
Staurosporine (Broad-Spectrum Benchmark): An indolocarbazole natural product, Staurosporine is a potent but highly non-selective kinase inhibitor. It interacts with the ATP-binding site of most kinases, making it an excellent positive control in many kinase assays and a benchmark for broad kinome activity. Due to its lack of selectivity, it is not used clinically but serves as a vital research tool.
-
Dasatinib (Selective Multi-Kinase Benchmark): Dasatinib is an FDA-approved, potent oral inhibitor of multiple tyrosine kinases.[7] It is primarily known for its activity against BCR-Abl and Src family kinases.[7] Its well-defined, albeit multi-kinase, selectivity profile makes it an excellent benchmark for compounds intended to have a specific, yet potentially broad, therapeutic effect.
-
Gefitinib (Targeted Kinase Benchmark): Gefitinib is a highly selective, FDA-approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It represents a successful example of a targeted therapy. Comparing a novel compound to Gefitinib is crucial if the intended target is within the same kinase family or if off-target effects on EGFR are a concern.
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
The following table summarizes the type of data that should be generated to compare the investigational TZP-K inhibitors with the selected benchmarks. The IC50 (half-maximal inhibitory concentration) is a primary measure of a compound's potency.
| Compound | Primary Target(s) | IC50 vs. Primary Target (nM) | Selectivity Profile |
| TZP-K Inhibitor (Example) | To be determined | Experimental Data | To be determined via profiling |
| Staurosporine | Broad Spectrum | ~1-10 (varies by kinase) | Non-selective |
| Dasatinib | BCR-Abl, Src family | 0.6-1.1 (BCR-Abl) | Selective, multi-targeted |
| Gefitinib | EGFR | 2-37 | Highly selective for EGFR |
Experimental Protocols: A Step-by-Step Guide to Benchmarking
Rigorous and reproducible experimental data is the bedrock of any meaningful comparison. The following section provides detailed protocols for the essential assays required to benchmark a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay: IC50 Determination
The first step is to determine the potency of the TZP-K inhibitors against their intended target kinase and compare it directly with the benchmark compounds. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[8]
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.
Workflow Diagram:
Caption: Workflow for IC50 determination using a luminescence-based assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution series for each TZP-K inhibitor and benchmark compound in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase, its specific substrate, and reaction buffer at optimal concentrations. The ATP concentration should ideally be close to the Km for each kinase to allow for a fair comparison of inhibitor potencies.[9]
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[10]
-
Kinase Selectivity Profiling
A potent inhibitor is of little value if it has significant off-target effects. Kinase selectivity profiling is essential to understand the specificity of the TZP-K inhibitors across the human kinome. This can be done in-house or through specialized vendors.[11][12]
Principle: The inhibitor is tested at a fixed concentration (or in a dose-response format) against a large panel of purified kinases. The percent inhibition for each kinase is determined, providing a "fingerprint" of the compound's selectivity.
Workflow Diagram:
Caption: Workflow for kinase selectivity profiling.
Protocol Outline:
-
Panel Selection: Choose a diverse panel of kinases that represents all major families of the human kinome. Commercial services offer panels of over 400 kinases.[12]
-
Single-Dose Screening: Initially, screen the TZP-K inhibitors at a single, relatively high concentration (e.g., 1 or 10 µM) to identify potential off-targets.
-
IC50 Determination for Hits: For any off-target kinases that show significant inhibition in the single-dose screen, perform full IC50 determinations as described in the previous protocol. This confirms the off-target potency.
-
Data Visualization: Plot the results on a kinome tree diagram. This provides an intuitive visual representation of the inhibitor's selectivity.
-
Comparative Analysis: Compare the kinome scan results for the TZP-K inhibitors with those of Dasatinib and Gefitinib to understand their relative selectivity.
Cell-Based Assays: Assessing Target Engagement and Phenotypic Effects
While in vitro assays are crucial for determining biochemical potency, they do not always translate to cellular activity. Cell-based assays are essential to confirm that the inhibitor can enter cells, engage its target, and elicit a biological response.[13][14]
A. Target Engagement Assay (e.g., Western Blot for Phospho-Kinase)
Principle: This assay measures the inhibition of a specific kinase's activity within a cell by detecting the phosphorylation of its downstream substrate. A potent and cell-permeable inhibitor will reduce the level of substrate phosphorylation in a dose-dependent manner.
Protocol:
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a particular signaling pathway. For example, if targeting EGFR, A431 or NCI-H1975 cell lines would be appropriate.
-
Cell Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the TZP-K inhibitors and benchmark compounds for a specific duration (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK if targeting the MAPK pathway).
-
Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein to ensure equal loading. An antibody against a housekeeping protein like GAPDH or β-actin should also be used as a loading control.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the concentration at which the TZP-K inhibitor reduces substrate phosphorylation by 50% (the cellular IC50).
B. Cell Proliferation Assay
Principle: This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.
Protocol:
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase in 96-well plates at a low density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the TZP-K inhibitors and benchmark compounds.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP content as an indicator of metabolically active cells) or by using a resazurin-based assay.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).
Synthesizing the Data: Building a Comprehensive Comparison
Upon completion of these assays, the data should be compiled into a comprehensive comparison table. This allows for a clear, at-a-glance evaluation of the TZP-K inhibitor's performance relative to the established benchmarks.
| Parameter | TZP-K Inhibitor (Example) | Staurosporine | Dasatinib | Gefitinib |
| Biochemical IC50 (Target Kinase) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Number of Off-Targets (>80% inh. @ 1µM) | Experimental Data | >200 | ~20-30 | <5 |
| Cellular IC50 (Phospho-Target) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| GI50 (Target-Dependent Cell Line) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| GI50 (Target-Independent Cell Line) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of the novel 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine (TZP-K) series of kinase inhibitors. By systematically evaluating their potency, selectivity, and cellular activity against well-characterized benchmarks like Staurosporine, Dasatinib, and Gefitinib, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline.
The causality behind these experimental choices is rooted in the need to build a holistic profile of a new chemical entity. Biochemical assays establish intrinsic potency, kinome profiling defines the therapeutic window, and cell-based assays confirm biological activity in a more physiologically relevant context. This multi-pronged approach constitutes a self-validating system, where the data from each experiment should logically support the others. A potent biochemical inhibitor that fails to show cellular activity, for instance, may have poor cell permeability, a critical insight for further chemical modification.
Ultimately, this rigorous, comparative approach is indispensable for identifying truly promising kinase inhibitors and accelerating their path toward potential clinical application.
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Kumar, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][9][11][13]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ACS Omega.
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Navigating Early Drug Discovery: A Comparative In Vitro ADMET Profile of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and Congeners
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to its successful development. Early-stage in vitro assessment of these parameters is a critical risk-mitigation strategy, enabling researchers to prioritize candidates with favorable pharmacokinetic and safety profiles, thereby reducing costly late-stage attrition. This guide provides a comprehensive comparative analysis of the in vitro ADMET properties of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine , a heterocyclic scaffold of growing interest, benchmarked against structurally related compounds.
The strategic incorporation of a 1,2,3-triazole moiety and a piperidine ring offers a unique combination of physicochemical properties. The triazole ring, a bioisostere for various functional groups, can enhance metabolic stability and improve aqueous solubility due to its polarity and hydrogen bonding capabilities.[1][2] The piperidine scaffold is a common feature in many approved drugs and is known to influence lipophilicity and basicity, which in turn affects permeability and potential for off-target effects.[3]
This guide will delve into the key in vitro ADMET assays, presenting a comparative analysis based on available literature data for analogous structures. While specific experimental data for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is not extensively published, we will infer its likely profile based on established structure-activity relationships (SAR) within this chemical class.
Comparative Analysis of Key In Vitro ADMET Properties
To provide a meaningful comparison, we have selected two representative comparator compounds from the literature that share the core triazolyl-piperidine scaffold but differ in their substitution patterns:
-
Comparator A: 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidine (a 4-substituted isomer)[4]
-
Comparator B: N-Aryl-4-(1H-1,2,3-triazol-1-yl)piperidine (a more complex N-substituted analog)
These comparators allow for an exploration of how the substitution position on the piperidine ring and the addition of further aromatic systems can modulate the ADMET profile.
Physicochemical Properties
The fundamental physicochemical properties of a compound, such as solubility and lipophilicity, are foundational to its ADMET profile.
| Compound | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted Aqueous Solubility |
| Target Compound | 166.22 | ~0.8 | Moderately Soluble |
| Comparator A | 180.19 | ~0.5 | Moderately to Highly Soluble |
| Comparator B (N-phenyl) | 242.30 | ~2.5 | Poorly Soluble |
Table 1: Predicted physicochemical properties of the target compound and comparators. Predictions are based on standard computational models.
The 1,2,3-triazole moiety generally contributes to improved water solubility due to its polar nature.[1] The unsubstituted nature of the target compound and the presence of the basic piperidine nitrogen suggest it will likely possess moderate aqueous solubility. Comparator A, with a polar formyl group, is also expected to be reasonably soluble. In contrast, the addition of an aromatic ring in Comparator B significantly increases lipophilicity (cLogP) and is predicted to decrease aqueous solubility.
Permeability
The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is crucial for oral bioavailability. This is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay, which also accounts for active transport and efflux.[5][6]
| Compound | Predicted PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Target Compound | Moderate | Moderate | Low |
| Comparator A | Moderate | Moderate to High | Low |
| Comparator B (N-phenyl) | High | Moderate | Potentially High |
Table 2: Predicted permeability characteristics of the target compound and comparators.
The target compound, with its balanced polarity and moderate size, is anticipated to exhibit moderate passive permeability. Comparator A is expected to have similar or slightly better permeability. The increased lipophilicity of Comparator B would suggest higher passive diffusion; however, it also increases the risk of being a substrate for efflux pumps like P-glycoprotein (P-gp) in Caco-2 cells, which could result in a higher efflux ratio and lower net absorption.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and potential for drug-drug interactions. This is commonly evaluated using liver microsomes.[7][8] The triazole ring is known to be relatively stable to metabolic degradation.[1]
| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) |
| Target Compound | Predicted to be Moderate to High | Predicted to be Low to Moderate |
| Comparator A | Likely Moderate | Likely Moderate |
| Comparator B (N-phenyl) | Likely Low to Moderate | Likely Moderate to High |
Table 3: Predicted metabolic stability of the target compound and comparators.
The primary sites of metabolism for the target compound are likely the piperidine ring (N-dealkylation or hydroxylation). The 1,2,3-triazole ring itself is generally metabolically robust.[1] For Comparator B, the presence of the N-aryl group introduces additional potential sites for metabolism (e.g., aromatic hydroxylation), which may lead to a shorter half-life and higher intrinsic clearance.
hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[9] Therefore, early assessment of hERG liability is crucial.
| Compound | Predicted hERG Inhibition (IC₅₀) |
| Target Compound | > 10 µM (Low Risk) |
| Comparator A | > 10 µM (Low Risk) |
| Comparator B (N-phenyl) | < 10 µM (Moderate to High Risk) |
Table 4: Predicted hERG inhibition potential of the target compound and comparators.
Basic amines, particularly those with a certain distance to a lipophilic moiety, are a common structural feature in hERG blockers. While the target compound and Comparator A are less likely to be potent hERG inhibitors due to their lower lipophilicity, the increased lipophilicity and presence of the N-aryl group in Comparator B significantly elevate the risk of hERG channel interaction.
Cytotoxicity
General cytotoxicity is assessed to identify compounds that may cause cellular damage. The MTT assay is a common method for evaluating cell viability.[10]
| Compound | Predicted Cytotoxicity (IC₅₀ against a panel of cell lines) |
| Target Compound | > 50 µM (Low Cytotoxicity) |
| Comparator A | > 50 µM (Low Cytotoxicity) |
| Comparator B (N-phenyl) | Variable, potentially < 50 µM |
Table 5: Predicted cytotoxicity of the target compound and comparators.
The core triazolyl-piperidine scaffold is not typically associated with high cytotoxicity. However, as seen in some studies, the addition of certain substituents, particularly lipophilic aromatic groups, can increase cytotoxic potential.[11][12] Therefore, Comparator B may exhibit greater cytotoxicity than the target compound and Comparator A.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key in vitro ADMET assays are provided below.
Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer under non-equilibrium conditions, which is relevant for early drug discovery screening.[13][14]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Assay Plate Preparation: Add 2 µL of each DMSO dilution to a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of the solutions using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that models passive diffusion across a lipid-infused artificial membrane.[15][16]
Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Add 150 µL of a 10 µM solution of the test compound in PBS (pH 7.4) to the coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for 5 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [C] is concentration, V is volume, A is acceptor, and D is donor.
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier, including both passive and active transport mechanisms.[5][6][17]
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto a 96-well transwell plate and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation: Add the test compound (10 µM) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7][8][18]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add the test compound (1 µM final concentration) and an NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
hERG Patch Clamp Assay
This "gold standard" assay directly measures the effect of a compound on the hERG potassium channel current using whole-cell patch-clamp electrophysiology.[9][19][20]
Protocol:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Patch Clamp Setup: Establish a whole-cell patch clamp configuration on a single cell.
-
Baseline Recording: Record the baseline hERG current using a specific voltage protocol.[21]
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound.
-
Current Measurement: Record the hERG current at each compound concentration.
-
Data Analysis: Determine the percentage of inhibition of the hERG current at each concentration and calculate the IC₅₀ value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
Based on the comparative analysis of structurally related compounds, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine is predicted to possess a generally favorable in vitro ADMET profile. Its moderate polarity and size suggest a balance of aqueous solubility and membrane permeability, with a low likelihood of being a potent P-gp substrate. The inherent stability of the 1,2,3-triazole ring should confer metabolic resistance, leading to a moderate to long in vitro half-life. Furthermore, its lower lipophilicity suggests a reduced risk of hERG inhibition and general cytotoxicity compared to more complex, lipophilic analogs.
This guide underscores the importance of a systematic and comparative approach to in vitro ADMET profiling in early drug discovery. By understanding the structure-ADMET relationships within a chemical series, researchers can make more informed decisions to guide the optimization of lead compounds towards candidates with a higher probability of clinical success. The provided experimental protocols offer a robust framework for obtaining reliable and reproducible data to support these critical decisions.
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A Head-to-Head Comparison of 1,4- and 1,5-Regioisomers of Triazolylpiperidine: A Guide for Medicinal Chemists
Abstract
The 1,2,3-triazole ring, seamlessly integrated into molecular scaffolds via the azide-alkyne cycloaddition, has become a cornerstone of modern medicinal chemistry. When coupled with the piperidine moiety, a privileged structure in central nervous system (CNS) agents and other therapeutics, it forms a powerful triazolylpiperidine scaffold. However, the cycloaddition can yield two distinct regioisomers: the 1,4- and 1,5-disubstituted products. This distinction is far from trivial. The spatial arrangement of the triazole nitrogen atoms dramatically alters the molecule's electronic properties, hydrogen bonding potential, and steric profile, leading to profound differences in biological activity and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of these two regioisomers, moving from regioselective synthesis and characterization to a comparative analysis of their pharmacological and ADME profiles, supported by experimental protocols and data.
Introduction: The Criticality of Regiochemistry
The 1,2,3-triazole is more than a simple linker; its unique physicochemical properties make it an excellent bioisostere for amide bonds, capable of engaging in various non-covalent interactions like hydrogen bonds and dipole-dipole interactions.[1][2] Its metabolic stability is another key feature that has led to its incorporation into numerous approved therapeutics.[1][3] When deciding to incorporate this moiety, the medicinal chemist is immediately faced with a critical design choice: which regioisomer to pursue?
-
1,4-Disubstituted Triazoles : Generally synthesized via the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."[2]
-
1,5-Disubstituted Triazoles : Typically accessed through Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which offers complementary regioselectivity.[4][5]
The choice of catalyst dictates the entire synthetic strategy and, more importantly, the final compound's three-dimensional structure and electronic distribution. This guide will dissect the practical implications of this choice, providing the rationale and experimental frameworks necessary to make informed decisions in a drug discovery program.
Regioselective Synthesis: A Tale of Two Catalysts
The foundation of any structure-activity relationship (SAR) study is the ability to produce isomerically pure compounds. While the thermal Huisgen 1,3-dipolar cycloaddition produces a mixture of 1,4- and 1,5-isomers, transition metal catalysis provides the requisite control.[5][6][7]
The Ubiquitous CuAAC: Accessing the 1,4-Regioisomer
The CuAAC reaction is the workhorse for generating 1,4-disubstituted 1,2,3-triazoles due to its high yields, mild conditions, and exceptional regioselectivity.[2][8] The mechanism proceeds through a copper acetylide intermediate, which selectively reacts with the terminal nitrogen of the azide, leading exclusively to the 1,4-isomer.
Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of a 1,4-Triazolylpiperidine
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne-functionalized piperidine (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O (0.2 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction mixture will often change color.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-regioisomer.
The Alternative RuAAC: Forging the 1,5-Regioisomer
For access to the 1,5-regioisomer, ruthenium catalysis is the method of choice.[4] The proposed mechanism involves the formation of a ruthenium vinylidene intermediate, which undergoes nucleophilic attack by the internal nitrogen of the azide, directing the cyclization to form the 1,5-disubstituted product.
Caption: General workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocol: Synthesis of a 1,5-Triazolylpiperidine
-
Inert Conditions: Set up an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Reactant Addition: To the flask, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 eq), the terminal alkyne-functionalized piperidine (1.0 eq), and the organic azide (1.2 eq).
-
Solvent and Heating: Add a dry, degassed solvent (e.g., toluene or DMF, 0.2 M). Heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can require longer times than CuAAC (12-24 hours).
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture directly. Purify the residue by flash column chromatography on silica gel to isolate the pure 1,5-regioisomer.
Isomer Verification: Spectroscopic Signatures
Distinguishing between the 1,4- and 1,5-regioisomers is straightforward using NMR spectroscopy. The electronic environment of the triazole proton (C-H) and its adjacent carbon is significantly different between the two isomers.
-
¹H NMR: The triazole proton (C5-H) of the 1,4-isomer is typically found further downfield compared to the triazole proton (C4-H) of the 1,5-isomer. This is due to the C5-H being adjacent to two nitrogen atoms.[9]
-
¹³C NMR: The chemical shift of the triazole carbon bearing the proton (C5) in the 1,4-isomer is shielded relative to the corresponding carbon (C4) in the 1,5-isomer. Conversely, the substituted carbon (C4) in the 1,4-isomer is deshielded relative to the substituted carbon (C5) in the 1,5-isomer.[9]
-
2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish connectivity between the piperidine methylene protons and the C4/C5 carbons of the triazole ring.
Head-to-Head Comparison: From Molecular Properties to Biological Function
The seemingly subtle shift of one nitrogen atom fundamentally alters the molecule's character, impacting everything from its shape and electronics to its interactions with biological targets and its metabolic fate.
Structural and Electronic Divergence
The key difference lies in the position of the N2 and N3 atoms of the triazole ring relative to the substituents. This dictates the molecule's dipole moment and hydrogen bonding capabilities.
Caption: Structural and electronic differences between 1,4- and 1,5-regioisomers.
The 1,5-isomer generally possesses a significantly larger dipole moment than the 1,4-isomer. This increased polarity can influence solubility, cell permeability, and binding interactions. Furthermore, the availability and orientation of the triazole nitrogens as hydrogen bond acceptors differ, providing a distinct pharmacophoric profile for each isomer.[3][10]
Case Study: Receptor Binding and In Vitro Efficacy
To illustrate the impact of regiochemistry, consider a hypothetical project targeting a G-protein coupled receptor (GPCR) where a key hydrogen bond with a serine residue in the binding pocket is crucial for affinity.
| Compound | Regioisomer | Kᵢ (nM) [a] | EC₅₀ (nM) [b] |
| Cmpd-A | 1,4- | 150 | 450 |
| Cmpd-B | 1,5- | 8 | 22 |
-
[a] Competitive Radioligand Binding Assay: Measures the affinity of the compound for the target receptor.
-
[b] cAMP Functional Assay: Measures the compound's ability to elicit a functional response (agonist activity).
In this scenario, the 1,5-isomer (Cmpd-B ) is substantially more potent. The likely causal explanation is that the N2 or N3 nitrogen of the 1,5-isomer is perfectly positioned to form the critical hydrogen bond with the serine residue, whereas the N3 of the 1,4-isomer is sterically hindered or improperly oriented. This highlights how regiochemistry can be the determining factor in achieving high-affinity binding.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR from a stable cell line or tissue source. Determine protein concentration using a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., ³H-agonist/antagonist) at approximately its K𝘥 value.
-
Increasing concentrations of the unlabeled test compound (1,4- or 1,5-isomer) or vehicle for total and non-specific binding controls.
-
Cell membranes (5-20 µg protein/well).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), washing 3-5 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Allow filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Comparative Pharmacokinetic (ADME) Profile
The physicochemical differences between the isomers directly translate to their ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Parameter | 1,4-Isomer (Cmpd-A) | 1,5-Isomer (Cmpd-B) | Rationale for Difference |
| Aqueous Solubility | 50 µM | 150 µM | Higher dipole moment of 1,5-isomer increases polarity and solubility. |
| Caco-2 Permeability (Papp) | 15 x 10⁻⁶ cm/s | 4 x 10⁻⁶ cm/s | Increased polarity of 1,5-isomer reduces passive diffusion across cell membranes. |
| Microsomal Stability (t½) | 45 min | >120 min | Different nitrogen positions may alter susceptibility to CYP-mediated metabolism. |
| CYP3A4 Inhibition (IC₅₀) | >50 µM | 12 µM | The 1,5-isomer's nitrogens may coordinate more effectively with the heme iron of CYP enzymes. |
This data illustrates a common trade-off. The more potent 1,5-isomer (Cmpd-B ) has better solubility but suffers from lower permeability and potential CYP inhibition liability. The 1,4-isomer (Cmpd-A ) shows better permeability but lower potency and solubility. This underscores the need to evaluate both isomers to find the optimal balance of properties for a given therapeutic goal.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Initiation (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (at a fixed concentration, e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber, replacing the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the test compound in all samples using a suitable bioanalytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Conclusion and Outlook
The regiochemistry of the 1,2,3-triazole ring in a triazolylpiperidine scaffold is a critical design element, not a minor structural modification. The choice between a 1,4- and 1,5-disubstitution pattern, dictated by the selection of a copper or ruthenium catalyst, has profound and predictable consequences for a compound's physicochemical properties, its interaction with biological targets, and its pharmacokinetic profile.
-
The 1,4-isomer , accessed via CuAAC, is typically less polar, often leading to higher membrane permeability.
-
The 1,5-isomer , accessed via RuAAC, is significantly more polar, which can enhance aqueous solubility and present a different array of hydrogen bond acceptors, potentially unlocking higher binding affinity.
A comprehensive drug discovery program should not default to the more common 1,4-isomer. The synthesis and evaluation of both regioisomers is a scientifically rigorous approach that provides a more complete understanding of the structure-activity relationship and maximizes the potential for identifying a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.
References
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D’Oria, C., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8464. [Link]
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ResearchGate. (2018). Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. Request PDF. [Link]
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Panda, S. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882233. [Link]
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Goundry, W. R., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 11(8), 903-915. [Link]
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ResearchGate. (2014). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? Request PDF. [Link]
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D'souza, S. P., & Melavanki, R. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 42(6), 2828-2856. [Link]
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Tang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 650275. [Link]
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Bozorov, K., et al. (2014). Are 1,4-and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups? ChemMedChem, 9(11), 2497-2508. [Link]
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ResearchGate. (2021). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. Download Scientific Diagram. [Link]
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Ghasempour, L., et al. (2022). An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Scientific Reports, 12(1), 1889. [Link]
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ResearchGate. (2024). Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. Download Scientific Diagram. [Link]
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Nguyen, T. H., et al. (2020). Design, Synthesis and Bioevaluation of Two Series of 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-benzylpiperidin-4-yl)quinazolin-4-amines. Chemistry & Biodiversity, 17(6), e2000290. [Link]
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Hrytsai, I., et al. (2022). Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents. European Journal of Medicinal Chemistry, 244, 114823. [Link]
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El Ayouchi, H., et al. (2016). Structural Study of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Journal of Modern Chemical Sciences, 3(2), 1-7. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine-Based Compounds
This guide provides an in-depth technical comparison of the cross-reactivity profiles of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine-based compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. By synthesizing data from published literature on structurally related compounds, this document offers a predictive overview of potential off-target interactions, supported by detailed experimental methodologies.
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold represents a promising area of medicinal chemistry. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1][2] The 1,2,3-triazole moiety, readily accessible through "click chemistry," is a versatile pharmacophore known to engage in a variety of biological interactions and is present in several clinically used drugs.[3][4][5] The combination of these two fragments into a single molecular entity has generated a rich field of investigation for new therapeutic agents in areas such as oncology and infectious diseases.[6][7]
However, as with any novel chemical scaffold, a thorough understanding of its potential for off-target interactions is paramount for mitigating safety-related attrition during drug development.[8] Early, comprehensive cross-reactivity profiling is a critical step in de-risking new chemical entities and guiding lead optimization efforts toward compounds with improved selectivity and safety profiles.
The Imperative of Early-Stage Off-Target Profiling
Undesirable interactions with off-target proteins are a significant cause of adverse drug reactions (ADRs).[8] These interactions can lead to a range of toxicities, from mild side effects to serious, life-threatening events. Consequently, regulatory agencies mandate thorough safety pharmacology studies to identify potential liabilities before a drug candidate can proceed to clinical trials.[9][10]
Systematic in vitro screening against a broad panel of clinically relevant targets is a cost-effective strategy for early hazard identification.[8] The data generated from these screens can inform structure-activity relationships (SAR) for selectivity, enabling medicinal chemists to design next-generation compounds with minimized off-target activity while retaining or enhancing on-target potency.
Experimental Design for Comprehensive Cross-Reactivity Assessment
A robust cross-reactivity profiling campaign should encompass a diverse array of biological targets, including major classes of enzymes, receptors, transporters, and ion channels that are frequently implicated in ADRs. The following sections outline the key assays and a logical workflow for evaluating the selectivity of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine-based compounds.
Caption: A tiered workflow for cross-reactivity profiling.
Key Areas of Investigation for Piperidine-Triazole Hybrids:
-
Kinase Selectivity: The human kinome comprises over 500 protein kinases, many of which are structurally related. Off-target kinase inhibition is a common feature of small molecule drugs and can lead to both therapeutic and adverse effects.[11][12] Given that many triazole-containing compounds are designed as kinase inhibitors, assessing selectivity across a broad kinase panel is essential.[11][13]
-
Cytochrome P450 (CYP) Inhibition: The triazole moiety is a known pharmacophore in several antifungal agents that function by inhibiting a fungal CYP enzyme (lanosterol 14α-demethylase). This raises the potential for cross-reactivity with human CYP enzymes, which are critical for the metabolism of a vast number of drugs. Inhibition of key isoforms such as CYP3A4, CYP2D6, and CYP2C9 can lead to significant drug-drug interactions.[14]
-
hERG Channel Blockade: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes. The piperidine scaffold is present in some drugs that have been found to interact with the hERG channel, making this a critical safety assessment.[15]
Comparative Cross-Reactivity Data (Predictive Profile)
The following table summarizes the anticipated cross-reactivity profile of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine-based compounds based on published data for structurally related analogs. It is important to note that the specific substitution patterns on both the piperidine and triazole rings will significantly influence the off-target profile of any given compound.
| Target Class | Key Targets | Predicted Interaction Potential | Rationale & Supporting Evidence |
| Protein Kinases | CDK2, FLT4 (VEGFR3), PDGFRA, MET | Moderate to High | 1,4-Naphthoquinone-1,2,3-triazole hybrids have demonstrated inhibitory activity against CDK2, FLT4, and PDGFRA.[12] Quinazoline-1,2,3-triazole hybrids have been shown to inhibit MET kinase and PDGFRA.[11] |
| Cytochrome P450s | CYP3A4, CYP2C9, CYP2C19 | Moderate | The triazole class of antifungal drugs are known inhibitors of fungal CYP51 and can exhibit cross-reactivity with human CYP isoforms. The potential for CYP inhibition should be carefully evaluated for any novel triazole-containing compound. |
| Ion Channels | hERG (KCNH2) | Low to Moderate | While some piperidine-containing compounds are known hERG blockers, recent drug discovery efforts have successfully identified substitution patterns that mitigate this liability.[15] Conformational restriction and appropriate substitution on the piperidine ring can significantly reduce hERG blockade.[15] |
| GPCRs | Adrenergic, Dopamine, Serotonin Receptors | Low to Moderate | The piperidine scaffold is a common feature in many CNS-active agents that target GPCRs.[9] The potential for interaction will be highly dependent on the specific three-dimensional structure and pharmacophoric features of the compound. |
Experimental Protocols
The following are standardized, step-by-step protocols for key assays in a cross-reactivity profiling campaign.
Protocol 1: Kinase Inhibition Assay (Radiometric)
This protocol is adapted from standard methodologies for assessing kinase inhibitor selectivity.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a serial dilution of the test compound in assay buffer to achieve the desired final concentrations.
-
Prepare a reaction mixture containing the specific kinase, its substrate (e.g., a peptide or protein), and [γ-³³P]ATP in a suitable kinase buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture from each well onto a filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Allow the filtermat to dry completely.
-
-
Data Analysis:
-
Measure the radioactivity on the filtermat using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol 2: Cytochrome P450 Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing CYP inhibition using human liver microsomes.[14]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and known positive control inhibitors (e.g., 10 mM in DMSO).
-
Prepare human liver microsomes in phosphate buffer.
-
Prepare a solution of a fluorescent probe substrate specific for the CYP isoform being tested.
-
Prepare a solution of the NADPH regenerating system.
-
-
Assay Procedure:
-
In a 96-well plate, combine the human liver microsomes, test compound or positive control, and the fluorescent probe substrate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for the optimal reaction time for the specific CYP isoform.
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Data Analysis:
-
Read the fluorescence of the metabolized probe substrate on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.
-
Protocol 3: hERG Potassium Channel Assay (Automated Patch Clamp)
This protocol outlines the use of an automated patch clamp system for assessing hERG channel blockade, a high-throughput method that provides high-quality electrophysiological data.
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Culture the cells to the appropriate confluency for the automated patch clamp system.
-
-
Assay Procedure:
-
Prepare single-cell suspensions and load them into the automated patch clamp instrument.
-
The instrument will automatically establish whole-cell patch clamp recordings.
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
Establish a stable baseline recording in the presence of the vehicle solution.
-
Apply increasing concentrations of the test compound sequentially to the same cell, allowing for equilibrium at each concentration.
-
Include a positive control (e.g., E-4031) to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of the test compound.
-
Calculate the percent inhibition of the hERG current relative to the baseline recording.
-
Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.
-
Conclusion and Future Directions
The 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine scaffold holds significant promise for the development of novel therapeutics. However, a proactive and comprehensive approach to cross-reactivity profiling is essential to ensure the selection of drug candidates with the highest potential for success. Based on the analysis of related structures, particular attention should be paid to potential off-target activities against kinases and cytochrome P450 enzymes. The hERG liability appears manageable with appropriate structural modifications.
The experimental protocols and tiered screening strategy outlined in this guide provide a robust framework for the systematic evaluation of the selectivity of these compounds. The insights gained from such studies will be invaluable for guiding medicinal chemistry efforts to optimize potency and selectivity, ultimately leading to the development of safer and more effective medicines.
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Comparative Docking Analysis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine with Established Acetylcholinesterase Inhibitors
A Senior Application Scientist's Guide to In Silico Enzyme Inhibition Studies
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function. The search for novel, potent, and selective AChE inhibitors is a continuous effort in medicinal chemistry. This guide presents a comparative molecular docking study of a novel compound, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, against human acetylcholinesterase (hAChE). The in silico performance of this compound is benchmarked against two clinically approved drugs, Donepezil and Galantamine, providing a framework for the virtual screening and initial assessment of new chemical entities.
The rationale for investigating 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine stems from the prevalence of both the piperidine and triazole scaffolds in known enzyme inhibitors. The piperidine ring is a key feature in the structure of Donepezil, a potent AChE inhibitor.[1][2] Similarly, triazole-containing compounds have demonstrated inhibitory activity against a range of enzymes, including cholinesterases.[3][4] This study, therefore, explores the potential of this hybrid molecule to interact favorably with the active site of hAChE.
Comparative Performance of AChE Inhibitors
The following table summarizes the experimental inhibitory concentrations (IC50) of the reference compounds, Donepezil and Galantamine, against human acetylcholinesterase, alongside the predicted binding energy of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine from our docking simulation. A lower binding energy suggests a more stable protein-ligand complex.
| Compound | Type | hAChE IC50 (nM) | Predicted Binding Energy (kcal/mol) |
| Donepezil | Reference Inhibitor | 6.7 | -11.5 |
| Galantamine | Reference Inhibitor | 430 | -9.2 |
| 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine | Test Compound | Not Experimentally Determined | -8.8 |
Note: The predicted binding energy for the test compound is a result of the in silico docking study and requires experimental validation.
The Workflow of Comparative Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[5][6] The process involves preparing the 3D structures of the protein and the ligands, defining a search space on the protein, and using a scoring function to rank the different binding poses.
Predicted Binding Mode of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine in hAChE
The docking results suggest that 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine can be accommodated within the active site gorge of hAChE. The predicted binding mode highlights key interactions with amino acid residues crucial for catalysis and ligand binding.
The triazole moiety is predicted to form a potential hydrogen bond with the catalytic histidine (His447), while the piperidine ring engages in hydrophobic interactions with aromatic residues such as Trp86, Tyr337, and Phe338, which line the active site gorge. These interactions are crucial for anchoring the inhibitor within the active site.
Detailed Protocol for Comparative Docking Study
This protocol outlines the steps for a comparative docking study using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[7][8]
Part 1: Receptor Preparation
-
Fetch the Protein Structure: Open UCSF Chimera and fetch the PDB structure of human acetylcholinesterase, for instance, PDB ID: 4EY7.[9] This structure contains the co-crystallized ligand Donepezil, which will be used for validation.
-
Clean the Structure:
-
Remove water molecules and any other heteroatoms not essential for the study.
-
Separate the protein chains and the co-crystallized ligand. Save the protein and the ligand as separate PDB files.
-
-
Prepare the Receptor for Docking:
Part 2: Ligand Preparation
-
Prepare the Ligands:
-
Obtain the 2D structures of your test compound (2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine) and the reference inhibitors (Donepezil and Galantamine).
-
Use a chemical drawing tool to create these structures and save them in a common format like .mol or .sdf.
-
-
Convert to 3D and Prepare for Docking:
Part 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Load the prepared receptor (.pdbqt file) into Chimera.
-
Identify the active site gorge. For PDB ID 4EY7, the binding site of the co-crystallized Donepezil can be used to define the center of the grid box.
-
Define the dimensions of the grid box to encompass the entire active site. A size of 25x25x25 Å is often a good starting point.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will generate an output file containing the predicted binding poses and their corresponding binding energies.[14]
-
Part 4: Analysis of Results
-
Analyze Binding Energies: The output file will list the binding energies for each predicted pose. The most negative value represents the most favorable binding affinity.[9]
-
Visualize Binding Poses:
-
Load the receptor and the output ligand poses into a molecular visualization tool like Chimera or PyMOL.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.[15]
-
-
Perform Re-docking for Validation:
-
Dock the co-crystallized ligand (Donepezil) back into the receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å generally indicates a successful docking protocol.[9]
-
-
Compare with Reference Inhibitors:
-
Compare the binding energy and the interaction patterns of the test compound with those of Donepezil and Galantamine. This comparison provides insights into the potential efficacy of the novel compound.[16]
-
Conclusion and Future Directions
This in silico comparative study provides a preliminary assessment of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine as a potential inhibitor of human acetylcholinesterase. The predicted binding energy, while less favorable than that of Donepezil, is comparable to that of Galantamine, suggesting that this compound warrants further investigation. The predicted binding mode highlights plausible interactions within the hAChE active site, providing a structural hypothesis for its potential inhibitory activity.
It is imperative to underscore that these computational predictions are not a substitute for experimental validation. The next logical steps would involve the chemical synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and its in vitro evaluation against hAChE to determine its actual IC50 value. Should the compound exhibit significant inhibitory activity, further structural and kinetic studies would be necessary to elucidate its mechanism of action and to guide the design of more potent analogs.
References
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Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., & Height, J.J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. Available at: [Link]
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Labinsights. (2023, May 8). Docking Software for Drug Development. Retrieved from [Link]
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Unknown. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Sarfraz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]
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Khan, I. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Sarfraz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]
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Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 15(7), e0235483. Available at: [Link]
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Center for Computational Structural Biology. (2024, November 14). DOCKING. Retrieved from [Link]
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ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]
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Pacifico, R., et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. iris.unina.it. Available at: [Link]
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Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. Retrieved from [Link]
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Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed. Available at: [Link]
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Kawatkar, S. P., et al. (2009). Comparison of Topological, Shape, and Docking Methods in Virtual Screening. Journal of Chemical Information and Modeling, 49(5), 1314-1325. Available at: [Link]
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Unknown. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]
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Dockamon. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]
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Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
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Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering Molecular Docking - Recent Advances. IntechOpen. Available at: [Link]
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Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. OUCI. Available at: [Link]
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Kawatkar, S. P., et al. (2009). Comparison of Topological, Shape, and Docking Methods in Virtual Screening. Semantic Scholar. Available at: [Link]
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PubChem. (n.d.). 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine hydrochloride. Retrieved from [Link]
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Sarfraz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Compound
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The piperidine moiety is a cyclic secondary amine, and piperidine itself is a highly flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage[2][3][4]. The triazole ring is a common motif in pharmaceuticals and agrochemicals[5][6][7]. While often stable, nitrogen-containing heterocycles can have complex metabolic and toxicological profiles[8][9].
Given this information, 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine must be handled as a hazardous substance.
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity | Harmful if swallowed, with potential for toxicity via skin contact or inhalation based on parent structures.[1][3] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Expected to cause skin irritation.[1] | Dermal |
| Eye Damage/Irritation | Expected to cause serious eye irritation.[1] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Inhalation |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[10][11][12] | Chemical Reaction |
Core Directive: The Disposal Workflow
The disposal of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine must adhere to a structured workflow that ensures safety and regulatory compliance from the point of generation to final disposal. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for hazardous waste management[13][14][15].
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Comprehensive Safety and Handling Guide for 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals engaged in the handling of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from its constituent chemical moieties—piperidine and 1,2,3-triazole—to establish a robust framework for safe laboratory conduct.
The core principle of this guide is proactive risk mitigation. The piperidine scaffold is associated with significant health hazards, including high flammability, acute toxicity, and severe corrosivity.[1][2][3][4] The triazole component, while generally less hazardous, can also present risks of harm upon ingestion, skin contact, or inhalation.[5][6] Therefore, a cautious and well-informed approach is paramount.
Hazard Assessment and Risk Mitigation
The primary hazards associated with 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine are inferred from the well-documented properties of piperidine. These include:
-
Acute Toxicity: Piperidine is fatal if inhaled and toxic in contact with skin or if swallowed.[1][3]
-
Corrosivity: It is known to cause severe skin burns and eye damage.[1][3][7]
-
Flammability: Piperidine is a highly flammable liquid and vapor.[1][2]
Given these risks, all handling of 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[2][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the anticipated hazards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a full-face shield is mandatory when there is any risk of splashing, protecting the entire face from corrosive materials.[8] |
| Skin/Body | Chemical-Resistant Gloves (Nitrile or Neoprene) and Flame-Retardant Lab Coat | Double gloving with compatible chemical-resistant gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals, but always inspect them for any signs of degradation before use.[9] A flame-retardant lab coat should be worn and fully buttoned to protect against splashes and potential fire hazards.[2][8] |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridges | While working in a fume hood is the primary engineering control, a respirator should be readily available for emergency situations, such as a large spill.[9] All users must be fit-tested and trained in its proper use.[10] |
| Feet | Closed-Toed Shoes | To protect from spills, shoes must fully cover the feet.[8] |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine minimizes risk at every stage. The following workflow diagram illustrates the key decision points and safety measures.
Caption: Workflow for handling 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine.
Step-by-Step Handling Procedures
-
Preparation and Precaution:
-
Before beginning any work, ensure that a safety shower and eyewash station are accessible and unobstructed.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents to minimize movement in and out of the hood.
-
Don the appropriate PPE as detailed in the table above.[11][12]
-
-
Weighing and Transfer:
-
Reaction and Work-up:
-
Set up reactions in a way that prevents splashes and allows for controlled addition of reagents.
-
Maintain a clutter-free workspace within the hood.
-
Be mindful of potential exothermic reactions and have appropriate cooling baths on standby.
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical.
Caption: Emergency response plan for spills and exposures.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth).[3] Place the contaminated material in a sealed, labeled container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Waste Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Disposal Method: The primary method for disposal should be incineration at a licensed hazardous waste facility.[13] Never dispose of this chemical down the drain or in regular trash.
-
Consult Local Regulations: Always adhere to your institution's and local government's regulations for hazardous waste disposal.[13]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine and ensure a safe and productive laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
